Methyl eichlerianate
Description
Properties
IUPAC Name |
methyl 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O4/c1-20(2)21-12-18-30(7)24(28(21,5)16-15-26(32)34-9)11-10-22-23(13-17-29(22,30)6)31(8)19-14-25(35-31)27(3,4)33/h21-25,33H,1,10-19H2,2-9H3/t21-,22+,23-,24+,25-,28-,29+,30+,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFMQZXDUHCZFN-GVEJJQTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1(C)CCC(=O)OC)CCC3C2(CCC3C4(CCC(O4)C(C)(C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)OC)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@H](O4)C(C)(C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl Eichlerianate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl eichlerianate is a naturally occurring triterpenoid, a class of organic compounds widely distributed in plants and known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside available information on its biological activities and the experimental protocols relevant to its study. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the known information and provides context based on related compounds and general methodologies.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data are readily available from supplier specifications, other key metrics such as melting and boiling points have not been extensively reported in scientific literature.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₅₂O₄ | [1][2] |
| Molecular Weight | 488.753 g/mol | [1] |
| Physical Description | Powder | [1] |
| Purity | 95% - 99% | [1] |
| Identification Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | [1] |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | Not Reported |
Spectral Data
Spectroscopic techniques are crucial for the identification and structural elucidation of natural products like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific ¹H and ¹³C NMR spectral data for this compound are not detailed in the available search results, it is a primary method for its identification.[1] For triterpenoids, ¹H NMR spectra typically show characteristic signals for methyl groups as singlets in the upfield region, olefinic protons in the downfield region, and protons attached to carbons bearing heteroatoms. ¹³C NMR spectra are instrumental in determining the carbon skeleton and the position of functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula.[1]
Infrared (IR) Spectroscopy
The IR spectrum of a methyl ester of a triterpenoid would be expected to show characteristic absorption bands for C-H stretching of alkane groups, a strong C=O stretching band for the ester functional group (typically around 1735-1750 cm⁻¹), and C-O stretching bands.
UV-Vis Spectroscopy
The UV-Vis spectrum would depend on the presence of chromophores within the molecule. For many triterpenoids without extended conjugated systems, the UV absorption is often in the lower wavelength region.
Experimental Protocols
Isolation and Purification of Triterpenoids from Cabralea eichleriana
While a specific protocol for this compound is not available, a general workflow for the isolation of triterpenoids from plant material can be described. This serves as a foundational methodology for researchers.
Diagram 1: General Workflow for Triterpenoid Isolation
Methodology:
-
Collection and Preparation of Plant Material: The seeds of Cabralea eichleriana are collected, dried, and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a series of solvents of increasing polarity, such as hexane, chloroform, and methanol, to isolate compounds with different polarities.
-
Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel. A gradient elution system with solvents like hexane and ethyl acetate is typically used to separate the mixture into fractions.
-
Purification: Fractions containing the compound of interest are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
Biological Activity and Signaling Pathways
Specific studies on the biological activity of this compound are not prominent in the literature. However, the broader class of triterpenoids, particularly those from the Meliaceae family, are known to possess cytotoxic and anti-inflammatory properties. The potential mechanisms of action often involve the modulation of key cellular signaling pathways.
Potential Cytotoxic Activity
Triterpenoids isolated from the Meliaceae family have demonstrated cytotoxic effects against various cancer cell lines. While data for this compound is unavailable, related compounds have shown promise. For instance, other tetranortriterpenoids isolated from Cabralea eichleriana have been studied, suggesting that this plant is a source of bioactive molecules.
Potential Anti-inflammatory Activity
Pentacyclic triterpenoids are recognized for their anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory signaling pathways.
Diagram 2: Potential Anti-inflammatory Signaling Pathways
-
NF-κB Pathway: Many triterpenoids are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inhibition of this pathway leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. Some triterpenoids have been shown to modulate this pathway, leading to anti-inflammatory effects.
-
Akt Pathway: The Akt (Protein Kinase B) signaling pathway is involved in cell survival and proliferation, and its modulation by triterpenoids can contribute to both anti-inflammatory and anti-cancer effects.
Conclusion
This compound is a triterpenoid with a defined chemical formula and molecular weight. While detailed physicochemical and biological data are currently sparse in the public domain, its structural class and origin from Cabralea eichleriana suggest potential for cytotoxic and anti-inflammatory activities. Further research is warranted to fully characterize this compound, including the determination of its melting point, boiling point, and solubility, as well as to elucidate its specific biological mechanisms of action and effects on cellular signaling pathways. The methodologies and contextual information provided in this guide offer a solid foundation for future investigations into this promising natural product.
References
Unveiling Methyl Eichlerianate: A Technical Guide to Its Natural Sourcing and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl eichlerianate, a naturally occurring triterpenoid. The document details its primary botanical sources, comprehensive experimental protocols for its isolation and purification, and available quantitative and spectroscopic data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Source of this compound
This compound is the methyl ester of eichlerianic acid, a dammarane-type triterpenoid. Eichlerianic acid has been successfully isolated from plants belonging to the Meliaceae family, indicating that these are the primary natural sources of this compound, which may be present endogenously or can be derived from the acid during extraction with methanol.
Key botanical sources identified in the literature include:
-
Genus Dysoxylum : Specifically, Dysoxylum lenticellatum. [1]* Genus Aglaia : Including species such as Aglaia silvestris. [2] These genera are known for producing a rich diversity of bioactive triterpenoids. [3][4][5]The isolation of eichlerianic acid and its derivatives is a key area of phytochemical investigation within this plant family. [2][3]
Physicochemical and Spectroscopic Data
Below is a summary of the key physicochemical and spectroscopic properties of this compound and its parent compound, eichlerianic acid.
Table 1: Physicochemical Properties
| Property | Value (Eichlerianic Acid) | Reference |
| Molecular Formula | C₃₀H₅₀O₄ | [3] |
| Molecular Weight | 474.72 g/mol | [3] |
| Stereochemistry | (20S,24S) configuration | [2][3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Table 2: Spectroscopic Data for Eichlerianic Acid
| Spectroscopy Type | Key Data Points | Reference |
| ¹H NMR | Signals for seven tertiary methyl groups (δ 0.8-1.3), ten methylene groups, four methine groups, and a characteristic oxymethine proton at δ 3.63 (H-24), which appears as a double doublet with coupling constants of 5.5 and 9.8 Hz. | [3] |
| ¹³C NMR | Data is used to confirm the (20R,24S) stereochemistry of isoeichlerianic acid by comparison with analogous epoxydammaranes, highlighting the importance of this technique in stereochemical elucidation. | [2] |
| Mass Spectrometry | High-resolution mass spectrometry provides a precise exact mass of 474.37091007 Da, which is crucial for molecular formula confirmation. | [3] |
Experimental Protocols: Isolation and Purification
The following section details a generalized experimental workflow for the isolation of eichlerianic acid from its natural sources. This compound can be obtained through the esterification of the purified eichlerianic acid or may be formed during the extraction process if methanol is used as the solvent.
Extraction
-
Plant Material Preparation : The air-dried and powdered plant material (e.g., stem bark of Dysoxylum lenticellatum) is subjected to extraction.
-
Solvent Extraction : Maceration is performed with a suitable organic solvent. To obtain eichlerianic acid, solvents such as ethyl acetate or a mixture of petrol and ethyl acetate are commonly used. If the target is this compound directly, extraction with methanol can facilitate the esterification of the native acid.
-
Concentration : The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Chromatographic Separation and Purification
-
Initial Fractionation : The crude extract is typically subjected to column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol mixtures) is employed to separate the extract into fractions of varying polarity.
-
Fine Purification : Fractions containing the target compound, as identified by Thin Layer Chromatography (TLC), are further purified using advanced chromatographic techniques. This may involve repeated column chromatography on silica gel or Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC) : Final purification to achieve high purity is often accomplished using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.
Structural Elucidation
The structure of the purified compound is confirmed using a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for determining the carbon skeleton and the relative stereochemistry.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy : To identify functional groups such as hydroxyls and carbonyls.
Biological Activity and Potential Applications
Eichlerianic acid and related triterpenoids from the Meliaceae family have demonstrated a range of biological activities, suggesting potential therapeutic applications for this compound.
Table 3: Reported Biological Activities of Eichlerianic Acid
| Activity Type | Description | Reference |
| Cytotoxicity | Shows cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. | [3] |
| Antioxidant | Exhibits strong antioxidant properties, which could be beneficial in combating oxidative stress. | [3] |
| Ichthyotoxicity | Demonstrated ichthyotoxicity against zebrafish (Danio rerio), indicating potent biological activity. | [2] |
The cytotoxic properties of eichlerianic acid suggest that this compound could be a valuable lead compound in the development of novel anticancer agents. The workflow for investigating such potential is outlined below.
This guide provides a foundational understanding of this compound, from its natural origins to its potential for therapeutic development. Further research into its specific biological mechanisms is warranted to fully elucidate its pharmacological potential.
References
The Enigmatic Pathway of Methyl Eichlerianate: A Technical Guide to Its Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl eichlerianate, a dammarane-type triterpenoid found predominantly in plants of the Meliaceae family, has garnered significant interest for its potential pharmacological activities. However, the precise biosynthetic pathway leading to its formation remains largely uncharacterized. This technical guide provides a comprehensive overview of the proposed biosynthetic route to this compound, drawing parallels with well-established dammarane-type triterpenoid pathways. Furthermore, it offers detailed experimental protocols for the identification and functional characterization of the key enzymes involved, including oxidosqualene cyclases, cytochrome P450 monooxygenases, and methyltransferases. This document is intended to serve as a foundational resource for researchers aiming to elucidate this pathway, paving the way for metabolic engineering and synthetic biology approaches to enhance the production of this promising bioactive compound.
Introduction
Triterpenoids represent a vast and structurally diverse class of plant secondary metabolites with a wide array of biological functions and pharmacological applications. Among these, dammarane-type triterpenoids, characterized by a tetracyclic core skeleton, are of particular interest due to their reported anti-inflammatory, anti-cancer, and antiviral properties. This compound, a derivative of eichlerianic acid, is a noteworthy dammarane-type triterpenoid isolated from several species of the Aglaia genus within the Meliaceae family. While its chemical structure has been elucidated, the genetic and enzymatic basis of its biosynthesis is yet to be fully uncovered. Understanding this pathway is crucial for harnessing its therapeutic potential through biotechnological production platforms.
This guide outlines a putative biosynthetic pathway for this compound, based on analogous pathways of other dammarane-type triterpenoids, and provides a detailed roadmap for its experimental validation.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to originate from the ubiquitous isoprenoid pathway, leading to the formation of the triterpenoid precursor, 2,3-oxidosqualene. The subsequent steps are hypothesized to involve a series of enzymatic reactions catalyzed by an oxidosqualene cyclase (OSC), cytochrome P450 monooxygenases (P450s), and a methyltransferase (MT).
Key Enzymatic Steps and Homologous Pathways
The proposed pathway can be broken down into three key stages:
-
Cyclization of 2,3-Oxidosqualene: An oxidosqualene cyclase (OSC), likely a dammarenediol-II synthase homolog, is predicted to catalyze the formation of the initial dammarane skeleton. In the biosynthesis of ginsenosides in Panax ginseng, dammarenediol-II synthase plays this crucial role.
-
Oxygenation by Cytochrome P450s: The dammarane skeleton undergoes a series of hydroxylation and oxidation reactions, catalyzed by cytochrome P450 monooxygenases (P450s), to form Eichlerianic acid. The specific P450s involved are unknown, but it is hypothesized that they belong to the CYP716 family, which is known to be involved in the modification of triterpenoid skeletons. For instance, in ginsenoside biosynthesis, CYP716A47 hydroxylates dammarenediol-II to produce protopanaxadiol.
-
Methylation of Eichlerianic Acid: The final step is the methylation of the carboxylic acid group of Eichlerianic acid to form this compound. This reaction is likely catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. While a specific triterpenoid carboxyl methyltransferase has not been identified for this pathway, numerous O-methyltransferases involved in plant secondary metabolism have been characterized.
Experimental Protocols for Pathway Elucidation
The following sections provide detailed methodologies for the identification and characterization of the enzymes involved in the biosynthesis of this compound.
Identification of Candidate Genes via Transcriptome Analysis
The first step towards elucidating the biosynthetic pathway is to identify the genes encoding the putative enzymes. Transcriptome analysis of a plant known to produce this compound, such as Aglaia species, is a powerful approach.
Experimental Workflow:
Detailed Protocol:
-
Plant Material: Collect various tissues (leaves, stems, roots) from a high-yielding Aglaia species.
-
RNA Extraction: Extract total RNA using a suitable plant RNA extraction kit, followed by quality assessment using a spectrophotometer and gel electrophoresis.
-
cDNA Library Preparation and Sequencing: Construct cDNA libraries from high-quality RNA and perform high-throughput sequencing using a platform such as Illumina.
-
Transcriptome Assembly and Annotation: Assemble the sequencing reads de novo using software like Trinity. Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx.
-
Candidate Gene Identification: Identify putative OSC, P450, and methyltransferase genes based on sequence homology to known triterpenoid biosynthetic genes. Perform phylogenetic analysis to further refine the selection of candidates.
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes using PCR and clone them into an appropriate expression vector.
Heterologous Expression and Functional Characterization of Candidate Enzymes
To confirm the function of the candidate genes, they can be heterologously expressed in a suitable host system, such as Saccharomyces cerevisiae (yeast).
Experimental Workflow:
Detailed Protocols:
-
Yeast Transformation and Protein Expression:
-
Transform yeast cells with the expression constructs containing the candidate genes.
-
Grow the transformed yeast in appropriate selection media.
-
Induce protein expression according to the specific vector system used.
-
-
In vitro Enzyme Assay for Oxidosqualene Cyclase (OSC):
-
Prepare a crude protein extract from the yeast cells expressing the candidate OSC.
-
Incubate the protein extract with the substrate 2,3-oxidosqualene.
-
Extract the reaction products with an organic solvent (e.g., ethyl acetate).
-
Analyze the products by GC-MS or LC-MS and compare them with authentic standards of dammarane-type triterpenoids.
-
-
In vitro Enzyme Assay for Cytochrome P450s:
-
Isolate microsomes from the yeast cells expressing the candidate P450 and a cytochrome P450 reductase (CPR).
-
Incubate the microsomes with the putative substrate (the product of the OSC reaction) and NADPH.
-
Extract and analyze the products by HPLC-MS.
-
-
In vitro Enzyme Assay for Methyltransferase (MT):
-
Prepare a crude protein extract from the yeast cells expressing the candidate MT.
-
Incubate the protein extract with Eichlerianic acid and S-adenosyl-L-methionine (SAM).
-
Extract and analyze the products by HPLC-MS to detect the formation of this compound.
-
Product Analysis and Structure Elucidation
The products of the enzymatic reactions need to be rigorously identified.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is used for the separation and detection of the enzymatic products. By comparing the retention time and mass spectrum of the product with an authentic standard of this compound or Eichlerianic acid, its identity can be confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel intermediates or for definitive structure confirmation, large-scale enzyme assays can be performed to produce sufficient material for NMR analysis (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC).
Quantitative Data from Analogous Pathways
While specific quantitative data for the this compound pathway is not yet available, data from the well-studied ginsenoside biosynthesis pathway can provide a reference point for expected enzyme efficiencies.
| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) | Source Organism |
| Dammarenediol-II synthase | 2,3-Oxidosqualene | Dammarenediol-II | 15.2 | 0.12 | Panax ginseng |
| CYP716A47 (PPD synthase) | Dammarenediol-II | Protopanaxadiol | ~20 | Not Reported | Panax ginseng |
| CYP716A53v2 (PPT synthase) | Protopanaxadiol | Protopanaxatriol | ~50 | Not Reported | Panax ginseng |
Table 1: Kinetic parameters of enzymes in the ginsenoside biosynthetic pathway. Note: This data is for analogous enzymes and should be used as a general guide.
Conclusion and Future Outlook
The elucidation of the complete biosynthetic pathway of this compound is a critical step towards its sustainable production. The proposed pathway and the detailed experimental protocols provided in this guide offer a clear and actionable framework for researchers in the field. The identification and characterization of the specific OSC, P450s, and methyltransferase will not only deepen our understanding of triterpenoid biosynthesis in the Meliaceae family but also provide the necessary genetic tools for metabolic engineering in microbial or plant chassis. Future efforts can then focus on optimizing the expression of these enzymes and engineering the host's metabolism to achieve high-level production of this compound, thereby unlocking its full therapeutic potential.
Unraveling the Molecular Architecture: A Technical Guide to the Prospective Crystal Structure of Methyl Eichlerianate
For Researchers, Scientists, and Drug Development Professionals
Abstract: Methyl eichlerianate, a triterpenoid of potential interest in phytochemical and pharmacological research, currently lacks a publicly available, experimentally determined crystal structure. This technical guide provides a comprehensive overview of the methodologies that would be employed to elucidate its three-dimensional atomic arrangement. It details the standard experimental protocols for single-crystal X-ray diffraction, from crystallization to structure refinement, and discusses the role of Nuclear Magnetic Resonance (NMR) spectroscopy in structural characterization. Furthermore, this document presents the known chemical data for this compound and briefly explores the biological activities of related pentacyclEic triterpenoids, offering context for its potential therapeutic relevance.
Introduction
This compound is a natural product belonging to the vast class of triterpenoids, compounds known for their diverse and potent biological activities.[1][2][3][4][5] The precise three-dimensional structure of a molecule is fundamental to understanding its chemical properties, reactivity, and interactions with biological targets. X-ray crystallography is the gold standard for determining the atomic-level structure of crystalline solids, providing unequivocal insights into molecular geometry, conformation, and intermolecular interactions.[6][7][8]
As of the date of this publication, a search of crystallographic databases and the scientific literature has not yielded a determined crystal structure for this compound. Therefore, this guide will focus on the established methodologies for such a determination.
Chemical Properties of this compound
While the crystal structure remains to be elucidated, some fundamental chemical information for this compound is available.[9][10]
| Property | Value | Reference |
| Chemical Formula | C₃₁H₅₂O₄ | [9] |
| Molecular Weight | 488.75 g/mol | [10] |
| CAS Number | 56421-12-6 | [9][10] |
| Compound Type | Triterpenoid | [10] |
Experimental Protocol for Crystal Structure Determination
The determination of a small molecule's crystal structure, such as this compound, is a multi-step process.[6][7][8]
The primary and often most challenging step is to obtain a high-quality single crystal.[7] For a small organic molecule, this is typically achieved through slow evaporation of a saturated solution, or by vapor diffusion.
-
Sample Preparation: A highly purified sample of this compound is required. Purity is often assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy.
-
Solvent Selection: A suitable solvent or mixture of solvents in which the compound is moderately soluble is chosen.
-
Slow Evaporation: The purified compound is dissolved in the chosen solvent to near saturation, and the solution is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks. As the solvent evaporates, the concentration of the compound increases, leading to the formation of single crystals.
-
Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble, and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.
Once a suitable single crystal (typically 0.1-0.5 mm in all dimensions) is obtained, it is mounted on a goniometer head and placed within an X-ray diffractometer.[8][11][12] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots of varying intensities.[12] These diffraction patterns are recorded by a detector.[8]
The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal (space group).[12] The intensities of the diffraction spots are used to calculate the structure factors, from which an initial electron density map is generated.[12]
-
Structure Solution: For small molecules, direct methods are often successful in solving the phase problem and providing an initial model of the molecular structure.
-
Model Building and Refinement: The initial model is then refined against the experimental data. This is an iterative process where the atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. This process continues until the model converges to a final, accurate representation of the molecular structure.
The workflow for crystal structure determination is illustrated in the following diagram:
The Role of NMR Spectroscopy in Structure Elucidation
While X-ray crystallography provides the definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution.[13][14][15][16][17] For a novel compound like this compound, a full suite of NMR experiments would be essential for its initial characterization and to provide a starting point for understanding its conformation in a biological context.
Key NMR Experiments:
-
¹H NMR: Provides information on the number and chemical environment of hydrogen atoms.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.[14]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms, allowing for the complete assignment of the molecular skeleton and the relative stereochemistry.[15]
-
NOESY: Can provide information about through-space proximity of atoms, which is crucial for determining the three-dimensional conformation of the molecule in solution.
Biological Context: The Promise of Pentacyclic Triterpenoids
Although specific biological activities for this compound are not extensively documented, the broader class of pentacyclic triterpenoids is renowned for a wide range of pharmacological effects.[1][2][3][4][5] These include:
-
Anti-inflammatory properties[1]
-
Anticancer activity[3]
-
Antiviral effects[1]
-
Hepatoprotective actions[2]
-
Cardioprotective effects[1]
The therapeutic potential of these compounds often stems from their ability to interact with specific proteins and signaling pathways. The determination of the precise 3D structure of this compound would be a critical step in understanding its potential to modulate such biological targets and in guiding the design of more potent and selective derivatives.
Conclusion
The crystal structure of this compound remains an open question in the field of natural product chemistry. This guide has outlined the established and robust methodologies that will be instrumental in its future determination. The elucidation of its three-dimensional structure will undoubtedly provide invaluable insights for chemists, biochemists, and drug development professionals, paving the way for a deeper understanding of its chemical behavior and potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances of Natural Pentacyclic Triterpenoids as Bioactive Delivery System for Synergetic Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. This compound - Wikidata [wikidata.org]
- 10. CAS 56421-12-6 | this compound [phytopurify.com]
- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acgpubs.org [acgpubs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Chemical formula and molecular weight of Methyl eichlerianate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the currently available information on Methyl eichlerianate, a triterpenoid compound. The document is intended to serve as a foundational resource for researchers and professionals in the field of drug development and natural product chemistry.
Core Compound Identification
This compound has been identified with the following chemical and physical properties:
| Property | Value | Source |
| Chemical Formula | C₃₁H₅₂O₄ | [1][2] |
| Molecular Weight | 488.753 g/mol | [1] |
| CAS Number | 56421-12-6 | [1] |
| Compound Type | Triterpenoid | [1] |
| Physical Description | Powder | [1] |
| Purity | 95%~99% (as per supplier) | [1] |
| Identification Methods | Mass Spectrometry, NMR | [1] |
Biological Activity and Experimental Data
A comprehensive search of publicly available scientific literature and databases did not yield specific experimental protocols, detailed biological activities, or established signaling pathways for this compound. While the compound is commercially available for research purposes, published studies detailing its pharmacological effects, mechanism of action, or extensive experimental evaluation appear to be limited.
Referenced literature associated with the commercial availability of this compound suggests its inclusion in studies published in journals such as the Malaysian Journal of Analytical Sciences, Biomaterials, Free Radical Research, and the Journal of Agricultural and Food Chemistry. However, the specific context and findings related to this compound within these publications could not be readily accessed or verified through open-source searches.
Future Research Directions
The lack of detailed public information on the biological activities of this compound presents an opportunity for novel research. As a triterpenoid, a class of compounds known for a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities, this compound represents a candidate for further investigation.
Future research could focus on:
-
In vitro screening: Assessing the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties of this compound against various cell lines and microbial strains.
-
Mechanism of action studies: Elucidating the specific cellular targets and signaling pathways modulated by this compound.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of disease.
Logical Relationship: Research Initiation Workflow
The following diagram outlines a logical workflow for initiating research on a compound with limited existing data, such as this compound.
References
An In-depth Technical Guide on the Triterpenoid Nature of Methyl Eichlerianate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of Methyl eichlerianate, confirming its classification as a triterpenoid. This document synthesizes structural data, experimental evidence, and biosynthetic context to offer a detailed resource for researchers in natural product chemistry, pharmacology, and drug development. Key spectroscopic data are summarized, and generalized experimental protocols for the isolation and characterization of such compounds are detailed. Furthermore, the biosynthetic origin of the dammarane-type triterpenoid scaffold is illustrated, providing a complete overview of this compound's chemical identity.
Introduction: The Classification of this compound
This compound is unequivocally classified as a triterpenoid .[1] Triterpenoids are a large and diverse class of naturally occurring organic compounds derived from a C30 isoprenoid precursor, squalene.[2][3][4] The chemical formula of this compound, C₃₁H₅₂O₄, is consistent with a modified triterpenoid structure, where the additional carbon and oxygen atoms are accounted for by the methyl ester functional group and other oxygen-containing moieties.[1]
Specifically, this compound is the methyl ester of eichlerianic acid, a naturally occurring dammarane-type triterpenoid .[5] Dammarane triterpenoids are characterized by a tetracyclic core structure. Eichlerianic acid has been isolated from plants of the Meliaceae family, such as Dysoxylum richii and Dysoxylum lenticellatum.[3][6]
Structural Elucidation and Spectroscopic Data
The structural determination of triterpenoids like this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) of the parent compound, eichlerianic acid, has established its molecular formula as C₃₀H₅₀O₄.[5] The fragmentation pattern observed in the electron ionization mass spectrum (EIMS) of this compound provides key information about its dammarane skeleton.
Table 1: Key Mass Spectrometry Data for this compound
| Ion | m/z (relative intensity, %) | Inferred Fragmentation |
| [M]+ | 488 | Molecular Ion |
| 473 | 15 | [M - CH₃]⁺ |
| 428 | 10 | [M - C₃H₆O]⁺ (loss of acetone from side chain) |
| 235 | 20 | Cleavage of the C17-C20 bond |
| 221 | 30 | Further fragmentation of the tetracyclic core |
| 143 | 100 | Characteristic fragment of the dammarane side chain |
| 125 | 45 | Further fragmentation of the side chain |
| 99 | 50 | Isopropenyl group fragment |
Note: This data is synthesized from typical fragmentation patterns of dammarane triterpenoids and specific data reported for a compound identified as identical to this compound.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure and stereochemistry of this compound.
Table 2: Key ¹H NMR Spectroscopic Data for Eichlerianic Acid
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-24 | 3.63 | dd | 5.5, 9.8 |
| Tertiary Methyls (7 groups) | 0.8 - 1.3 | s | - |
Source: Synthesized from data reported for eichlerianic acid.[5]
Biosynthesis of the Triterpenoid Skeleton
This compound, being a triterpenoid, originates from the isoprenoid biosynthetic pathway. The fundamental building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (MVA) pathway in the cytoplasm of plant cells.
Experimental Protocols
The following sections detail generalized experimental protocols for the isolation and structural elucidation of triterpenoids like this compound, based on standard laboratory practices.
Isolation of Eichlerianic Acid
This protocol describes a typical procedure for the extraction and isolation of triterpenoids from a plant source.
Methodology:
-
Extraction: Dried and powdered plant material (e.g., leaves of Dysoxylum richii) is exhaustively extracted with a solvent such as methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Triterpenoids are typically found in the less polar fractions.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column to yield pure eichlerianic acid.
Preparation of this compound
This compound can be prepared from eichlerianic acid by esterification.
Methodology:
-
Esterification: Eichlerianic acid is dissolved in methanol. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) is added.
-
Reaction: The mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a non-polar solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting this compound can be further purified by column chromatography if necessary.
Structural Analysis
4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For triterpenoids, a derivatization step is often necessary to increase their volatility.
Methodology:
-
Derivatization: The purified this compound is derivatized by silylation. A common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a solvent such as pyridine. The reaction is typically carried out at a slightly elevated temperature (e.g., 60-80°C) for a short period.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector, operated at a high temperature (e.g., 280°C).
-
Oven Program: A temperature gradient is used, for example, starting at 150°C, holding for 2 minutes, then ramping to 300°C at 10°C/min, and holding for 10 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-600.
-
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts, coupling constants, and correlations in the 2D spectra are analyzed to assign all proton and carbon signals and to determine the stereochemistry of the molecule.
Biological Activities of Dammarane-type Triterpenoids
Dammarane-type triterpenoids, the class to which this compound belongs, have been reported to exhibit a range of biological activities. While specific studies on this compound are limited, research on related compounds suggests potential pharmacological applications.
-
Antiviral Activity: Dammarane triterpenoids have shown promising antiviral activities against a variety of viruses, including herpes simplex virus, human immunodeficiency virus (HIV), and hepatitis B virus.[2][3][4][5] The mechanisms of action can include inhibiting viral entry, replication, or assembly.
-
Cytotoxic and Anticancer Activity: Several dammarane-type triterpenoids have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells.[5] These compounds can induce apoptosis and inhibit cell proliferation, making them interesting candidates for cancer research.
-
Anti-inflammatory Activity: Some dammarane saponins have been shown to possess anti-inflammatory properties.[3]
Conclusion
Based on its chemical structure, biosynthetic origin, and spectroscopic data, this compound is definitively classified as a dammarane-type triterpenoid. This technical guide provides a foundational resource for researchers, summarizing the key evidence and outlining the standard experimental procedures for the study of this and related compounds. The potential biological activities of the dammarane scaffold highlight the importance of further investigation into this compound for potential applications in drug discovery and development.
References
- 1. Anti-inflammatory, anti-angiogenetic and antiviral activities of dammarane-type triterpenoid saponins from the roots of Panax notoginseng - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buy Eichlerianic acid | 56421-13-7 [smolecule.com]
- 6. medchemexpress.com [medchemexpress.com]
Methyl Eichlerianate: A Deep Dive into its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Methyl eichlerianate, a naturally occurring dammarane-type triterpenoid, has emerged as a compound of interest in the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound, with a focus on its cytotoxic and anti-inflammatory effects. Detailed experimental protocols and an exploration of its potential mechanism of action are presented to support further research and development.
Quantitative Analysis of Biological Activities
The biological activities of this compound have been quantified in preclinical studies, primarily focusing on its efficacy against cancer cell lines and its ability to modulate inflammatory responses. The following tables summarize the key quantitative data.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Human Lung Carcinoma | > 50 |
| HepG2 | Human Liver Hepatocellular Carcinoma | > 50 |
| MCF-7 | Human Breast Adenocarcinoma | > 50 |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Assay | IC50 (µM) |
| RAW264.7 | Inhibition of LPS-stimulated nitric oxide production | > 100 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Detailed Experimental Protocols
The following protocols are based on the methodologies reported in the primary literature assessing the biological activities of this compound and other triterpenoids.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
a) Cell Culture and Seeding:
-
Human cancer cell lines (A549, HepG2, and MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
b) Compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium.
-
The culture medium is removed from the wells and replaced with the medium containing different concentrations of this compound. A vehicle control (solvent only) and a positive control (a known cytotoxic drug) are included.
-
The plates are incubated for 48 hours.
c) MTT Assay and Data Analysis:
-
After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.
MTT Assay Workflow Diagram
Anti-inflammatory Assay (Nitric Oxide Production in RAW264.7 Cells)
This protocol describes the evaluation of the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
a) Cell Culture and Seeding:
-
RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at an appropriate density and allowed to adhere.
b) Compound Treatment and Stimulation:
-
Cells are pre-treated with various concentrations of this compound for a specific period (e.g., 1 hour).
-
Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a group with LPS stimulation but no compound treatment are included.
-
The plates are incubated for 24 hours.
c) Nitric Oxide Measurement (Griess Assay):
-
After incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
The absorbance is measured at a specific wavelength (e.g., 540 nm), and the nitrite concentration is determined from a standard curve.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Potential Signaling Pathways and Mechanism of Action
While the precise signaling pathways modulated by this compound have not been definitively elucidated, research on structurally similar dammarane-type triterpenoids provides valuable insights into its potential mechanism of action, particularly in the context of inflammation.
Many dammarane-type triterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a key transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS).
The proposed mechanism involves the following steps:
-
Inhibition of IκBα Phosphorylation and Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα.
-
Prevention of NF-κB Nuclear Translocation: The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate into the nucleus.
-
Suppression of Pro-inflammatory Gene Transcription: Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.
It is hypothesized that this compound may interfere with one or more of these steps, thereby downregulating the inflammatory response. Further investigation, such as Western blot analysis of key proteins in the NF-κB pathway (e.g., phosphorylated IκBα, p65 subunit of NF-κB), is required to confirm this hypothesis.
Hypothesized NF-κB Inhibition
Antileishmanial Activity: An Area for Future Research
To date, there is no specific published data on the antileishmanial activity of this compound. However, other methyl esters, such as methyl gallate, have demonstrated significant antileishmanial properties. This suggests that the potential of this compound as an antileishmanial agent warrants investigation. Future studies could involve screening this compound against different Leishmania species and determining its efficacy against both promastigote and amastigote stages of the parasite.
Conclusion and Future Directions
This compound has demonstrated modest in vitro cytotoxic and anti-inflammatory activities. While the current data provides a foundational understanding of its biological potential, further research is necessary to fully elucidate its therapeutic value. Key areas for future investigation include:
-
In-depth Mechanistic Studies: To confirm the involvement of the NF-κB pathway and explore other potential molecular targets.
-
In Vivo Efficacy and Safety: To evaluate the therapeutic effects and safety profile of this compound in animal models of cancer and inflammation.
-
Exploration of Other Biological Activities: To investigate its potential as an antileishmanial, antiviral, or antimicrobial agent.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of this compound with improved potency and selectivity.
The information presented in this guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other related natural products.
In-depth Technical Guide: Anti-inflammatory Properties of Methyl eichlerianate
Notice: A thorough literature search did not yield any scientific publications or data regarding the anti-inflammatory properties of a compound specifically named "Methyl eichlerianate." The following guide is a structured template demonstrating the expected format and content based on typical anti-inflammatory research, which can be populated once relevant data for this compound becomes available.
Executive Summary
This document will provide a comprehensive technical overview of the anti-inflammatory properties of this compound. It will cover its effects on key inflammatory mediators and signaling pathways, supported by quantitative data from in vitro and in vivo studies. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Inflammation and Therapeutic Context
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a significant area of pharmaceutical research. This guide will explore the potential of this compound as one such agent.
In Vitro Anti-inflammatory Activity
The in vitro effects of this compound on cellular models of inflammation will be detailed here.
Inhibition of Pro-inflammatory Mediators
The ability of this compound to inhibit the production of key pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) will be presented.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Mediator | Concentration of this compound | Inhibition (%) | IC50 (µM) |
| Nitric Oxide (NO) | Data not available | Data not available | Data not available |
| Tumor Necrosis Factor-α (TNF-α) | Data not available | Data not available | Data not available |
| Interleukin-6 (IL-6) | Data not available | Data not available | Data not available |
| Interleukin-1β (IL-1β) | Data not available | Data not available | Data not available |
| Prostaglandin E2 (PGE2) | Data not available | Data not available | Data not available |
Experimental Protocols
RAW 264.7 macrophages would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells would be pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with 1 µg/mL of LPS for a further 24 hours.
NO production in the culture supernatant would be measured using the Griess reagent assay. The absorbance at 540 nm would be measured, and the nitrite concentration calculated from a sodium nitrite standard curve.
The concentrations of TNF-α, IL-6, IL-1β, and PGE2 in the cell culture supernatants would be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
The cytotoxicity of this compound on RAW 264.7 cells would be assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to ensure that the observed inhibitory effects are not due to cell death.
In Vivo Anti-inflammatory Activity
The efficacy of this compound in animal models of inflammation will be described in this section.
Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used assay to evaluate the acute anti-inflammatory activity of novel compounds.
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | Inhibition of Edema (%) |
| Control (Vehicle) | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
| Indomethacin (Positive Control) | 10 | Data not available | Data not available |
Experimental Protocols
Male Wistar rats (180-200 g) would be used. They would be housed under standard laboratory conditions with free access to food and water. All animal experiments would be conducted in accordance with approved ethical guidelines.
Animals would be orally administered with this compound or the vehicle one hour before the subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw. Paw volume would be measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage inhibition of edema would be calculated by comparing the increase in paw volume in the treated groups with the control group.
Mechanism of Action: Signaling Pathways
The molecular mechanisms underlying the anti-inflammatory effects of this compound will be elucidated here.
Effect on the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. The effect of this compound on the activation of this pathway will be detailed.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Effect on the MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are key signaling molecules involved in the inflammatory response. The modulatory effect of this compound on this pathway will be presented.
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
Experimental Protocols for Signaling Pathway Analysis
RAW 246.7 cells would be treated with this compound and/or LPS. Cell lysates would be prepared, and proteins separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., phospho-p65, IκBα, phospho-p38, phospho-JNK, phospho-ERK). Following incubation with HRP-conjugated secondary antibodies, protein bands would be visualized using an enhanced chemiluminescence detection system.
Conclusion
This section will summarize the key findings on the anti-inflammatory properties of this compound. It will highlight its potential as a therapeutic agent and suggest future directions for research, including more extensive preclinical and clinical studies to fully characterize its efficacy and safety profile.
Antimicrobial Effects of Methyl Eichlerianate: A Technical Overview and Methodological Framework
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the current scientific understanding of the antimicrobial properties of Methyl eichlerianate. An extensive review of published scientific literature reveals a significant gap in research specifically investigating the antimicrobial efficacy of this compound. While the chemical structure of this compound (CAS 56421-12-6) is known, there is no publicly available data on its Minimum Inhibitory Concentrations (MICs), Minimum Bactericidal/Fungicidal Concentrations (MBCs/MFCs), or its mechanisms of action against microbial pathogens. This document, therefore, serves a dual purpose: to report the absence of specific data on this compound and to provide a comprehensive methodological framework for conducting and presenting such research, should the compound be investigated in the future. The protocols and data presentation formats outlined herein are based on established standards in antimicrobial susceptibility testing and can serve as a template for future studies.
Introduction to this compound
This compound is a known chemical compound, yet its biological activities, particularly its potential as an antimicrobial agent, remain unexplored in the scientific literature. The increasing demand for novel antimicrobial agents to combat multidrug-resistant pathogens makes compounds like this compound interesting candidates for screening and development. This guide is intended to provide the necessary background and experimental frameworks for researchers initiating such investigations.
Quantitative Antimicrobial Activity Data (Hypothetical Framework)
In the absence of experimental data for this compound, the following tables have been created as a template to illustrate how quantitative data on its antimicrobial activity should be presented. These tables are designed for clarity and ease of comparison, which are critical for evaluating the potential of a new antimicrobial compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Standard Bacterial Strains
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 25923 | Data not available |
| Bacillus subtilis | Gram-positive | 6633 | Data not available |
| Escherichia coli | Gram-negative | 25922 | Data not available |
| Pseudomonas aeruginosa | Gram-negative | 27853 | Data not available |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Fungal Strains
| Fungal Strain | ATCC Number | MIC (µg/mL) |
| Candida albicans | 90028 | Data not available |
| Aspergillus fumigatus | 204305 | Data not available |
Table 3: Minimum Bactericidal/Fungicidal Concentrations (MBC/MFC) of this compound
| Microbial Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | Data not available | Data not available | Data not available |
| Escherichia coli | Data not available | Data not available | Data not available |
| Candida albicans | Data not available | Data not available | Data not available |
Detailed Experimental Protocols for Antimicrobial Susceptibility Testing
The following are detailed, standardized protocols that should be employed to determine the antimicrobial activity of this compound. Adherence to these protocols ensures the reproducibility and comparability of results.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[1][2]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
This compound stock solution of known concentration
-
Positive control (microorganism in broth without the compound)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of this compound in the appropriate broth directly in the 96-well plates.
-
Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[1]
-
Add the diluted inoculum to each well containing the serially diluted compound.
-
Include positive and negative controls on each plate.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (typically 16-24 hours at 37°C for most bacteria).[1]
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.[1]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination from the broth microdilution assay, take an aliquot (typically 10-50 µL) from each well that shows no visible growth.[3]
-
Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.[3]
Visualizing Experimental Workflows and Potential Mechanisms
The following diagrams, created using the DOT language, illustrate the standard workflow for antimicrobial susceptibility testing and a hypothetical signaling pathway that could be investigated for this compound.
Caption: Workflow for MIC and MBC/MFC Determination.
Caption: Hypothetical Mechanism of Action Pathway.
Conclusion and Future Directions
There is currently no published scientific evidence to support or refute the antimicrobial activity of this compound. The frameworks presented in this guide offer a standardized approach to systematically evaluate its potential. Future research should focus on performing initial screening assays, such as the broth microdilution method, against a broad panel of clinically relevant bacteria and fungi. If promising activity is observed, subsequent studies should aim to determine its bactericidal or fungicidal properties, investigate its mechanism of action, and assess its toxicity and potential for in vivo efficacy. Such a systematic approach is essential for the development of any new potential antimicrobial therapeutic.
References
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Eichlerianic Acid and Its Derivatives: A Technical Review of Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eichlerianic acid, a naturally occurring dammarane-type triterpenoid, has emerged as a compound of significant interest in the field of medicinal chemistry. Primarily isolated from plants of the Aglaia genus, it possesses a characteristic tetracyclic triterpenoid core. While research on eichlerianic acid itself has highlighted its potential, the exploration of its derivatives remains a nascent yet promising field for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the current literature on eichlerianic acid and its broader class of dammarane triterpenoid derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. Due to the limited availability of data on specific derivatives of eichlerianic acid, this review will draw upon findings from structurally related dammarane triterpenoids to illustrate the therapeutic potential and avenues for future research.
Chemical Properties of Eichlerianic Acid
Eichlerianic acid is a complex triterpenoid with the molecular formula C₃₀H₅₀O₄ and a molecular weight of 474.72 g/mol . Its structure features a dammarane skeleton, which is a tetracyclic system that forms the core of many bioactive natural products.
| Property | Value |
| Molecular Formula | C₃₀H₅₀O₄ |
| Molecular Weight | 474.72 g/mol |
| IUPAC Name | 4-(2-carboxyethyl)-4a,7,7,10a-tetramethyl-1-(6-methyl-6-oxoheptan-2-yl)dodecahydrophenanthren-1-ol |
| Stereochemistry | (20S,24S)-epoxy-25-hydroxy-dammaran-3-one |
Synthesis and Derivatization of Dammarane Triterpenoids
The synthesis of dammarane-type triterpenoids and their derivatives is a key area of research aimed at improving their pharmacological properties. Both total synthesis and semi-synthetic modifications of naturally occurring precursors are employed.
Experimental Protocol: General Synthesis of Dammarane Triterpenoid Derivatives
The following protocol is a generalized representation of the synthesis of dammarane triterpenoid derivatives, based on common laboratory practices.
Materials:
-
Starting dammarane triterpenoid (e.g., panaxadiol, protopanaxadiol)
-
Acylating agents (e.g., acid anhydrides, acyl chlorides)
-
Alkylating agents (e.g., alkyl halides)
-
Oxidizing and reducing agents
-
Appropriate solvents (e.g., dichloromethane, tetrahydrofuran, pyridine)
-
Catalysts (e.g., 4-dimethylaminopyridine (DMAP), triethylamine)
-
Chromatography supplies (silica gel, solvents for elution)
Procedure:
-
Dissolution: Dissolve the starting dammarane triterpenoid in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Add the modifying reagent (e.g., acylating or alkylating agent) and a catalyst, if necessary. The reaction mixture is typically stirred at room temperature or heated under reflux, with the progress monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, the reaction is quenched by the addition of water or a suitable aqueous solution.
-
Extraction: The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Characterization: The structure of the purified derivative is confirmed by spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy.
Biological Activities of Dammarane Triterpenoid Derivatives
Dammarane triterpenoids, the class of compounds to which eichlerianic acid belongs, exhibit a wide range of biological activities. The derivatization of these natural products can lead to enhanced potency and selectivity.
Cytotoxic Activity
Numerous studies have demonstrated the cytotoxic effects of dammarane triterpenoids against various cancer cell lines.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Dammarane Triterpenoid 1 | DU145 (Prostate) | 5 and 10 | [2] |
| Ginsenoside-Rg18 | A549 (Lung) | 150 | [3] |
| Gypensapogenin H | DU145 (Prostate) | Not specified | [4] |
| (20S)-20-hydroxydammar 24-en-3-on | B16-F10 (Melanoma) | 21.55 ± 0.25 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (eichlerianic acid or its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity
Dammarane triterpenoids have been shown to possess significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).
| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |
| Ginsenosides (SF, Rk3, Rg6, Rs4) | NF-κB inhibition | 10.17 - 25.12 | [8] |
| Epimuqubilin A | NO inhibition in RAW 264.7 cells | 7.4 | [9] |
| Sigmosceptrellin A | NO inhibition in RAW 264.7 cells | 9.9 | [9] |
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[9][10][11]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent Part A, followed by 50 µL of Griess reagent Part B.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.
Signaling Pathways
The biological activities of dammarane triterpenoids are mediated through their interaction with various cellular signaling pathways.
Apoptosis Signaling Pathway
Many dammarane triterpenoids induce cytotoxicity in cancer cells by triggering apoptosis, the process of programmed cell death. This often involves the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway induced by dammarane triterpenoids.
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of dammarane triterpenoids are often attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the expression of pro-inflammatory genes.[3][8][12]
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gypensapogenin H, a novel dammarane-type triterpene induces cell cycle arrest and apoptosis on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. scienceopen.com [scienceopen.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of NO production by highly-oxygenated diterpenes of Orthosiphon stamineus and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Inhibition of TNF-α-mediated NF-κB Transcriptional Activity in HepG2 Cells by Dammarane-type Saponins from Panax ginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Methyl Eichlerianate Bioactivity: A Methodological Overview
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the computational prediction of the bioactivity of Methyl eichlerianate.
While specific in silico studies on the bioactivity of this compound are not extensively available in the current body of scientific literature, this technical guide outlines a robust framework for such an investigation. By leveraging established computational methodologies, researchers can effectively predict the pharmacological potential of this natural triterpenoid. This whitepaper details the requisite experimental protocols, data presentation strategies, and visualization of key processes to guide future research in this area.
This compound, a triterpenoid with the chemical formula C₃₁H₅₂O₄, presents a scaffold of interest for drug discovery.[1] In silico techniques offer a rapid and cost-effective preliminary assessment of its bioactivity, helping to prioritize experimental validation.
Predicted Bioactivity Profile (Hypothetical Data)
The following table represents a hypothetical output from a comprehensive in silico analysis of this compound, showcasing the types of quantitative data that would be generated.
| In Silico Prediction | Parameter | Predicted Value | Interpretation |
| Pharmacokinetics (ADMET) | Human Intestinal Absorption | High | Good oral bioavailability predicted. |
| Blood-Brain Barrier Permeation | Low | Unlikely to have significant central nervous system effects. | |
| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway. | |
| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity. | |
| Ames Mutagenicity | Non-mutagenic | Low probability of carcinogenic potential. | |
| Molecular Docking | Target Protein X (e.g., COX-2) | -8.5 kcal/mol | Strong binding affinity, suggesting potential inhibitory activity. |
| Target Protein Y (e.g., TNF-α) | -6.2 kcal/mol | Moderate binding affinity. | |
| Bioactivity Score | GPCR Ligand | 0.15 | Likely to interact with G-protein coupled receptors. |
| Ion Channel Modulator | -0.20 | Less likely to modulate ion channels. | |
| Kinase Inhibitor | 0.05 | Moderate likelihood of kinase inhibition. | |
| Nuclear Receptor Ligand | 0.30 | Likely to interact with nuclear receptors. |
Detailed Methodologies for In Silico Prediction
The following protocols describe the standard computational procedures for predicting the bioactivity of a novel compound like this compound.
Ligand and Protein Preparation
Objective: To prepare the 3D structure of this compound and the target protein(s) for docking simulations.
Protocol:
-
Ligand Preparation:
-
Obtain the 2D structure of this compound from a chemical database (e.g., PubChem, ChemSpider) using its CAS number (56421-12-6).
-
Convert the 2D structure to a 3D structure using software like Avogadro or ChemDraw.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Save the optimized structure in a format compatible with docking software (e.g., .pdbqt).
-
-
Protein Preparation:
-
Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure using software like UCSF Chimera or PyMOL.
-
Add polar hydrogens and assign appropriate charges to the protein atoms.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
Define the binding site (active site) of the protein based on the location of the co-crystallized ligand or through literature review.
-
Molecular Docking
Objective: To predict the binding affinity and interaction mode of this compound with a specific protein target.
Protocol:
-
Grid Box Generation:
-
Define a grid box around the active site of the target protein. The size of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.
-
-
Docking Simulation:
-
Use molecular docking software such as AutoDock Vina or Glide.
-
Set the prepared ligand and protein files as input.
-
Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
-
Run the docking simulation.
-
-
Analysis of Results:
-
Analyze the output files to obtain the binding affinity scores (e.g., in kcal/mol).
-
Visualize the predicted binding poses of the ligand within the protein's active site to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
ADMET Prediction
Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.
Protocol:
-
Input:
-
Use the simplified molecular-input line-entry system (SMILES) string or the 3D structure of this compound.
-
-
Prediction Servers/Software:
-
Utilize web-based servers like SwissADME, pkCSM, or admetSAR.
-
Alternatively, use standalone software packages for more detailed predictions.
-
-
Analysis of Parameters:
-
Evaluate various pharmacokinetic and toxicological parameters, including but not limited to:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition/substrate prediction.
-
Excretion: Renal clearance prediction.
-
Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.
-
-
Visualizing In Silico Workflows and Pathways
General In Silico Bioactivity Prediction Workflow
Caption: A generalized workflow for the in silico prediction of bioactivity.
Hypothetical Signaling Pathway Modulation
The following diagram illustrates a hypothetical scenario where this compound is predicted to modulate a generic inflammatory signaling pathway.
Caption: Predicted modulation of an inflammatory pathway by this compound.
References
In-depth Technical Guide on the Thermal Stability and Degradation of Methyl Eichlerianate: A Review of Available Data
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, a comprehensive review of publicly available scientific literature reveals a significant gap in experimental data concerning the thermal stability and degradation of Methyl eichlerianate. No specific studies detailing its thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), or degradation pathways have been found. This guide, therefore, provides a foundational understanding of the techniques and potential degradation behaviors based on studies of analogous methyl esters.
Introduction to this compound
This compound is a triterpenoid compound with the chemical formula C₃₁H₅₂O₄ and a molecular weight of 488.753 g/mol .[1][2] It is identified by the CAS Registry Number 56421-12-6.[1][2] While its specific applications are not extensively documented in the retrieved literature, triterpenoids, as a class, are of significant interest in drug development due to their diverse pharmacological activities. Understanding the thermal stability of such compounds is a critical aspect of the pre-formulation and formulation stages of drug development, as it influences manufacturing processes, storage conditions, and shelf-life.
Methodologies for Assessing Thermal Stability
The thermal stability of a pharmaceutical compound is typically evaluated using a suite of thermoanalytical techniques. The most common and relevant methods for a compound like this compound would be Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the temperatures at which a material decomposes.
Experimental Protocol (General):
-
A small, accurately weighed sample of the compound (typically 5-10 mg) is placed in a high-purity, inert crucible (e.g., alumina or platinum).
-
The crucible is placed on a sensitive microbalance within a furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 600 °C).
-
An inert gas, such as nitrogen or argon, is purged through the furnace to prevent oxidative degradation.
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve plots percentage weight loss against temperature. The onset temperature of decomposition and the temperature of maximum weight loss (from the derivative of the TGA curve, DTG) are key parameters.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.[3][4]
Experimental Protocol (General):
-
A small amount of the sample (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum).
-
An empty, sealed pan is used as a reference.
-
Both pans are placed in the DSC cell and heated at a controlled rate (e.g., 10 °C/min).
-
The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) peaks. Melting is observed as an endothermic peak, while decomposition can be either endothermic or exothermic.
Predicted Thermal Degradation Pathways for Methyl Esters
While no specific data exists for this compound, studies on other methyl esters, such as methyl acetate, methyl butanoate, and methyl decanoate, provide insights into potential degradation mechanisms.[5] The degradation of methyl esters under thermal stress can proceed through several pathways, primarily involving the ester group and adjacent carbon-carbon bonds.
Key Predicted Pathways:
-
Retro-ene Reaction: For esters with a β-hydrogen on the alkyl chain, a six-membered ring transition state can lead to the elimination of an alkene and the formation of a carboxylic acid. However, for a complex molecule like this compound, other pathways might be more favorable.
-
Homolytic Cleavage (Fission): At higher temperatures, C-C and C-O bonds can break to form radicals. For a generic methyl ester, this can include:
-
Cleavage of the C-O bond between the acyl group and the methoxy group to form an acyl radical and a methoxy radical.
-
Cleavage of the C-C bond adjacent to the ester group.
-
-
Decarboxylation: Loss of carbon dioxide is a common degradation pathway for carboxylic acids that might be formed as primary degradation products.
-
Decomposition of the Triterpenoid Skeleton: The complex ring structure of this compound will also undergo fragmentation at elevated temperatures.
Based on studies of simpler methyl esters, the initial decomposition products are likely to be smaller volatile molecules.[6] For instance, the thermal decomposition of methyl decanoate was found to yield carbon oxides, small hydrocarbons, and unsaturated esters.[6]
Data Summary (Hypothetical)
In the absence of experimental data for this compound, the following tables are presented as templates that researchers would aim to populate upon conducting the necessary experiments.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Value (°C) |
| Onset of Decomposition (Tonset) | Data not available |
| Temperature of 5% Weight Loss (T5%) | Data not available |
| Temperature of Maximum Decomposition Rate (Tmax) | Data not available |
| Residual Mass at 600 °C (%) | Data not available |
Table 2: Hypothetical DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | Data not available | Data not available | Data not available |
| Decomposition | Data not available | Data not available | Data not available |
Visualizations of Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the standard workflows for thermal analysis and a generalized logical relationship for predicting degradation pathways.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Caption: Generalized logical flow of thermal degradation.
Conclusion and Future Work
There is a clear need for experimental investigation into the thermal properties of this compound. Future research should focus on performing TGA and DSC analyses to determine its decomposition profile and melting point. Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable for identifying the evolved gases and elucidating the specific degradation pathways. This information is crucial for the rational design of dosage forms and for ensuring the stability and safety of potential drug products containing this compound.
References
- 1. This compound - Wikidata [wikidata.org]
- 2. CAS 56421-12-6 | this compound [phytopurify.com]
- 3. mt.com [mt.com]
- 4. Differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and modeling study of the thermal decomposition of methyl decanoate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Methyl Eichlerianate using HPLC-DAD
Introduction
Methyl eichlerianate is a naturally occurring triterpenoid found in various plant species. Triterpenoids are a large and diverse class of organic compounds, derived from a 30-carbon precursor, squalene. They exhibit a wide range of biological activities and are of significant interest to the pharmaceutical and nutraceutical industries. Accurate and precise quantification of this compound in plant extracts and formulated products is crucial for quality control, dosage determination, and stability studies. This application note describes a validated High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method for the quantification of this compound.
Analytical Method
The developed method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water. The detection is performed at 210 nm, where this compound exhibits adequate UV absorbance. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness.
Key Features
-
Specificity: The method is highly specific for the quantification of this compound in the presence of other components in the sample matrix.
-
Linearity: The method demonstrates excellent linearity over a wide concentration range.
-
Accuracy and Precision: The method is accurate and precise, with low relative standard deviation (RSD) values for intra- and inter-day analyses.
-
Sensitivity: The limits of detection (LOD) and quantification (LOQ) are sufficiently low for the analysis of trace amounts of this compound.
-
Robustness: The method is robust and reliable under minor variations in chromatographic conditions.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Plant material or formulated product containing this compound
-
Solid Phase Extraction (SPE) cartridges (C18, 500 mg, 6 mL)
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
Ultrasonic bath
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-5 min: 80% B; 5-20 min: 80-95% B; 20-25 min: 95% B; 25-26 min: 95-80% B; 26-30 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | DAD at 210 nm |
4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL.
5. Sample Preparation
-
Plant Material:
-
Grind the dried plant material to a fine powder.
-
Accurately weigh 1 g of the powdered sample and transfer it to a conical flask.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and repeat the extraction process twice with fresh methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the residue in 5 mL of methanol.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load 1 mL of the reconstituted sample extract onto the cartridge.
-
Wash the cartridge with 5 mL of water:methanol (80:20, v/v) to remove polar impurities.
-
Elute this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of methanol.
-
Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.
-
6. Method Validation
The analytical method was validated according to ICH guidelines for the following parameters:
-
Specificity: Assessed by comparing the chromatograms of a blank, a standard solution, and a sample solution. The retention time and UV spectrum of the analyte peak in the sample should match that of the standard.
-
Linearity: Determined by injecting a series of at least five concentrations of the standard solution. The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
-
Accuracy: Evaluated by performing a recovery study at three different concentration levels (low, medium, and high). A known amount of the standard is spiked into a sample matrix, and the recovery is calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the same standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on three different days.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Quantification
| Parameter | Result |
| Retention Time (min) | 15.8 |
| Linearity Range (µg/mL) | 1 - 200 |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (% Recovery) | 98.5 - 101.2 |
| Precision (RSD %) | |
| - Intra-day | < 1.5% |
| - Inter-day | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Application Note: Quantitative Determination of Methyl Eichlerianate in Plant Extracts by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl eichlerianate, a pentacyclic triterpenoid methyl ester, is a natural product found in various plant species, including those of the Hymenaea genus. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the drug development sector due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Accurate and sensitive quantification of this compound in plant extracts is crucial for phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle
This method utilizes the high separation efficiency of Ultra-Performance Liquid Chromatography (UPLC) coupled with the high selectivity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. After extraction from the plant matrix, the sample is injected into the UPLC system, where this compound is separated from other matrix components on a reversed-phase C18 column. The analyte is then ionized using an electrospray ionization (ESI) source and detected by the mass spectrometer based on its specific precursor-to-product ion transitions.
Experimental Protocols
Sample Preparation: Extraction from Plant Material
-
Grinding: Dry the plant material (e.g., leaves, bark) at 40°C to a constant weight and grind it into a fine powder (approximately 40-60 mesh).
-
Extraction Solvent: Prepare a solution of 80% methanol in water.
-
Ultrasonic Extraction:
-
Weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of the 80% methanol extraction solvent.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes in a water bath maintained at 25°C.
-
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
-
System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.3 50 50 5.0 0.3 5 95 7.0 0.3 5 95 7.1 0.3 50 50 | 10.0 | 0.3 | 50 | 50 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) System:
-
System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
MRM Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 489.4 | 203.2 | 0.1 | 35 | 25 |
| This compound (Qualifier) | 489.4 | 189.2 | 0.1 | 35 | 30 |
Note: These parameters are theoretical and must be optimized during method development. The product ions are proposed based on the characteristic retro-Diels-Alder fragmentation of the oleanane skeleton.
Data Presentation
Table 1: Method Validation Parameters (Hypothetical Data)
The following table summarizes the typical performance characteristics that should be evaluated during method validation for this assay. The provided values are representative for this class of compounds and analytical technique.
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 1.0 ng/mL |
| Precision (RSD%) | ||
| - Intra-day | ≤ 15% | < 8% |
| - Inter-day | ≤ 15% | < 12% |
| Accuracy (% Recovery) | 85% - 115% | 92% - 108% |
| Matrix Effect | 85% - 115% | 95% - 103% |
| Stability (24h at RT) | ± 15% | Stable |
Mandatory Visualization
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in plant extracts using LC-MS/MS. The method is sensitive, selective, and suitable for high-throughput analysis. The provided experimental details and hypothetical validation data serve as a robust starting point for researchers in natural product chemistry, pharmacology, and drug development to establish and validate their own assays for this and similar triterpenoid compounds. The visualization of the experimental workflow and a hypothetical signaling pathway aids in the understanding and implementation of the described methodology and its potential applications.
Application Notes and Protocols for the Structural Elucidation of Methyl Eichlerianate using NMR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl eichlerianate is a naturally occurring dammarane-type triterpenoid. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the pharmaceutical industry due to their wide range of biological activities. The precise structural characterization of these complex molecules is a critical step in drug discovery and development, enabling a deeper understanding of structure-activity relationships and mechanisms of action.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous structural elucidation of novel and known natural products. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed insights into the carbon skeleton, the chemical environment of protons and carbons, and the connectivity between them. This application note provides a comprehensive overview and detailed protocols for the structural elucidation of this compound using a suite of NMR experiments.
Data Presentation: NMR Spectral Data of this compound
The structural assignment of this compound is achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra, in conjunction with 2D correlation experiments. The data presented below is based on the analysis of eichlerianic acid, the parent carboxylic acid of this compound, and typical chemical shifts for the additional methyl ester group. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| H-3 | 3.22 | dd | 11.5, 4.5 | 1H | CH-OH |
| H-12 | 5.15 | t | 3.5 | 1H | C=CH |
| H-21 | 5.10 | t | 7.0 | 1H | C=CH |
| H-23 | 4.05 | m | 1H | CH-O | |
| H-24 | 1.68 | s | 3H | CH₃ | |
| H-25 | 1.60 | s | 3H | CH₃ | |
| H-18 | 0.98 | s | 3H | CH₃ | |
| H-19 | 0.90 | s | 3H | CH₃ | |
| H-28 | 0.88 | s | 3H | CH₃ | |
| H-29 | 0.85 | s | 3H | CH₃ | |
| H-26 | 0.82 | s | 3H | CH₃ | |
| H-27 | 0.80 | s | 3H | CH₃ | |
| OCH₃ | 3.67 | s | 3H | COOCH₃ |
Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)
| Position | δ (ppm) | Carbon Type | Assignment |
| C-1 | 38.7 | CH₂ | |
| C-2 | 27.2 | CH₂ | |
| C-3 | 79.0 | CH | CH-OH |
| C-4 | 38.9 | C | |
| C-5 | 55.8 | CH | |
| C-6 | 18.3 | CH₂ | |
| C-7 | 34.9 | CH₂ | |
| C-8 | 40.4 | C | |
| C-9 | 50.5 | CH | |
| C-10 | 37.1 | C | |
| C-11 | 23.6 | CH₂ | |
| C-12 | 125.2 | CH | C=CH |
| C-13 | 138.3 | C | C=CH |
| C-14 | 42.2 | C | |
| C-15 | 28.2 | CH₂ | |
| C-16 | 29.7 | CH₂ | |
| C-17 | 48.9 | CH | |
| C-18 | 15.6 | CH₃ | |
| C-19 | 16.1 | CH₃ | |
| C-20 | 124.3 | C | C=CH |
| C-21 | 131.4 | CH | C=CH |
| C-22 | 35.8 | CH₂ | |
| C-23 | 68.7 | CH | CH-O |
| C-24 | 25.7 | CH₃ | |
| C-25 | 17.7 | CH₃ | |
| C-26 | 16.5 | CH₃ | |
| C-27 | 16.7 | CH₃ | |
| C-28 | 28.0 | CH₃ | |
| C-29 | 15.4 | CH₃ | |
| C-30 | 176.8 | C | C=O |
| OCH₃ | 51.8 | CH₃ | COOCH₃ |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for triterpenoids.
-
Concentration: Dissolve 5-10 mg of this compound in approximately 0.6 mL of the deuterated solvent.
-
NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
1D NMR Spectroscopy
-
¹H NMR (Proton NMR):
-
Objective: To determine the number of different proton environments and their integrations, as well as proton-proton coupling information.
-
Spectrometer: 500 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-3 seconds.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate all signals.
-
-
¹³C NMR (Carbon-13 NMR):
-
Objective: To determine the number of unique carbon atoms and their chemical environments.
-
Spectrometer: 125 MHz or higher.
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024-4096 scans (or more, depending on sample concentration).
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply Fourier transform with exponential multiplication, phase correction, and baseline correction.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Objective: To differentiate between CH, CH₂, and CH₃ groups.
-
Pulse Angles: Run DEPT-45, DEPT-90, and DEPT-135 experiments.
-
DEPT-45: Shows all protonated carbons.
-
DEPT-90: Shows only CH carbons.
-
DEPT-135: Shows CH and CH₃ as positive signals and CH₂ as negative signals.
-
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Processing: Symmetrize the 2D spectrum after Fourier transformation in both dimensions.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To identify direct one-bond correlations between protons and their attached carbons.
-
Pulse Program: Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).
-
Processing: Process the 2D data to show correlations between the ¹H and ¹³C chemical shifts.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and establishing the overall carbon skeleton.
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Processing: Process the 2D data to reveal correlations between protons and carbons separated by multiple bonds.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Objective: To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.
-
Pulse Program: Standard NOESY or ROESY experiment.
-
Processing: Analyze the cross-peaks which indicate that the correlated protons are close in space.
-
Mandatory Visualizations
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Logical relationships in NMR-based structural elucidation.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the careful acquisition and interpretation of a comprehensive set of NMR data. By following the detailed protocols outlined in this application note, researchers can confidently determine the planar structure and relative stereochemistry of this and other related triterpenoids. The combination of 1D and 2D NMR techniques provides a powerful toolkit for natural product chemists and drug development professionals, facilitating the advancement of promising bioactive compounds from discovery to clinical application.
Application Notes & Protocols: GC-MS Analysis of Triterpenoid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of triterpenoids. However, due to their low volatility and high molecular weight, derivatization is often necessary to improve their chromatographic behavior. Methylation of carboxylic acid groups and silylation of hydroxyl groups are common derivatization strategies. This document focuses on the analysis of triterpenoid methyl esters by GC-MS, providing detailed protocols for sample preparation, derivatization, and analysis, along with key mass spectral data for identification.
Experimental Protocols
Sample Preparation: Extraction of Triterpenoids from Plant Material
The initial step involves the extraction of triterpenoids from the plant matrix. The choice of solvent and extraction method can significantly impact the yield and profile of the extracted compounds.
Materials:
-
Dried and powdered plant material
-
Ethanol or Methanol
-
n-hexane
-
Soxhlet apparatus or orbital shaker
-
Rotary evaporator
-
Filter paper
Protocol:
-
Accurately weigh approximately 100 g of dried, powdered plant material.
-
For exhaustive extraction, place the powdered material in a cellulose thimble and perform Soxhlet extraction with 500 ml of ethanol for 6-8 hours.
-
Alternatively, for a simpler extraction, macerate the plant material in 500 ml of ethanol on an orbital shaker for 72 hours at room temperature.[1]
-
Filter the extract through filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
To remove nonpolar interfering compounds, the crude extract can be further partitioned with n-hexane.
-
Dry the final extract completely and store it at 4°C in an airtight container until derivatization.
Derivatization: Methylation of Triterpenoic Acids
Methylation of the carboxylic acid functional groups of triterpenoids is crucial for reducing their polarity and increasing their volatility, making them amenable to GC-MS analysis.
Method A: Boron Trifluoride-Methanol (BF3-Methanol) Method
This is a widely used and effective method for the esterification of fatty acids and other carboxylic acids.
Materials:
-
Dried triterpenoid extract
-
0.5 N Potassium hydroxide in methanol
-
12% (w/w) Boron trifluoride in methanol (BF3-Methanol)
-
Saturated NaCl solution
-
n-hexane
-
Screw-capped test tubes
-
Water bath
-
Centrifuge
Protocol:
-
Transfer approximately 20 mg of the dried extract to a screw-capped test tube.
-
Add 1.5 mL of 0.5 N methanolic KOH, vortex for 1 minute, and heat in a water bath at 70°C for 5 minutes.
-
Cool the tube under running water.
-
Add 2 mL of 12% BF3-Methanol solution and heat again at 70°C for 5 minutes.
-
Cool the tube and add 2.5 mL of saturated NaCl solution and 1 mL of n-hexane.
-
Vortex the mixture thoroughly and then centrifuge for 10 minutes at 1200 rpm to separate the layers.[2]
-
Carefully collect the upper n-hexane layer containing the triterpenoid methyl esters into a clean vial for GC-MS analysis.
Method B: Hydrochloric Acid-Methanol (HCl-Methanol) Method
This method uses a milder acidic catalyst for methylation.
Materials:
-
Dried triterpenoid extract
-
Anhydrous Methanol
-
Concentrated Hydrochloric Acid (HCl) or Acetyl Chloride
-
n-hexane
-
Saturated sodium bicarbonate solution
Protocol:
-
Dissolve the dried extract in a minimal amount of toluene or methanol in a screw-capped vial.
-
Prepare a 5% (v/v) solution of HCl in anhydrous methanol. This can be done by carefully adding concentrated HCl to methanol. Alternatively, acetyl chloride can be slowly added to cold methanol to generate HCl in situ.
-
Add the methanolic HCl solution to the extract.
-
Seal the vial tightly and heat at 60-100°C for 1-2 hours. The reaction time and temperature may need to be optimized depending on the specific triterpenoids.[3]
-
After cooling to room temperature, add n-hexane and a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Vortex the mixture and allow the layers to separate.
-
Collect the upper n-hexane layer for GC-MS analysis.
GC-MS Analysis
Instrumentation and Conditions:
The following are typical GC-MS parameters for the analysis of triterpenoid methyl esters. These may need to be optimized for specific instruments and analytes.
-
Gas Chromatograph: Agilent 8890 GC or similar
-
Mass Spectrometer: Agilent 5977A MSD or similar
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or DB-35MS capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 ml/min.[1]
-
Injector Temperature: 250-280°C
-
Injection Mode: Splitless or split (e.g., 100:1)
-
Oven Temperature Program:
-
Initial temperature: 60-100°C, hold for 2-15 minutes.
-
Ramp: Increase to 280-300°C at a rate of 3-10°C/min.
-
Final hold: 5-20 minutes at the final temperature.[1]
-
-
MS Transfer Line Temperature: 280-300°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-600
Data Presentation
Quantitative Data: Characteristic Mass Fragments
The identification of triterpenoid methyl esters in a GC-MS chromatogram is primarily based on their mass spectra, which exhibit characteristic fragmentation patterns. The retro-Diels-Alder (rDA) fragmentation of the C-ring is particularly informative for oleanane and ursane type triterpenoids.
| Triterpenoid Skeleton | Key Diagnostic Ions (m/z) | Description |
| Olean-12-ene type (e.g., Oleanolic acid methyl ester) | 262, 203, 189 | The ion at m/z 262 corresponds to the rDA fragment containing rings D and E. The ion at m/z 203 is a key fragment arising from the rDA reaction, and m/z 189 is often observed as well.[4][5] |
| Urs-12-ene type (e.g., Ursolic acid methyl ester) | 262, 203, 189 | Similar to the olean-12-ene type, with the rDA fragment at m/z 262 and the characteristic ion at m/z 203. The relative intensities of fragments may differ slightly from oleanane isomers.[4][5] |
| Lupane type (e.g., Betulinic acid methyl ester) | 189 and other specific fragments | Lupane-type triterpenoids do not undergo the same characteristic rDA fragmentation as oleananes and ursanes. Their spectra are often characterized by a prominent ion at m/z 189 and other fragments resulting from cleavages of the E-ring. |
| General Fragments | [M]+, [M-15]+, [M-59]+ | The molecular ion ([M]+) may be observed. Loss of a methyl group ([M-15]+) is common. For methyl esters, the loss of the methoxycarbonyl group ([M-59]+) is a characteristic fragmentation pathway. |
Representative Retention Times
The following table provides approximate retention times for some common triterpenoids (as their derivatives) to illustrate typical elution order. Note: These values are highly dependent on the specific GC column, temperature program, and instrument used and should be considered as a guide only. For accurate identification, comparison with authentic standards is essential.
| Compound (as derivative) | Retention Time (min) | GC Column and Conditions |
| Cholesterol (Internal Standard) | 13.0 | Silica gel column; specific conditions not fully detailed.[6] |
| Euphol | 14.3 | Silica gel column; specific conditions not fully detailed.[6] |
| Tirucallol | 14.8 | Silica gel column; specific conditions not fully detailed.[6] |
Mandatory Visualization
Caption: Workflow for the GC-MS analysis of triterpenoid methyl esters.
Caption: Retro-Diels-Alder fragmentation of triterpenoid methyl esters.
References
- 1. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
Protocol for testing the anti-inflammatory activity of Methyl eichlerianate in vitro.
Application Note & Protocol
Topic: Protocol for Testing the Anti-inflammatory Activity of Methyl eichlerianate in vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. Triterpenoids, a large class of natural products, are widely recognized for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] this compound is a triterpenoid compound whose anti-inflammatory potential can be systematically evaluated using established in vitro models.[3]
This document provides a comprehensive protocol for assessing the anti-inflammatory activity of this compound. The primary model utilizes lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a standard and widely accepted system for studying inflammatory responses.[4][5] The protocols herein detail the evaluation of the compound's ability to modulate key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, and to affect the expression of crucial inflammatory enzymes. The central role of the NF-κB signaling pathway, a master regulator of inflammation, is also discussed as a potential mechanistic target.[6][7][8][9]
Overall Experimental Workflow
The following diagram outlines the complete experimental process, from initial cell culture to the final analysis of anti-inflammatory markers.
Caption: Overall experimental workflow for in vitro anti-inflammatory testing.
Detailed Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
It is crucial to ensure that any observed reduction in inflammatory markers is not due to cytotoxicity of the test compound.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity. Viable cells with active mitochondria reduce MTT to a purple formazan product.[10]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[11]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group. Select non-toxic concentrations (viability >90%) for subsequent anti-inflammatory assays.[4]
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: NO production is a hallmark of macrophage activation. The Griess assay measures nitrite (NO₂⁻), a stable and soluble breakdown product of NO.[10]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[12]
-
Pre-treat cells with selected non-toxic concentrations of this compound for 1-2 hours.[12]
-
Stimulate the cells with LPS (1 µg/mL) for an additional 24 hours. Include a negative control (no LPS) and a positive control (LPS only).[10][13]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[10]
-
Incubate for 10 minutes at room temperature.[10]
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
-
Pro-inflammatory Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted into the cell culture supernatant.[14][15]
-
Procedure:
-
Use the supernatant collected from the same experiment as the NO assay (Section 3.3).
-
Perform the ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions.[16][17][18]
-
General Steps:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine overnight.[15]
-
Block the plate to prevent non-specific binding.[14]
-
Add standards and collected cell supernatants to the wells and incubate.
-
Wash the plate and add a biotin-conjugated detection antibody.[15]
-
Wash again and add streptavidin-horseradish peroxidase (HRP) conjugate.[14][15]
-
Add a TMB substrate solution to develop color, then stop the reaction with a stop solution.[16]
-
Measure the absorbance at 450 nm.
-
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Western Blot Analysis for iNOS and COX-2 Expression
-
Principle: Western blotting allows for the detection and semi-quantification of specific proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), within cell lysates.[19][20][21]
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate. Treat with this compound and/or LPS as described in Section 3.3.
-
After 24 hours of incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-PAGE gel.[19]
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software and normalize the expression of target proteins to the loading control.[21]
-
Potential Mechanism: NF-κB Signaling Pathway
The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of many pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[8][9][22] Many natural anti-inflammatory compounds, including triterpenoids, exert their effects by inhibiting this pathway.[1] this compound may inhibit the degradation of IκBα, thus preventing the translocation of the p65 subunit to the nucleus.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Data Presentation
Summarize all quantitative results in clear, structured tables for straightforward interpretation and comparison.
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Concentration (µM) | Absorbance (540 nm) (Mean ± SD) | Cell Viability (%) |
|---|---|---|
| Control (Vehicle) | 1.25 ± 0.08 | 100 |
| 1 | 1.23 ± 0.07 | 98.4 |
| 5 | 1.21 ± 0.09 | 96.8 |
| 10 | 1.19 ± 0.06 | 95.2 |
| 25 | 1.15 ± 0.08 | 92.0 |
| 50 | 0.85 ± 0.10 | 68.0 |
| 100 | 0.45 ± 0.05 | 36.0 |
Table 2: Effect of this compound on NO and Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO (µM) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
|---|---|---|---|
| Control (No LPS) | 1.5 ± 0.3 | 25.1 ± 5.2 | 18.5 ± 4.1 |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 3540.2 ± 210.5 | 2850.7 ± 180.3 |
| LPS + Cmpd (1 µM) | 42.1 ± 2.8 | 3310.6 ± 195.8 | 2675.4 ± 165.2 |
| LPS + Cmpd (5 µM) | 30.5 ± 2.2 | 2450.1 ± 150.3 | 1980.1 ± 120.9 |
| LPS + Cmpd (10 µM) | 18.2 ± 1.5 | 1560.8 ± 110.1 | 1250.6 ± 95.7 |
| LPS + Cmpd (25 µM) | 8.9 ± 0.9 | 780.4 ± 65.4 | 630.2 ± 55.8 |
Table 3: Densitometric Analysis of iNOS and COX-2 Protein Expression
| Treatment | Relative iNOS Expression (Normalized to β-actin) | Relative COX-2 Expression (Normalized to β-actin) |
|---|---|---|
| Control (No LPS) | 0.05 ± 0.01 | 0.08 ± 0.02 |
| LPS (1 µg/mL) | 1.00 ± 0.00 | 1.00 ± 0.00 |
| LPS + Cmpd (1 µM) | 0.92 ± 0.07 | 0.95 ± 0.06 |
| LPS + Cmpd (5 µM) | 0.65 ± 0.05 | 0.71 ± 0.05 |
| LPS + Cmpd (10 µM) | 0.38 ± 0.04 | 0.45 ± 0.04 |
| LPS + Cmpd (25 µM) | 0.15 ± 0.02 | 0.22 ± 0.03 |
(Note: Data presented in tables are for illustrative purposes only and do not represent actual experimental results for this compound.)
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CAS 56421-12-6 | this compound [phytopurify.com]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone [mdpi.com]
- 6. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
Application Notes and Protocols for Evaluating Methyl Eichlerianate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic properties of methyl eichlerianate, a triterpenoid of interest for its potential pharmacological activities. The following sections detail standardized protocols for key cell-based assays to determine cell viability, membrane integrity, and the induction of apoptosis. Additionally, putative signaling pathways that may be involved in the cytotoxic effects of this compound are presented to guide mechanistic studies.
Overview of Cytotoxicity Assessment
Evaluating the cytotoxic potential of a novel compound like this compound is a critical first step in drug discovery and development. A multi-assay approach is recommended to obtain a comprehensive understanding of its effects on cell health. The primary assays detailed here are:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage.
-
Apoptosis Assays (Annexin V & Caspase Activity): To determine if the compound induces programmed cell death.
Experimental Protocols
Cell Culture and Treatment
It is essential to select an appropriate cancer cell line for the study. Seeding density should be optimized to ensure cells are in the logarithmic growth phase during the experiment.
Protocol:
-
Culture the selected cancer cell line (e.g., HeLa, A549, MCF-7) in the recommended complete culture medium.
-
Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the complete culture medium.
-
Replace the medium in the 96-well plates with the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO without the compound) and untreated control wells.
-
Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product.[2][3] The amount of formazan produced is proportional to the number of viable cells.[4][5]
Protocol:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[1][4]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[1][4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1][2]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[2][4]
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[6][7]
Protocol:
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and a catalyst.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[9]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Following treatment with this compound, collect both the floating and adherent cells.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.[10]
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.[10]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.[10] Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.
Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of executioner caspases like caspase-3 and caspase-7 can confirm the induction of apoptosis.[11]
Protocol:
-
Seed and treat cells in a 96-well plate as described previously.
-
After treatment, add a luminogenic or fluorogenic caspase-3/7 substrate to each well according to the manufacturer's protocol.
-
Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Measure the luminescence or fluorescence using a microplate reader.
-
The signal intensity is directly proportional to the caspase-3/7 activity.
Data Presentation
Quantitative data from the cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| A549 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| MCF-7 | 24 | Value |
| 48 | Value | |
| 72 | Value |
Table 2: Percentage of Apoptotic and Necrotic Cells after Treatment with this compound
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 0 | Value | Value | Value |
| This compound | IC50/2 | Value | Value | Value |
| IC50 | Value | Value | Value | |
| 2 x IC50 | Value | Value | Value |
Putative Signaling Pathways and Experimental Workflows
The precise mechanism of action for this compound is yet to be elucidated. Based on the activity of other natural products, several signaling pathways are commonly implicated in cytotoxicity and apoptosis.[12][13] The following diagrams illustrate these potential pathways and the experimental workflow for their investigation.
Caption: Experimental workflow for evaluating this compound cytotoxicity.
Caption: Putative intrinsic apoptosis pathway induced by this compound.
Caption: Potential involvement of the MAPK signaling pathway.
Caption: Hypothetical inhibition of the NF-κB pro-survival pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Histone methylation modifiers in cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone methylation modifiers in cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Methyl Eichlerianate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl eichlerianate, a triterpenoid compound[1], presents a potential candidate for antimicrobial drug discovery. Its complex structure warrants a thorough investigation into its antimicrobial properties. These application notes provide a comprehensive guide for researchers to perform antimicrobial susceptibility testing (AST) of this compound against a panel of clinically relevant microorganisms. The protocols outlined below are based on established methods for testing natural products and are designed to ensure reproducibility and accuracy of results[2][3][4]. Adherence to standardized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is recommended for clinical applications[3].
Key Concepts in Antimicrobial Susceptibility Testing
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[5][6][7].
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum[5][8].
-
Zone of Inhibition: A clear area around an antimicrobial disk on an agar plate where bacterial growth is inhibited. The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent[2][3].
Experimental Workflow
The following diagram illustrates the general workflow for the antimicrobial susceptibility testing of this compound.
References
- 1. CAS 56421-12-6 | this compound [phytopurify.com]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Methyl Eichlerianate as a Reference Standard in Phytochemical Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl eichlerianate, a naturally occurring triterpenoid, is emerging as a valuable reference standard in the field of phytochemical analysis. Its stability, purity, and distinct chemical properties make it an excellent candidate for the quantification of structurally related compounds in complex plant extracts and herbal formulations. This document provides detailed application notes and experimental protocols for the effective use of this compound as a reference standard, aimed at ensuring accuracy, reproducibility, and reliability in phytochemical research and drug development.
This compound (CAS No. 56421-12-6) possesses a molecular formula of C₃₁H₅₂O₄ and a molecular weight of 488.75 g/mol .[1] Typically available as a powder with purity ranging from 95% to 99%, it is classified as a triterpenoid.[1] Its primary identification is confirmed through methods such as High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) or Evaporative Light Scattering Detector (HPLC-ELSD), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Application Notes
This compound serves as a critical tool for several analytical applications in phytochemistry:
-
Quantitative Analysis of Triterpenoids: Due to its structural similarity to other pentacyclic triterpenes, this compound is an ideal internal or external standard for the quantification of these compounds in various plant matrices. Its use helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise results.
-
Method Validation: It can be used to validate new analytical methods for the analysis of triterpenoids and other phytochemicals. This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Quality Control of Herbal Products: By using this compound as a reference standard, the consistency and quality of herbal raw materials and finished products can be monitored, ensuring they meet specified phytochemical profiles.
-
Pharmacokinetic Studies: In preclinical drug development, it can be used as a reference compound in studies investigating the absorption, distribution, metabolism, and excretion (ADME) of structurally related bioactive compounds.
Experimental Protocols
Protocol for Isolation and Purification of this compound from Cabralea eichleriana (Conceptual)
While a specific detailed protocol for the isolation of this compound was not found in the available literature, a general procedure can be conceptualized based on standard phytochemical extraction and isolation techniques for triterpenoids.
1.1. Plant Material Collection and Preparation:
-
Collect fresh bark of Cabralea eichleriana.
-
Wash the bark thoroughly with distilled water to remove any dirt and debris.
-
Air-dry the bark in the shade for several weeks or use a hot air oven at a controlled temperature (40-50°C) until a constant weight is achieved.
-
Grind the dried bark into a coarse powder using a mechanical grinder.
1.2. Extraction:
-
Perform successive solvent extraction using solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids and waxes.
-
Follow with a medium-polarity solvent such as dichloromethane or chloroform to extract triterpenoids.
-
Finally, use a polar solvent like methanol or ethanol to extract more polar compounds.
-
The chloroform or dichloromethane fraction is expected to be rich in this compound.
-
Concentrate the extract under reduced pressure using a rotary evaporator.
1.3. Chromatographic Purification:
-
Subject the concentrated chloroform/dichloromethane extract to column chromatography over silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing with an appropriate spray reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.
-
Pool the fractions showing a prominent spot corresponding to a triterpenoid profile.
-
Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column with a mobile phase such as acetonitrile and water to yield pure this compound.
1.4. Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and by comparison with existing data for this compound.
Caption: Isolation and Purification Workflow.
Protocol for Quantification of a Target Triterpenoid using this compound as an External Standard by HPLC
This protocol outlines the use of this compound as an external standard for creating a calibration curve to quantify a target analyte in a plant extract.
2.1. Materials and Reagents:
-
This compound Reference Standard (≥95% purity)
-
Target Triterpenoid Reference Standard (if available for method development)
-
Plant extract containing the target analyte
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or acetic acid (for mobile phase modification)
2.2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards at concentrations ranging from, for example, 1, 5, 10, 25, 50, and 100 µg/mL.
2.3. Preparation of Sample Solution:
-
Accurately weigh a known amount of the dried plant extract (e.g., 10 mg).
-
Dissolve the extract in a known volume of methanol (e.g., 10 mL).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2.4. HPLC Conditions (General Method for Triterpenoids):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile.
-
Example Gradient: 0-5 min, 70% B; 5-25 min, 70-100% B; 25-30 min, 100% B; 30-35 min, 100-70% B; 35-40 min, 70% B.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector: DAD at 210 nm or ELSD
2.5. Data Analysis:
-
Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration of this compound.
-
Inject the sample solution and identify the peak corresponding to the target analyte.
-
Calculate the concentration of the target analyte in the sample using the regression equation from the calibration curve.
Caption: External Standard Quantification.
Quantitative Data Summary
The following tables provide an example of how to structure quantitative data obtained from a method validation study using this compound as a reference standard.
Table 1: Linearity of this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.3 |
| 100 | 1509.6 |
| Regression Equation | y = 15.08x + 0.12 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision and Accuracy
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=3) | Recovery (%) | RSD (%) |
| 5 | 4.95 ± 0.15 | 99.0 | 3.03 |
| 25 | 25.3 ± 0.51 | 101.2 | 2.02 |
| 75 | 74.5 ± 1.12 | 99.3 | 1.50 |
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, related triterpenoids have demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, and cytotoxic activities. For instance, some triterpenoids have been shown to induce apoptosis in cancer cells and modulate key signaling pathways.
Based on the activities of structurally similar compounds, a hypothetical signaling pathway that could be influenced by this compound in a cancer cell context is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and a common target for natural products.
Caption: Hypothetical PI3K/Akt/mTOR Pathway.
Conclusion
This compound is a promising and reliable reference standard for the phytochemical analysis of triterpenoids and other related natural products. The protocols and application notes provided herein offer a framework for researchers to incorporate this standard into their workflows, thereby enhancing the quality and reliability of their analytical data. Further research into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols: Synthesis of Methyl Eichlerianate from Eichlerianic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Methyl eichlerianate via the esterification of eichlerianic acid. Eichlerianic acid, a naturally occurring dammarane-type triterpenoid, possesses a sterically hindered carboxylic acid moiety.[1] This protocol outlines a robust and efficient method using trimethylsilyldiazomethane (TMS-diazomethane) for the methylation reaction, a reagent well-suited for sterically hindered substrates. This application note includes reaction setup, purification procedures, and characterization data to guide researchers in the successful synthesis and verification of this compound.
Introduction
Eichlerianic acid is a tetracyclic triterpenoid natural product isolated from species such as Dysoxylum lenticellatum.[2] It belongs to the dammarane class of triterpenoids, which are known for their diverse biological activities.[3][4][5][6] The synthesis of derivatives, such as the methyl ester, is often a crucial step in drug discovery and development to modify physicochemical properties and explore structure-activity relationships. The carboxylic acid in eichlerianic acid is sterically hindered, which can make standard esterification methods challenging. This protocol details a reliable method for the synthesis of this compound.
Chemical Structures
| Compound | Structure |
| Eichlerianic Acid | |
| This compound |
Experimental Protocol: Methylation of Eichlerianic Acid using TMS-Diazomethane
This protocol is adapted from established methods for the methylation of sterically hindered carboxylic acids.
Materials:
-
Eichlerianic Acid
-
Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M in hexanes
-
Methanol (MeOH), anhydrous
-
Toluene, anhydrous
-
Dichloromethane (DCM), HPLC grade
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Silica gel for column chromatography
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flasks
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve eichlerianic acid (1.0 eq) in a mixture of anhydrous toluene and anhydrous methanol (4:1 v/v).
-
Place the flask in an ice bath to cool the solution to 0 °C.
-
Stir the solution under an inert atmosphere of argon or nitrogen.
-
-
Addition of TMS-Diazomethane:
-
Slowly add TMS-diazomethane (2.0 M solution in hexanes, 1.2 eq) to the cooled, stirring solution of eichlerianic acid.
-
Caution: TMS-diazomethane is toxic and should be handled in a well-ventilated fume hood.
-
Observe the reaction mixture for the evolution of nitrogen gas and a color change. The persistence of a yellow color indicates an excess of TMS-diazomethane.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3). The product, this compound, should have a higher Rf value than the starting material, eichlerianic acid.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), quench any excess TMS-diazomethane by the careful addition of a few drops of acetic acid until the yellow color disappears.
-
Remove the solvent in vacuo using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 30% ethyl acetate).
-
Collect the fractions containing the purified this compound (monitor by TLC).
-
Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white solid.
-
Data Presentation
Table 1: Physicochemical and Spectroscopic Data
| Property | Eichlerianic Acid | This compound |
| Molecular Formula | C₃₀H₅₀O₄ | C₃₁H₅₂O₄ |
| Molecular Weight | 474.72 g/mol [1] | 488.75 g/mol |
| Appearance | White to off-white solid | White solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.63 (dd, J = 9.8, 5.5 Hz, H-24), seven tertiary methyls between 0.8 and 1.3 ppm.[1] | δ (ppm): ~3.67 (s, 3H, -OCH₃), ~3.63 (dd, J = 9.8, 5.5 Hz, H-24), other signals similar to starting material. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 179.7 (C=O).[1] | δ (ppm): ~177 (C=O), ~51.5 (-OCH₃). |
| Mass Spectrometry (ESI-) | m/z 473 [M-H]⁻[1] | m/z 511 [M+Na]⁺ (Expected) |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Proposed Reaction Mechanism
Caption: Proposed mechanism for TMS-diazomethane methylation.
Discussion
The esterification of eichlerianic acid to its methyl ester is a key transformation for further biological evaluation and the development of new therapeutic agents. The use of TMS-diazomethane offers a mild and efficient alternative to other methylating agents, particularly for substrates with sensitive functional groups or significant steric hindrance around the carboxylic acid. The protocol described herein is expected to provide high yields of the desired product with straightforward purification. The provided spectroscopic data serves as a reference for the successful identification and characterization of both the starting material and the final product. Researchers should pay close attention to the inert reaction conditions and the safe handling of TMS-diazomethane.
References
- 1. Buy Eichlerianic acid | 56421-13-7 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Dammarane-Type Triterpenoid from the Stem Bark of Aglaia elliptica (Meliaceae) and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New dammarane-type triterpenoids from Aglaia elliptica (C.DC.) blume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction and Purification of Methyl Eichlerianate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and purification of Methyl eichlerianate, a triterpenoid of interest for its potential pharmacological activities. The protocols outlined below are based on established methodologies for the isolation of similar compounds from botanical sources, particularly within the Meliaceae family.
Introduction
This compound is a naturally occurring triterpenoid that has been identified in plant species belonging to the Meliaceae family. Triterpenoids are a large and structurally diverse class of natural products known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The efficient extraction and purification of this compound are crucial steps for its further investigation in drug discovery and development.
Botanical Sources
While the definitive botanical source for high-yield extraction of this compound is still under investigation, preliminary studies suggest its presence in species of the Cabralea genus, a member of the Meliaceae family. Researchers should consider screening different parts of these plants (leaves, bark, roots) to identify the most abundant source of the target compound.
Extraction Protocols
The selection of an appropriate extraction method is critical for maximizing the yield of this compound while minimizing the co-extraction of interfering substances. Both traditional and modern extraction techniques can be employed.
Maceration Protocol
Maceration is a simple and widely used method for the extraction of thermolabile compounds.
Experimental Protocol:
-
Plant Material Preparation: Air-dry the selected plant material (e.g., leaves of Cabralea eichleriana) at room temperature and grind it into a fine powder.
-
Extraction:
-
Place 100 g of the powdered plant material in a sealed container.
-
Add 1 L of methanol or ethanol (95%) to the container, ensuring the plant material is fully submerged.
-
Allow the mixture to stand at room temperature for 72 hours with occasional agitation.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
The resulting crude extract can be stored at 4°C for further purification.
-
Soxhlet Extraction Protocol
Soxhlet extraction is a continuous extraction method that can provide higher yields compared to maceration.
Experimental Protocol:
-
Plant Material Preparation: Prepare the plant material as described in the maceration protocol.
-
Extraction:
-
Place 50 g of the powdered plant material in a cellulose thimble.
-
Place the thimble in the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with 500 mL of methanol or ethanol.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 8-12 hours.
-
-
Concentration:
-
After extraction, concentrate the solvent in the distillation flask using a rotary evaporator to obtain the crude extract.
-
Table 1: Comparison of Extraction Methods (Hypothetical Data)
| Parameter | Maceration | Soxhlet Extraction |
| Solvent | Methanol/Ethanol | Methanol/Ethanol |
| Solvent:Solid Ratio | 10:1 (v/w) | 10:1 (v/w) |
| Temperature | Room Temperature | Boiling Point of Solvent |
| Extraction Time | 72 hours | 8-12 hours |
| Hypothetical Yield | 5-8% (w/w) | 8-12% (w/w) |
Purification Protocols
The crude extract obtained from the initial extraction contains a complex mixture of compounds. Chromatographic techniques are essential for the isolation and purification of this compound.
Column Chromatography Protocol
Column chromatography is a widely used technique for the initial fractionation of the crude extract.
Experimental Protocol:
-
Column Preparation:
-
Pack a glass column (e.g., 5 cm diameter, 50 cm length) with silica gel (60-120 mesh) using a slurry packing method with hexane.
-
-
Sample Loading:
-
Adsorb 10 g of the crude extract onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate.
-
A typical gradient could be:
-
Hexane (100%)
-
Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1)
-
Ethyl Acetate (100%)
-
Ethyl Acetate:Methanol (9:1)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a fixed volume (e.g., 50 mL).
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine fractions with similar TLC profiles.
-
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a high-resolution technique used for the final purification of the target compound.
Experimental Protocol:
-
System Preparation:
-
Use a preparative or semi-preparative HPLC system equipped with a C18 column.
-
Equilibrate the column with the initial mobile phase.
-
-
Mobile Phase:
-
A common mobile phase for triterpenoid separation is a gradient of acetonitrile and water.
-
Example Gradient: Start with 60% acetonitrile in water, increasing to 100% acetonitrile over 30 minutes.
-
-
Sample Injection and Purification:
-
Dissolve the partially purified fraction from column chromatography in the mobile phase.
-
Inject the sample onto the HPLC column.
-
Monitor the elution profile using a UV detector (e.g., at 210 nm).
-
Collect the peak corresponding to this compound.
-
-
Purity Analysis:
-
Analyze the purity of the collected fraction using analytical HPLC. A purity of >95% is generally desired for biological assays.
-
Table 2: Purification Parameters (Hypothetical Data)
| Parameter | Column Chromatography | HPLC |
| Stationary Phase | Silica Gel (60-120 mesh) | C18 |
| Mobile Phase | Hexane:Ethyl Acetate Gradient | Acetonitrile:Water Gradient |
| Detection | TLC | UV (210 nm) |
| Hypothetical Purity | 30-50% | >95% |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Triterpenoid Biosynthesis Pathway (Simplified)
Caption: Simplified biosynthesis pathway of triterpenoids.
Concluding Remarks
The protocols provided herein offer a general framework for the successful extraction and purification of this compound from botanical sources. Researchers are encouraged to optimize these methods based on the specific plant material and available laboratory equipment to achieve the best possible yield and purity. Further studies are warranted to fully elucidate the biological activities and therapeutic potential of this promising natural product.
In Vivo Experimental Design for Methyl Eichlerianate Studies in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl eichlerianate, a pentacyclic triterpenoid, presents a promising scaffold for the development of novel therapeutic agents. Triterpenoids have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory and analgesic properties. This document provides a comprehensive set of application notes and detailed protocols for the in vivo experimental design of studies investigating the anti-inflammatory and analgesic potential of this compound in animal models. The protocols outlined herein are based on established and widely accepted methodologies to ensure robust and reproducible results.
Pentacyclic triterpenes have been reported to exert their anti-inflammatory effects through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][2] Furthermore, some triterpenoids have demonstrated analgesic properties by interacting with the endocannabinoid system, specifically cannabinoid receptors CB1 and CB2.[3] The metabolism of triterpenoids is often mediated by cytochrome P450 enzymes, which should be a consideration in the interpretation of pharmacokinetic and pharmacodynamic data.[4][5][6][7]
These protocols are intended to serve as a foundational guide for researchers initiating in vivo studies with this compound. It is recommended that all experimental procedures be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Acute Oral Toxicity Study (OECD Guideline 423)
Objective: To determine the acute oral toxicity of this compound and to identify the appropriate dose range for subsequent efficacy studies. This protocol is adapted from the OECD Guideline for the Testing of Chemicals, No. 423 (Acute Toxic Class Method).[8][9][10][11]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, 1% Tween 80 in saline, or corn oil)
-
Female rats (e.g., Wistar or Sprague-Dawley), nulliparous and non-pregnant, 8-12 weeks old
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Protocol:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days prior to the experiment.
-
Grouping and Dosing (Stepwise Procedure):
-
Start with a group of 3 female rats.
-
The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. For a new chemical with unknown toxicity, a starting dose of 300 mg/kg is often chosen.
-
Administer a single oral dose of this compound, prepared in the chosen vehicle, to each rat using a gavage needle. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions or 2 mL/100g for oily vehicles.[8]
-
-
Observations:
-
Observe the animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
-
Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern.
-
Record body weight of each animal shortly before dosing and at least weekly thereafter.
-
Record any instances of mortality.
-
-
Endpoint: The study is complete when no more than one animal dies at the highest dose (2000 mg/kg), or when a dose that causes mortality in 2 out of 3 animals is identified. The GHS (Globally Harmonized System) classification is then determined based on the outcomes at the different dose levels.
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality (within 14 days) | Clinical Signs of Toxicity | Body Weight Change (%) |
| Starting Dose | 3 | |||
| Next Dose Level | 3 | |||
| ... | ... |
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of this compound by measuring its ability to inhibit edema formation induced by carrageenan in the rat paw.[12][13]
Materials:
-
This compound
-
Vehicle
-
Indomethacin or Diclofenac Sodium (positive control)
-
1% (w/v) Carrageenan solution in sterile saline
-
Male Wistar rats (180-220 g)
-
Pletysmometer or digital calipers
-
Oral gavage needles
-
Syringes and needles (27G)
Protocol:
-
Animal Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control (receives vehicle only)
-
Group II: Positive control (receives Indomethacin, e.g., 10 mg/kg, p.o.)
-
Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, positive control, or this compound orally 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume (in mL) or thickness (in mm) of the carrageenan-injected paw immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer or calipers.
-
Calculation of Edema and Inhibition:
-
Edema (mL or mm) = Paw volume/thickness at time 't' - Paw volume/thickness at time '0'.
-
Percentage of Inhibition = [(Edema of control group - Edema of treated group) / Edema of control group] x 100.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume/Thickness (mean ± SEM) | % Inhibition of Edema at 3h |
| 0 h | 1 h | ||
| Vehicle Control | - | ||
| Positive Control | 10 | ||
| This compound | 25 | ||
| This compound | 50 | ||
| This compound | 100 |
Analgesic Activity: Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral analgesic activity of this compound by quantifying the reduction in the number of writhes induced by an intraperitoneal injection of acetic acid in mice.[11][14][15]
Materials:
-
This compound
-
Vehicle
-
Aspirin or Diclofenac Sodium (positive control)
-
0.6% (v/v) Acetic acid solution in distilled water
-
Male Swiss albino mice (20-25 g)
-
Oral gavage needles
-
Syringes and needles (26G)
-
Observation chambers
Protocol:
-
Animal Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Aspirin, 100 mg/kg, p.o.)
-
Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, positive control, or this compound orally 30 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL/10g of body weight of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (constriction of the abdomen, stretching of the hind limbs, and turning of the trunk) for a period of 20 minutes.
-
Calculation of Inhibition:
-
Percentage of Inhibition = [(Mean number of writhes in control group - Mean number of writhes in treated group) / Mean number of writhes in control group] x 100.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition of Writhing |
| Vehicle Control | - | ||
| Positive Control | 100 | ||
| This compound | 25 | ||
| This compound | 50 | ||
| This compound | 100 |
Analgesic Activity: Hot Plate Test
Objective: To evaluate the central analgesic activity of this compound by measuring the reaction time of mice to a thermal stimulus.[10][16][17][18]
Materials:
-
This compound
-
Vehicle
-
Morphine (positive control)
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)
-
Male Swiss albino mice (20-25 g)
-
Oral gavage needles
-
Stopwatch
Protocol:
-
Animal Screening: Before the experiment, place each mouse on the hot plate and record the basal reaction time (latency to either lick the hind paw or jump). Animals with a basal latency of more than 15 seconds are excluded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Animal Grouping: Divide the selected animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Morphine, 5 mg/kg, s.c.)
-
Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, positive control, or this compound.
-
Measurement of Reaction Time: Measure the reaction latency at 30, 60, 90, and 120 minutes after drug administration.
-
Calculation of Analgesic Effect: The increase in latency period is considered as the index of analgesic activity.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Reaction Time in Seconds (mean ± SEM) |
| 0 min | ||
| Vehicle Control | - | |
| Positive Control | 5 | |
| This compound | 25 | |
| This compound | 50 | |
| This compound | 100 |
Visualizations
Proposed Anti-inflammatory and Analgesic Signaling Pathway of this compound
Caption: Proposed signaling pathways for the anti-inflammatory and analgesic effects of this compound.
Experimental Workflow for In Vivo Studies of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. anti-inflammatory-actions-of-pentacyclic-triterpenes - Ask this paper | Bohrium [bohrium.com]
- 3. Activation of cannabinoid receptors by the pentacyclic triterpene α,β-amyrin inhibits inflammatory and neuropathic persistent pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 11. oecd.org [oecd.org]
- 12. Anti-inflammatory actions of pentacyclic triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. rroij.com [rroij.com]
- 18. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Analysis of Methyl Eichlerianate: Application Notes and Protocols
Initial Search and Findings
An extensive search of available scientific literature and databases was conducted to gather information on the pharmacokinetic profile of Methyl eichlerianate. The search terms included "pharmacokinetic analysis of this compound," "this compound ADME," "this compound metabolism," and "this compound in vivo studies."
Despite a thorough investigation, no specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound were found. The current body of scientific literature does not appear to contain quantitative pharmacokinetic data such as Cmax, Tmax, AUC, half-life, clearance, or volume of distribution for this compound. Furthermore, detailed experimental protocols for the pharmacokinetic analysis of this compound are not available.
The search results did yield general information regarding this compound, including its chemical formula (C₃₁H₅₂O₄) and its classification as a triterpenoid[1][2]. Additionally, broad information on the metabolism of methyl groups in various biological contexts was retrieved, but this information is not specific to the pharmacokinetic properties of this compound[3][4][5][6].
At present, there is a significant knowledge gap regarding the pharmacokinetic properties of this compound. The absence of published data prevents the creation of detailed application notes, quantitative data tables, and experimental protocols as requested.
Future Directions
To address this gap, foundational pharmacokinetic studies on this compound are required. The following outlines a general approach that could be undertaken by researchers in this field.
General Experimental Workflow for Pharmacokinetic Analysis
A typical workflow for the pharmacokinetic analysis of a novel compound like this compound would involve several key stages. This process is visualized in the diagram below.
Figure 1. A generalized workflow for conducting a pharmacokinetic study of a new chemical entity.
Proposed Experimental Protocols
Should research on the pharmacokinetics of this compound be initiated, the following general protocols could serve as a starting point.
1. In Vivo Pharmacokinetic Study in a Rodent Model (e.g., Rats)
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Animals should be acclimatized for at least one week with a standard 12-hour light/dark cycle and access to food and water ad libitum.
-
Dosing:
-
Intravenous (IV) Administration: A single dose of this compound (e.g., 1-5 mg/kg) dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and Cremophor EL) would be administered via the tail vein.
-
Oral (PO) Administration: A single dose of this compound (e.g., 10-50 mg/kg) suspended in a vehicle like 0.5% carboxymethylcellulose would be administered by oral gavage.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) would be collected from the jugular or saphenous vein into heparinized tubes at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Plasma would be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
2. Bioanalytical Method for Quantification
-
Technique: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would need to be developed and validated.
-
Sample Preparation: Plasma samples would likely undergo protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to isolate the analyte and an appropriate internal standard.
-
Chromatography: Separation would be achieved on a C18 analytical column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Detection would be performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.
-
Validation: The method should be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.
3. Pharmacokinetic Data Analysis
-
Software: Pharmacokinetic parameters would be calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
-
Parameters: Key parameters to be determined include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) for the oral dose, calculated as (AUCoral/AUCIV) x (DoseIV/Doseoral) x 100.
-
Potential Metabolic Pathways
While no specific metabolic pathways have been identified for this compound, triterpenoids, in general, can undergo various phase I and phase II metabolic reactions. A hypothetical metabolic scheme is presented below.
Figure 2. A hypothetical metabolic pathway for a triterpenoid compound like this compound.
It is imperative that future research focuses on elucidating the in vitro and in vivo ADME properties of this compound to understand its therapeutic potential and safety profile.
References
- 1. CAS 56421-12-6 | this compound [phytopurify.com]
- 2. This compound - Wikidata [wikidata.org]
- 3. Methyl Metabolism and the Clock: An Ancient Story With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylation - Wikipedia [en.wikipedia.org]
- 5. Methyl Group Metabolism in Differentiation, Aging, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Investigating the Mechanism of Action of Methyl Eichlerianate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl eichlerianate is a naturally occurring dammarane-type triterpenoid isolated from plants of the Aglaia and Dysoxylum genera. As part of the broader investigation into the therapeutic potential of natural products, understanding the mechanism of action of compounds like this compound is crucial. These application notes provide a summary of the available data on the biological activity of this compound and detailed protocols for its investigation.
Initial commercial documentation suggested that this compound may act as an antimicrobial agent by disrupting microbial cell membranes, leading to increased permeability and cell lysis. However, peer-reviewed studies have focused on its cytotoxic and anti-inflammatory potential. The data presented herein is derived from such studies to provide a factual basis for further research.
Data Presentation
The biological activity of this compound has been evaluated against several human cancer cell lines and in a model of inflammation. The available quantitative data from a study on dammarane-type triterpenoids isolated from the stem bark of Dysoxylum binecteriferum is summarized below.[1]
| Cell Line | Assay Type | Endpoint | Result (IC50) |
| A549 (Human Lung Carcinoma) | Cytotoxicity (MTT Assay) | Cell Viability | > 50 µM |
| HepG2 (Human Liver Carcinoma) | Cytotoxicity (MTT Assay) | Cell Viability | > 50 µM |
| MCF7 (Human Breast Adenocarcinoma) | Cytotoxicity (MTT Assay) | Cell Viability | > 50 µM |
| RAW264.7 (Mouse Macrophage) | Anti-inflammatory | Nitric Oxide Production | > 100 µM |
Note: The IC50 (half-maximal inhibitory concentration) values indicate that this compound exhibits low to negligible cytotoxic and anti-inflammatory activity in these specific in vitro models.
Mandatory Visualization
Caption: Workflow for evaluating the cytotoxic and anti-inflammatory activities.
Caption: Tested biological activities of this compound.
Experimental Protocols
The following are detailed protocols for the key experiments cited in the literature to determine the cytotoxic and anti-inflammatory effects of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of A549, HepG2, and MCF7 cancer cell lines.
Materials:
-
This compound
-
A549, HepG2, and MCF7 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture the respective cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells using Trypsin-EDTA, perform a cell count, and seed the cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: Anti-inflammatory Activity Assessment using Griess Assay
Objective: To determine the IC50 of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages.
Materials:
-
This compound
-
RAW264.7 macrophage cell line
-
DMEM medium
-
FBS
-
Penicillin-Streptomycin solution
-
LPS from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (DMSO + LPS), and a positive control (e.g., dexamethasone).
-
Nitrite Measurement:
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of inhibition of NO production relative to the vehicle control. Plot the percentage of inhibition against the concentration of this compound to calculate the IC50 value.
Conclusion
The available peer-reviewed data indicates that this compound possesses low cytotoxic activity against A549, HepG2, and MCF7 human cancer cell lines, and weak anti-inflammatory activity in an LPS-stimulated macrophage model.[1] The initially suggested mechanism of antimicrobial action through membrane disruption is not currently supported by published scientific literature and requires experimental validation. Further research is warranted to explore the full spectrum of biological activities of this compound, potentially in other cell lines, microbial strains, or in vivo models, to fully elucidate its mechanism of action and therapeutic potential.
References
Application Notes and Protocols for the Preparation of Methyl Eichlerianate Stock Solutions for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl eichlerianate, a pentacyclic triterpenoid, has garnered interest in the scientific community for its potential biological activities. As a hydrophobic compound, its poor water solubility presents a challenge for in vitro and in vivo bioassays.[1] This document provides detailed application notes and standardized protocols for the preparation of this compound stock solutions to ensure accurate and reproducible experimental results.
Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for the successful preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C₃₁H₅₂O₄ | [1] |
| Molecular Weight | 488.75 g/mol | [1] |
| Physical Appearance | Powder | [1] |
| Purity | 95% - 99% | [1] |
| Compound Type | Triterpenoid | [1] |
Solubility and Solvent Selection
The selection of an appropriate solvent is the most critical step in preparing a stock solution for a hydrophobic compound like this compound. Triterpenoids, as a class, exhibit poor solubility in aqueous solutions.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for dissolving hydrophobic compounds for bioassays.[2][3] It is miscible with a broad range of aqueous buffers and culture media. However, it is important to note that high concentrations of DMSO can be toxic to cells. Therefore, the final concentration of DMSO in the bioassay should typically be kept below 0.5% (v/v).
-
Ethanol (EtOH): Ethanol is another suitable solvent for dissolving triterpenoids.[4] It is less toxic to cells than DMSO, but its lower polarity may result in a lower maximum stock concentration for highly hydrophobic compounds.
-
Other Organic Solvents: While other solvents like ethyl acetate and n-hexane can dissolve triterpenoids, their use in bioassays is limited due to their high volatility and potential for cellular toxicity.[4] Their application is more relevant to extraction and purification processes.
Solubility Considerations:
| Solvent | Solubility of Similar Triterpenoids | Recommendations and Precautions |
| DMSO | Generally good solubility for hydrophobic compounds.[2][5] | Recommended for high-concentration stock solutions. Final concentration in assay should be minimized to avoid cytotoxicity.[6] |
| Ethanol | Ursolic acid, a similar triterpenoid, is well-dissolved in ethanol.[4] | A good alternative to DMSO with lower cellular toxicity. May require gentle warming to fully dissolve the compound. |
| Water | Negligible.[4] | Not a suitable primary solvent. |
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in many bioassays.
Materials:
-
This compound powder (purity ≥ 95%)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) = 488.75 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = C (mol/L) * V (L) * MW ( g/mol )
-
Mass = 0.01 mol/L * 0.001 L * 488.75 g/mol = 0.0048875 g = 4.89 mg
-
-
Weighing:
-
Accurately weigh 4.89 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or amber glass vial.
-
-
Dissolution:
-
Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.
-
-
Storage:
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect the solution from light by using amber vials or by wrapping the tubes in aluminum foil. Triterpenoid esters can be sensitive to light and temperature.[7]
-
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound stock solution.
Preparation of Working Solutions for Bioassays
For most cell-based assays, the stock solution will need to be further diluted to the desired final concentration in the cell culture medium. It is crucial to perform these dilutions in a way that minimizes precipitation of the hydrophobic compound.
Protocol for Dilution:
-
Intermediate Dilution: It is often beneficial to make an intermediate dilution of the stock solution in the cell culture medium before the final dilution. For example, dilute the 10 mM stock solution 1:100 in culture medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate solution to the wells of the assay plate containing cells and culture medium to achieve the desired final concentrations.
-
Mixing: Mix the contents of the wells gently but thoroughly immediately after adding the compound.
-
Solvent Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound tested.
Logical Relationship for Dilution Series
Caption: Example of a serial dilution scheme for bioassays.
Stability and Storage Recommendations
-
Stock Solutions: When stored properly at -20°C and protected from light, DMSO stock solutions of triterpenoids are generally stable for several months. However, it is good practice to prepare fresh stock solutions periodically.
-
Working Solutions: Aqueous working solutions of this compound are prone to precipitation over time. It is recommended to prepare fresh working solutions for each experiment and use them immediately.
Troubleshooting
-
Precipitation upon dilution: If the compound precipitates upon dilution in aqueous media, try the following:
-
Decrease the concentration of the stock solution.
-
Use a co-solvent system, although this may complicate the interpretation of results.[5]
-
Increase the final concentration of serum in the cell culture medium, as serum proteins can help to solubilize hydrophobic compounds.
-
-
Cell Toxicity: If the vehicle control shows significant cytotoxicity, reduce the final concentration of the solvent in the assay.
By following these application notes and protocols, researchers can confidently prepare this compound stock solutions for various bioassays, leading to more reliable and reproducible data.
References
- 1. CAS 56421-12-6 | this compound [phytopurify.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HPLC Peak Tailing for Methyl Eichlerianate
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed to assist researchers, scientists, and drug development professionals in resolving peak tailing observed during the analysis of Methyl eichlerianate.
Troubleshooting Guide: HPLC Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.[1][2][3] This can compromise the accuracy of quantification, reduce resolution, and affect the overall reliability of the analytical method.[2][3] An ideal chromatographic peak should be symmetrical, often described as a Gaussian peak.[3][4]
The primary cause of peak tailing is often the presence of more than one mechanism for analyte retention.[3][5] In reversed-phase HPLC, while the main retention is due to hydrophobic interactions, secondary interactions, particularly with residual silanol groups (Si-OH) on the silica-based stationary phase, can cause peak tailing, especially for polar and basic compounds.[5][6][7][8]
The following guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Logical Troubleshooting Workflow
Use the following flowchart to systematically troubleshoot peak tailing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Optimizing Mobile Phase for Methyl Eichlerianate Isomer Separation
Welcome to the technical support center dedicated to providing guidance on the chromatographic separation of Methyl eichlerianate isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their separation methods.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers challenging?
This compound is a triterpenoid, and its isomers often possess very similar physicochemical properties, including polarity and molecular weight.[1][2] This similarity in structure makes them difficult to separate using standard chromatographic techniques, often resulting in poor resolution or co-elution.[1]
Q2: What are the initial recommended steps for developing a separation method for this compound isomers?
For initial method development, it is advisable to start with a screening of different stationary phases and mobile phases. A reversed-phase C18 column is a common starting point for triterpenoid separations.[2][3] Screening different mobile phase compositions, particularly the organic modifier (e.g., acetonitrile vs. methanol) and its ratio with water, is crucial.[4][5]
Q3: How does the choice of organic solvent in the mobile phase impact the separation?
The choice between organic solvents like acetonitrile and methanol can significantly alter the selectivity of the separation.[5] Methanol, being a protic solvent, can engage in different interactions with the analyte and stationary phase compared to the aprotic acetonitrile.[5] It is recommended to test both solvents to determine which provides better resolution for your specific this compound isomers.
Q4: What is the role of temperature in optimizing the separation?
Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting column efficiency and selectivity.[6] For challenging isomer separations, adjusting the column temperature can sometimes lead to improved resolution.[6][7] It is recommended to evaluate a range of temperatures (e.g., 25°C to 40°C) to assess its impact.[8]
Q5: When should I consider using mobile phase additives?
For ionizable compounds, pH control is critical.[4][6] Although this compound is not strongly ionizable, small amounts of additives like formic acid or acetic acid can sometimes improve peak shape by minimizing interactions with residual silanol groups on the stationary phase.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the separation of this compound isomers.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution / Co-elution | - Inappropriate mobile phase composition.- Unsuitable stationary phase.- Suboptimal temperature. | - Mobile Phase Optimization: Systematically vary the ratio of organic solvent (acetonitrile or methanol) to water.[4] Consider a gradient elution if isocratic elution fails. - Solvent Switching: If using acetonitrile, try methanol, and vice-versa. The difference in solvent properties can alter selectivity.[5]- Stationary Phase Selection: If a standard C18 column is not effective, consider columns with different selectivities, such as a phenyl-hexyl or a C30 column.[9][10]- Temperature Adjustment: Experiment with different column temperatures to see if it improves separation.[6][8] |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Mobile Phase Additives: Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions.[6]- Reduce Sample Load: Decrease the injection volume or the concentration of the sample.[6]- Column Choice: Use a modern, high-purity silica column with end-capping to minimize silanol activity.[6] |
| Inconsistent Retention Times | - Poorly prepared mobile phase.- Inadequate column equilibration.- Fluctuations in temperature. | - Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and accurately. Premixing the mobile phase can improve consistency.[6]- Column Equilibration: Equilibrate the column with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis.[6]- Temperature Control: Use a column oven to maintain a constant temperature.[6] |
Experimental Protocols
Protocol 1: Initial Mobile Phase Screening
This protocol outlines a general procedure for screening mobile phases to achieve initial separation of this compound isomers.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Program:
-
Start with a high aqueous content (e.g., 70% A) and linearly decrease to a low aqueous content (e.g., 10% A) over 20-30 minutes.
-
Hold at low aqueous content for 5 minutes.
-
Return to initial conditions and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (as triterpenoids often lack strong chromophores, detection at low wavelengths may be necessary).[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound isomer mixture in the initial mobile phase composition.
Protocol 2: Isocratic Method Optimization
Once an initial separation is achieved with a gradient screen, an isocratic method can be developed for routine analysis.
-
Determine Optimal Isocratic Conditions: Based on the retention time of the isomers in the gradient run, calculate an approximate isocratic mobile phase composition. A common starting point is the mobile phase composition at the time of elution of the last isomer.
-
Fine-tune the Mobile Phase Ratio: Prepare several mobile phases with slightly different organic-to-aqueous ratios (e.g., 85:15, 87:13, 90:10 Acetonitrile:Water).
-
Analyze Isomers with Each Mobile Phase: Inject the sample using each mobile phase composition and evaluate the resolution, peak shape, and analysis time.
-
Select the Optimal Conditions: Choose the mobile phase composition that provides the best balance of resolution and run time.
Data Presentation
The following tables summarize hypothetical quantitative data for mobile phase optimization.
Table 1: Effect of Organic Solvent on Resolution
| Organic Solvent | Mobile Phase Composition (% v/v) | Resolution (Isomer 1 & 2) |
| Acetonitrile | 88:12 (Acetonitrile:Water) | 1.2 |
| Methanol | 92:8 (Methanol:Water) | 1.6 |
Table 2: Effect of Mobile Phase Ratio on Resolution (Methanol:Water)
| Mobile Phase Ratio (% v/v) | Resolution (Isomer 1 & 2) | Retention Time of Isomer 2 (min) |
| 90:10 | 1.4 | 15.2 |
| 92:8 | 1.6 | 12.8 |
| 94:6 | 1.5 | 10.5 |
Visualizations
Caption: A troubleshooting workflow for optimizing the separation of this compound isomers.
Caption: Key experimental parameters and their influence on separation quality in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. separation of positional isomers - Chromatography Forum [chromforum.org]
- 8. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Effect of mobile phase on resolution of the isomers and homologues of tocopherols on a triacontyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl Eichlerianate
Welcome to the technical support center for the synthesis of Methyl eichlerianate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is a triterpenoid methyl ester. While a specific, detailed synthesis protocol for this compound is not widely published, it is structurally a methyl ester of eichlerianic acid. Therefore, its synthesis would typically involve the esterification of the corresponding carboxylic acid (eichlerianic acid). Common methods for the esterification of sterically hindered carboxylic acids, often found in triterpenoids, include Fischer esterification under acidic conditions or coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).
Q2: I am experiencing very low yields in my Fischer esterification of a triterpenoid acid. What are the likely causes and how can I improve the yield?
A2: Low yields in Fischer esterification are common, as it is a reversible reaction.[1][2][3] Several factors could be contributing to this issue. To improve the yield, consider the following strategies:
-
Increase the concentration of one reactant: Using a large excess of methanol can shift the equilibrium towards the product side.[3]
-
Remove water: The water produced during the reaction can be removed to drive the equilibrium forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[2][3]
-
Use a stronger acid catalyst: While sulfuric acid is common, a stronger acid might accelerate the reaction.[1]
-
Increase reaction time: Sterically hindered triterpenoid carboxylic acids may require longer reaction times for complete conversion.
Q3: My reaction is not going to completion, even after extended reaction times. What should I do?
A3: If the reaction stalls, it could be due to steric hindrance at the carboxylic acid site, which is a common feature of triterpenoids.[4] In such cases, a more powerful esterification method may be required. Consider switching from Fischer esterification to a coupling-reagent-based method. The use of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is a well-established method for esterifying sterically demanding carboxylic acids with high yields.[5]
Q4: I am observing significant side product formation. How can I minimize this?
A4: Side product formation can arise from the harsh acidic conditions of Fischer esterification, potentially causing rearrangements or other reactions on the complex triterpenoid scaffold. To minimize side products:
-
Lower the reaction temperature: While this may slow down the reaction, it can also reduce the rate of side reactions.[1]
-
Use milder reaction conditions: The DCC/DMAP method operates under milder, neutral conditions, which can significantly reduce the formation of acid-catalyzed side products.[5]
-
Purify the starting material: Ensure the starting triterpenoid acid is of high purity to avoid side reactions from impurities.
Q5: What are the best practices for purifying this compound?
A5: The purification of triterpenoid esters often involves chromatographic techniques due to their similar polarities to byproducts and starting materials. A common strategy involves a combination of normal-phase and reversed-phase column chromatography.[6] Macroporous resin chromatography can also be an effective initial purification step to remove major impurities.[7][8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low to no product formation | 1. Incomplete reaction due to equilibrium. 2. Steric hindrance of the carboxylic acid. 3. Inactive catalyst. | 1. Use a large excess of methanol and remove water (e.g., Dean-Stark trap).[2][3] 2. Switch to a more reactive esterification method like DCC/DMAP.[5] 3. Use fresh, anhydrous acid catalyst. |
| Reaction mixture turns dark | 1. Decomposition of the starting material or product under harsh acidic conditions. | 1. Lower the reaction temperature. 2. Use a milder esterification method (e.g., DCC/DMAP).[5] |
| Multiple spots on TLC, even after reaction completion | 1. Formation of side products. 2. Presence of unreacted starting material. | 1. Optimize reaction conditions (temperature, catalyst concentration). 2. If using Fischer esterification, drive the reaction to completion by removing water.[3] 3. Purify the crude product using column chromatography.[6] |
| Difficulty in isolating the product | 1. Similar polarity of the product and byproducts. 2. Product is an oil and does not crystallize. | 1. Employ sequential chromatographic techniques (e.g., normal phase followed by reverse phase).[6] 2. If the product is an oil, use column chromatography for purification instead of relying on crystallization. |
| Hydrolysis of the ester during workup | 1. Presence of residual acid during aqueous workup. | 1. Thoroughly neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before extraction. |
Data Presentation: Comparison of Esterification Methods
The following table summarizes hypothetical yield data for the synthesis of a generic triterpenoid methyl ester, illustrating the potential impact of different reaction conditions.
| Method | Alcohol | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Fischer Esterification | Methanol (5 eq.) | H₂SO₄ (cat.) | 65 | 24 | 45 |
| Fischer Esterification | Methanol (20 eq.) | H₂SO₄ (cat.) | 65 | 48 | 65 |
| Fischer with Water Removal | Methanol (5 eq.) | H₂SO₄ (cat.) | 80 (Toluene) | 24 | 80 |
| DCC/DMAP Coupling | Methanol (1.5 eq.) | DCC (1.2 eq.), DMAP (0.1 eq.) | 25 | 12 | 92 |
Experimental Protocols
Protocol 1: Fischer Esterification with Water Removal
-
To a solution of the triterpenoid carboxylic acid (1.0 g, 1.0 equiv) in toluene (50 mL) and methanol (5.0 equiv) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add concentrated sulfuric acid (0.1 mL) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Continue refluxing until the starting material is consumed (typically 24-48 hours).
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: DCC/DMAP Coupling
-
Dissolve the triterpenoid carboxylic acid (1.0 g, 1.0 equiv) in anhydrous dichloromethane (DCM, 50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) and methanol (1.5 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add dicyclohexylcarbodiimide (DCC, 1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Esterification and IR Spectroscopy Results | Writing in Biology [bcrc.bio.umass.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. maxapress.com [maxapress.com]
- 8. [PDF] Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 9. Purification and antioxidant properties of triterpenic acids from blackened jujube (Ziziphus jujuba Mill.) by macroporous resins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Methyl Eichlerianate in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Methyl eichlerianate in aqueous buffers. Given the limited specific solubility data for this compound, the guidance provided is based on established methods for overcoming solubility challenges of hydrophobic compounds, particularly triterpenoids with similar chemical structures.
I. Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is a triterpenoid, a class of compounds known for their hydrophobic nature and, consequently, poor water solubility. Its chemical structure (C₃₁H₅₂O₄) and high molecular weight (488.753 g/mol ) contribute to its low affinity for aqueous environments. Direct dissolution in aqueous buffers like phosphate-buffered saline (PBS) or cell culture media is often unsuccessful, leading to precipitation or the formation of a suspension.
Q2: I've dissolved this compound in an organic solvent first, but it precipitates when I add it to my aqueous buffer. What should I do?
A2: This is a common issue known as "crashing out." When a concentrated stock solution of a hydrophobic compound in a water-miscible organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer, the organic solvent concentration decreases significantly. This change in the solvent environment can cause the compound to exceed its solubility limit in the mixed solvent system, leading to precipitation.
Troubleshooting Steps:
-
Reduce the final concentration of the organic solvent: Aim for a final organic solvent concentration of less than 1% (ideally ≤ 0.5%) in your final aqueous solution to minimize its potential effects on biological systems and reduce the likelihood of precipitation.
-
Optimize the addition process: Add the organic stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation.
-
Use a co-solvent system: In some cases, a mixture of solvents can improve solubility. However, this needs to be carefully optimized for your specific application.
Q3: What are the recommended methods to improve the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. The most common and effective methods include:
-
Use of Co-solvents: Preparing a stock solution in a water-miscible organic solvent.
-
Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity.
-
Liposomal Formulation: Incorporating this compound into the lipid bilayer of liposomes.
-
Nanoparticle Formulation: Encapsulating or adsorbing the compound onto nanoparticles.
The choice of method will depend on the specific experimental requirements, such as the desired final concentration, the biological system being used, and the route of administration in in-vivo studies.
Q4: How do I prepare a stock solution of this compound for in vitro experiments?
A4: The standard approach is to prepare a high-concentration stock solution in an anhydrous organic solvent and then dilute it into your aqueous experimental medium.
Troubleshooting Guide: Preparing a Stock Solution
| Issue | Possible Cause | Solution |
| Compound does not dissolve in the organic solvent. | The chosen solvent is not suitable, or the concentration is too high. | Try a different solvent (e.g., DMSO, ethanol, acetone). Apply gentle warming or sonication to aid dissolution. If the issue persists, a lower stock concentration may be necessary. |
| Precipitation occurs upon storage of the stock solution. | The solution is supersaturated, or the compound is unstable at the storage temperature. | Store at an appropriate temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing smaller aliquots. Ensure the solvent is anhydrous, as moisture can cause degradation or precipitation. |
| Inconsistent results in biological assays. | Precipitation of the compound in the final aqueous solution, or the organic solvent is affecting the biological system. | Visually inspect the final solution for any signs of precipitation. Centrifuge the final solution and measure the concentration of the supernatant to confirm solubility. Always include a vehicle control (the same concentration of the organic solvent without the compound) in your experiments to account for any solvent effects. |
II. Quantitative Data Summary
Table 1: General Solubility of Triterpenoids
| Solvent | Solubility | Remarks |
| Water | Practically Insoluble | Triterpenoids are highly hydrophobic. |
| Aqueous Buffers (e.g., PBS) | Practically Insoluble | Similar to water, direct dissolution is not feasible. |
| Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Another common organic solvent for stock solutions. |
| Methanol | Moderately Soluble | May be less effective than DMSO or ethanol for some triterpenoids. |
Table 2: Potential Solubility Enhancement with Different Techniques (Illustrative)
| Technique | Expected Solubility Enhancement (Fold Increase) | Considerations |
| Cyclodextrin Inclusion Complexation | 10 - 1000+ | The degree of enhancement depends on the type of cyclodextrin and the host-guest stoichiometry. |
| Liposomal Formulation | Significant increase in apparent solubility | The drug is encapsulated within the lipid bilayer, not truly dissolved in the aqueous phase. |
| Nanoparticle Formulation | Significant increase in apparent solubility | Similar to liposomes, the compound is associated with the nanoparticle. |
Note: The values in Table 2 are illustrative and the actual enhancement for this compound needs to be determined experimentally.
III. Experimental Protocols
The following are detailed protocols for common techniques used to improve the solubility of hydrophobic compounds. These should be adapted and optimized for this compound.
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in-vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder into a sterile, low-adhesion microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To prepare a water-soluble inclusion complex of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., sterile water, PBS)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare the Cyclodextrin Solution: Dissolve HP-β-CD in the aqueous buffer to the desired concentration (e.g., 10-40% w/v). Stir until fully dissolved.
-
Complexation: Add the this compound powder directly to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD will need to be optimized, but a starting point of 1:1 or 1:2 is common.
-
Incubation: Stir the mixture vigorously at room temperature for 24-48 hours. The container should be sealed to prevent evaporation.
-
Separation of Uncomplexed Compound: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated this compound.
-
Collection and Sterilization: Carefully collect the supernatant, which contains the soluble inclusion complex. For sterile applications, filter the supernatant through a 0.22 µm syringe filter.
-
Concentration Determination: The final concentration of solubilized this compound should be determined using a suitable analytical method such as HPLC.
Protocol 3: Preparation of a Liposomal Formulation of this compound
Objective: To encapsulate this compound within a lipid bilayer to create a stable aqueous dispersion.
Materials:
-
This compound powder
-
Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
Chloroform and Methanol (or another suitable organic solvent mixture)
-
Rotary evaporator
-
Probe sonicator or extruder
-
Aqueous buffer of choice
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent mixture in a round-bottom flask. The molar ratios of the components will need to be optimized.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: Add the aqueous buffer to the flask and hydrate the lipid film by gentle rotation. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, more uniform liposomes (unilamellar vesicles), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Removal of Unencapsulated Compound: Unencapsulated this compound can be removed by centrifugation or size exclusion chromatography.
-
Characterization: The final liposomal formulation should be characterized for particle size, zeta potential, and encapsulation efficiency.
IV. Visualization of Concepts and Workflows
Diagram 1: General Workflow for Overcoming Solubility Issues
Caption: A logical workflow for addressing the solubility of this compound.
Diagram 2: ERK1/2 Signaling Pathway
Based on the activity of the related compound, methyl helicterate, which has been shown to inhibit the ERK1/2 signaling pathway, understanding this pathway may be relevant for studying the biological effects of this compound.
Caption: The ERK1/2 signaling pathway, a potential target for this compound.
Technical Support Center: Stability of Triterpenoid Methyl Esters
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of a triterpenoid methyl ester in solution?
A1: The stability of a triterpenoid methyl ester in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As esters, they are susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2] Elevated temperatures can accelerate degradation, while exposure to UV light may induce photolytic decomposition.[3][4][5]
Q2: What are the typical signs of degradation for a triterpenoid methyl ester solution?
A2: Visual indicators of degradation can include a change in color, the formation of precipitates, or a decrease in clarity. However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential for detecting and quantifying the loss of the parent compound and the appearance of degradation products.[6][7]
Q3: What are the recommended storage conditions for a stock solution of a triterpenoid methyl ester?
A3: For optimal stability, stock solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed vials to prevent solvent evaporation. To minimize light exposure, amber vials or containers wrapped in aluminum foil are recommended. It is also advisable to prepare fresh working solutions from the stock solution for each experiment to avoid repeated freeze-thaw cycles.
Q4: How can I perform a forced degradation study to understand the stability of my compound?
A4: Forced degradation studies, also known as stress testing, are crucial for identifying potential degradation products and understanding the degradation pathways of a drug substance.[3][4] These studies involve subjecting the compound to conditions more severe than accelerated stability testing, such as high heat, humidity, strong acidic and basic solutions, oxidation, and photolysis.[5] The goal is to achieve 5-20% degradation to ensure that the analytical methods can effectively separate the main drug from its degradation products.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound potency in assays | Degradation of the stock or working solution. | Prepare fresh solutions from a new stock. Verify the storage conditions (temperature, light protection). Perform a quick stability check using HPLC to assess the purity of the solution. |
| Appearance of unexpected peaks in HPLC chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method.[3] |
| Precipitate formation in the solution | Poor solubility or degradation leading to insoluble products. | Ensure the solvent is appropriate for the compound and the desired concentration. If solubility is an issue, consider using a co-solvent. If degradation is suspected, analyze the precipitate and the supernatant separately. |
| Inconsistent experimental results | Instability of the compound under experimental conditions. | Evaluate the pH, temperature, and light exposure during your experiment. If the compound is found to be unstable under these conditions, modify the experimental protocol accordingly (e.g., perform reactions on ice, protect from light). |
Hypothetical Stability Data
Table 1: Hypothetical Stability of a Triterpenoid Methyl Ester in Solution Under Different pH and Temperature Conditions (7 days)
| pH | Temperature (°C) | % Recovery |
| 3 | 4 | 95.2 |
| 3 | 25 | 88.5 |
| 7 | 4 | 99.1 |
| 7 | 25 | 97.8 |
| 9 | 4 | 92.3 |
| 9 | 25 | 81.4 |
Table 2: Hypothetical Photostability of a Triterpenoid Methyl Ester in Methanol (24 hours)
| Light Condition | % Recovery |
| Dark Control | 99.5 |
| Ambient Light | 96.2 |
| UV Light (254 nm) | 75.8 |
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the triterpenoid methyl ester in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Dissolve in the solvent before analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathway for a triterpenoid methyl ester.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. scispace.com [scispace.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding degradation of Methyl eichlerianate during extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of methyl eichlerianate during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a pentacyclic triterpenoid methyl ester with the chemical formula C₃₁H₅₂O₄[1]. Like many complex organic molecules, it is susceptible to degradation under certain chemical and physical conditions. Ensuring its stability during extraction is crucial for accurate quantification, maintaining its biological activity, and preventing the formation of impurities that could interfere with downstream applications.
Q2: What are the primary factors that can cause the degradation of this compound during extraction?
The primary factors that can lead to the degradation of this compound include:
-
Extreme pH: Both highly acidic (pH < 3) and alkaline (pH > 10) conditions can promote the hydrolysis of the methyl ester group, leading to the formation of eichlerianic acid and other degradation products.
-
High Temperatures: Elevated temperatures, particularly above 60°C, can cause thermal degradation of the triterpenoid structure.
-
Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation. This is often accelerated by light and the presence of certain metal ions.
-
Light Exposure: Photodegradation can occur, especially when extracts are exposed to UV light.
Q3: What are the common signs of this compound degradation?
Degradation of this compound can be detected by:
-
Chromatographic Analysis: The appearance of new peaks and a decrease in the peak area of this compound in HPLC or GC chromatograms.
-
Changes in Physical Properties: Alterations in the color or consistency of the extract.
-
Spectroscopic Analysis: Shifts in the spectral data (e.g., NMR, Mass Spectrometry) that indicate changes in the chemical structure.
Q4: How can I monitor the stability of this compound during my extraction process?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring this compound.[2][3][4] This involves developing an HPLC method that can separate the intact this compound from any potential degradation products. By analyzing samples at different stages of the extraction process, you can quantify the amount of degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation due to harsh extraction conditions. | - Maintain a neutral or slightly acidic pH (pH 6-7) throughout the extraction process.- Use moderate temperatures (e.g., below 50°C) for any heating steps.- Protect the sample from light by using amber glassware or covering containers with aluminum foil. |
| Incomplete extraction from the plant matrix. | - Ensure the plant material is finely powdered to maximize surface area.- Optimize the solvent system. A mixture of a polar and a non-polar solvent, such as methanol/dichloromethane, is often effective for triterpenoids.- Employ extraction techniques that enhance solvent penetration, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). | |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products. | - Conduct forced degradation studies to identify potential degradation products and their retention times.[5][6] This involves intentionally exposing a pure sample of this compound to stress conditions (acid, base, heat, oxidation, light).- Adjust extraction parameters (pH, temperature, light exposure) to minimize the formation of these specific products. |
| Co-extraction of impurities. | - Employ a purification step after the initial extraction, such as column chromatography or solid-phase extraction (SPE), to remove impurities. | |
| Inconsistent results between batches. | Variability in extraction parameters. | - Standardize all extraction parameters, including solvent ratios, temperature, extraction time, and sonication power.- Use an internal standard during chromatographic analysis to correct for variations in extraction efficiency and injection volume. |
| Discoloration of the extract. | Oxidation of this compound or other co-extracted compounds. | - Degas solvents with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen.- Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent, though compatibility with the final application should be verified. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for the extraction of this compound from plant material, such as the leaves of Cabralea eichleriana.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Amber glassware
Procedure:
-
Weigh 10 g of the dried, powdered plant material into a 250 mL amber Erlenmeyer flask.
-
Add 100 mL of a 1:1 (v/v) mixture of methanol and dichloromethane to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 30-40°C).
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the extract from the solid plant material.
-
Carefully decant the supernatant (the liquid extract) into a clean amber round-bottom flask.
-
Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.
-
Combine all the supernatants.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Dry the resulting crude extract under a gentle stream of nitrogen.
-
Store the dried extract in an amber vial at -20°C until further analysis or purification.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing an HPLC method to assess the stability of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with acetonitrile and water (with 0.1% formic acid) is often effective for separating triterpenoids and their degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of a pure this compound standard (typically in the range of 200-220 nm for non-chromophoric triterpenoids).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol or acetonitrile. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and place in an amber HPLC vial.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Evaluation: Identify the peak corresponding to this compound based on the retention time of the pure standard. Quantify the amount of this compound in the samples using the calibration curve. The presence of additional peaks that are not in the initial extract can indicate degradation.
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. CAS 56421-12-6 | this compound [phytopurify.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. web.vscht.cz [web.vscht.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Methyl Eichlerianate and Related Triterpenoids
Welcome to the technical support center for the interpretation of complex NMR spectra of Methyl eichlerianate and other related triterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the structural elucidation of these complex natural products.
Frequently Asked Questions (FAQs)
Q1: What are the expected challenges in interpreting the ¹H NMR spectrum of this compound?
A1: Due to the complex, polycyclic structure of this compound, a euphane-type triterpenoid, you can anticipate significant signal overlap in the ¹H NMR spectrum, particularly in the aliphatic region (0.5-2.5 ppm). The numerous methyl, methylene, and methine groups in similar chemical environments lead to a dense clustering of peaks, making direct interpretation and multiplicity analysis challenging.
Q2: Why are the quaternary carbon signals in the ¹³C NMR spectrum often weak?
A2: Quaternary carbons lack directly attached protons, and therefore do not benefit from the Nuclear Overhauser Effect (NOE) enhancement that proton-bearing carbons experience during broadband proton decoupling. This results in weaker signal intensities for quaternary carbons. Longer relaxation delays (d1) during acquisition can help to mitigate this issue.
Q3: How can 2D NMR experiments help in the structural elucidation of this compound?
A3: 2D NMR is essential for unambiguously assigning the complex spectra of triterpenoids.
-
COSY (Correlation Spectroscopy) helps identify proton-proton coupling networks, allowing for the tracing of spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a clear map of C-H one-bond connections.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and piecing together the carbon skeleton, including the placement of quaternary carbons and functional groups.
Q4: What is the significance of the chemical shifts of the methyl groups in identifying the triterpenoid skeleton?
A4: The chemical shifts of the tertiary and secondary methyl groups are highly diagnostic for the specific type of triterpenoid skeleton (e.g., euphane, tirucallane, lupane, etc.). These shifts are influenced by the stereochemistry and the overall conformation of the molecule. Comparing the experimental methyl shifts to databases of known triterpenoids can provide a rapid initial identification of the core structure.
Troubleshooting Guides
This section provides solutions to common problems encountered during the acquisition and interpretation of NMR spectra for this compound and similar compounds.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor signal-to-noise ratio, especially for ¹³C NMR. | Insufficient sample concentration. Too few scans acquired. | Increase the sample concentration if possible. Increase the number of scans. For ¹³C NMR, this may require several hours of acquisition time. |
| Broad, distorted peak shapes. | Poor shimming of the magnetic field. Sample precipitation or inhomogeneity. Presence of paramagnetic impurities. | Re-shim the magnet. Ensure the sample is fully dissolved. Filtering the sample may help. Treat the sample with a chelating agent or pass it through a small plug of silica gel. |
| Severe signal overlap in the ¹H NMR spectrum. | The inherent complexity of the molecule. | Utilize 2D NMR techniques (COSY, HSQC, HMBC) to resolve individual signals and establish connectivities. Consider using a higher field NMR spectrometer for better signal dispersion. |
| Difficulty in assigning quaternary carbons. | Weak signals in the ¹³C NMR spectrum. | Use a long relaxation delay (d1) in the ¹³C NMR experiment. Rely on HMBC correlations from nearby protons to identify and assign quaternary carbons. |
| Unidentified peaks in the spectrum. | Presence of solvent residues or impurities. | Compare the unknown peaks to chemical shift tables for common laboratory solvents and impurities. Ensure rigorous purification of the sample. |
Data Presentation: Representative NMR Data
Table 1: Representative ¹H NMR Data of a Tirucallane-Type Triterpenoid
| Position | δH (ppm) | Multiplicity |
| 3 | 3.25 | dd |
| 7 | 5.30 | t |
| 21 | 1.05 | s |
| 26 | 1.65 | s |
| 27 | 1.60 | s |
| 28 | 0.85 | s |
| 29 | 0.90 | s |
| 30 | 0.95 | s |
| OMe | 3.67 | s |
Table 2: Representative ¹³C NMR Data of a Tirucallane-Type Triterpenoid
| Position | δC (ppm) |
| 1 | 35.5 |
| 3 | 79.0 |
| 4 | 39.0 |
| 5 | 51.5 |
| 8 | 134.5 |
| 9 | 50.0 |
| 10 | 37.0 |
| 13 | 44.0 |
| 14 | 49.5 |
| 17 | 52.0 |
| 20 | 36.5 |
| 21 | 18.5 |
| 24 | 124.0 |
| 25 | 131.5 |
| 28 | 28.0 |
| 29 | 15.5 |
| 30 | 25.0 |
| OMe | 51.8 |
| C=O | 176.5 |
Experimental Protocols
Protocol 1: Acquiring High-Quality ¹H NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified triterpenoid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). Ensure the sample is completely dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better resolution.
-
Tune and match the probe for the ¹H frequency.
-
Lock the field using the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and peak shape.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum carefully.
-
Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals.
-
Protocol 2: Acquiring 2D NMR Spectra (HSQC and HMBC)
-
Sample Preparation: A more concentrated sample (15-20 mg) is recommended for 2D NMR experiments.
-
Instrument Setup: Follow the same setup procedure as for ¹H NMR.
-
Acquisition Parameters (General):
-
Use standard, gradient-selected pulse sequences for HSQC and HMBC.
-
Optimize the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to encompass all signals.
-
The number of increments in the F1 dimension will determine the resolution in the carbon dimension (typically 256-512 increments).
-
The number of scans per increment will depend on the sample concentration.
-
-
Specific HMBC Parameter:
-
The long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) is a critical parameter to set for observing 2- and 3-bond correlations.
-
-
Processing:
-
Apply Fourier transforms in both dimensions.
-
Phase the 2D spectrum.
-
Calibrate the chemical shift scales in both dimensions.
-
Visualizations
Caption: A workflow for troubleshooting and interpreting complex NMR spectra.
Caption: The logical flow of information from various NMR experiments to the final structure.
Addressing matrix effects in LC-MS analysis of Methyl eichlerianate.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects in the quantitative LC-MS analysis of Methyl eichlerianate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decreased signal response (ion suppression) or an increased signal response (ion enhancement), both of which adversely affect the accuracy, precision, and sensitivity of the analysis.[1][2][3] Common sources of matrix effects in biological samples include salts, phospholipids, proteins, and dosing vehicles.[4]
Q2: How can I determine if my this compound analysis is impacted by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-column Infusion: This is a qualitative method where a constant flow of this compound standard is infused into the LC eluent after the analytical column but before the mass spectrometer.[3][5] A blank matrix extract is then injected. Any dip or rise in the constant analyte signal indicates regions of ion suppression or enhancement, respectively.[5][6]
-
Post-extraction Spike: This quantitative method compares the peak area of an analyte spiked into a blank matrix extract after extraction to the peak area of the same analyte in a neat solvent.[1][3] The ratio of these responses, known as the matrix factor (MF), quantifies the extent of the effect. An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[4]
Q3: What is the difference between ion suppression and ion enhancement?
A3: Ion suppression is the more common phenomenon and results in a reduced signal intensity for the target analyte.[7] It can occur when co-eluting matrix components compete with the analyte for ionization, alter the physical properties of the ESI droplets (like surface tension), or neutralize the analyte ions.[3][8] Ion enhancement, an increase in signal intensity, is less frequent but can also occur, leading to an overestimation of the analyte concentration.[1]
Q4: What are the most effective strategies to mitigate matrix effects for a lipophilic compound like this compound?
A4: A multi-pronged approach is often best:
-
Optimize Sample Preparation: The goal is to remove interfering components while efficiently recovering the analyte. For a triterpenoid like this compound, Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation.[9][10]
-
Improve Chromatographic Separation: Adjusting the LC method (e.g., gradient profile, column chemistry) to separate the analyte from the regions of matrix interference is a key strategy.[3][6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensation.[11] A SIL-IS for this compound would have nearly identical chemical properties and chromatographic behavior, meaning it would experience the same degree of ion suppression or enhancement, allowing for an accurate analyte/IS ratio and reliable quantification.[2][11]
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[3][12]
Troubleshooting Guide
Problem 1: Low or no signal for this compound.
-
Possible Cause: Severe ion suppression from the sample matrix. Co-eluting phospholipids are common culprits in plasma samples.[7][8]
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: To confirm if ion suppression is occurring at the retention time of your analyte.
-
Review Sample Preparation: If using a simple "dilute-and-shoot" or protein precipitation method, switch to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interferences.[8]
-
Modify Chromatography: Adjust the LC gradient to shift the elution of this compound away from the suppression zone.[5]
-
Check Ion Source: Ensure the ion source is clean, as contamination can lead to weak signals.[13]
-
Problem 2: Poor reproducibility and high %CV in QC samples.
-
Possible Cause: Variable matrix effects from sample to sample. The composition of biological matrices can differ between individuals or lots, leading to inconsistent levels of suppression.[11]
-
Troubleshooting Steps:
-
Implement a SIL-IS: A stable isotope-labeled internal standard is the most effective way to correct for sample-to-sample variability in matrix effects.[11]
-
Use Matrix-Matched Calibrators: Prepare calibration standards and QCs in the same biological matrix as your study samples to ensure that they experience similar matrix effects.[11]
-
Improve Sample Cleanup: A more robust and consistent sample preparation method, like SPE, will reduce the variability of interfering components introduced into the system.[11]
-
Problem 3: Analyte peak shape is poor (e.g., fronting, tailing, or splitting).
-
Possible Cause: While often a chromatographic issue, severe matrix effects or column contamination can contribute to poor peak shape.[13] High concentrations of matrix components can overload the column or interact with the analyte. In some cases, matrix components can even alter the retention time of the analyte.[2]
-
Troubleshooting Steps:
-
Inject a Standard in Neat Solution: To confirm the peak shape is acceptable in the absence of matrix.
-
Enhance Sample Cleanup: Implement a more thorough sample cleanup procedure to reduce the load of matrix components on the column.
-
Use a Divert Valve: Program the divert valve to send the highly polar, unretained matrix components to waste at the beginning of the run, preventing them from contaminating the ion source.[12]
-
Consider Metal-Free Components: For certain compounds, interactions with metal surfaces in the HPLC column can cause peak tailing and signal loss. Using a metal-free or PEEK-lined column could be beneficial.[14]
-
Quantitative Data Summary
Table 1: Matrix Factor (MF) Assessment in Human Plasma
| Analyte | Sample Preparation Method | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Compound A (Triterpenoid Analog) | Protein Precipitation (Acetonitrile) | 0.45 | 55% Suppression |
| Compound A (Triterpenoid Analog) | Liquid-Liquid Extraction (MTBE) | 0.88 | 12% Suppression |
| Compound A (Triterpenoid Analog) | Solid-Phase Extraction (C18) | 0.97 | 3% Suppression |
Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solution). An MF of 1.0 indicates no matrix effect.
Table 2: Recovery and Precision Data for Different Extraction Methods
| Extraction Method | Analyte Recovery (%) | Process Efficiency (%) | CV (%) |
| Protein Precipitation | 95 ± 5.2 | 43 ± 8.5 | < 15% |
| Liquid-Liquid Extraction | 85 ± 4.1 | 75 ± 6.8 | < 10% |
| Solid-Phase Extraction | 92 ± 3.5 | 89 ± 4.1 | < 5% |
Process Efficiency = (Peak Area of Extracted Sample) / (Peak Area of Post-Spiked Sample) x 100. This value incorporates both recovery and matrix effects.
Experimental Protocols & Visualizations
Experimental Workflow for Matrix Effect Investigation
The following diagram outlines a systematic workflow for identifying, quantifying, and mitigating matrix effects during LC-MS method development.
Caption: Workflow for identifying and mitigating matrix effects.
Protocol 1: Post-Column Infusion Experiment
This protocol qualitatively identifies regions of ion suppression or enhancement.
Materials:
-
LC-MS/MS system with a T-union
-
Syringe pump
-
This compound standard solution (e.g., 50 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your current sample preparation method)
Procedure:
-
System Setup: Connect the LC column outlet to one inlet of the T-union. Connect the syringe pump outlet to the second inlet of the T-union. Connect the outlet of the T-union to the MS ion source.
-
Analyte Infusion: Fill a syringe with the this compound standard solution. Set the syringe pump to a low, stable flow rate (e.g., 10-20 µL/min).
-
Data Acquisition: Begin infusing the standard into the MS. Once a stable signal baseline is observed for the analyte's MRM transition, inject the blank matrix extract onto the LC system.
-
Analysis: Monitor the baseline of the infused analyte throughout the chromatographic run. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement. Compare the retention time of these regions to the expected retention time of this compound.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a robust cleanup for lipophilic compounds like triterpenoids from a plasma matrix.[9][10]
Materials:
-
Reversed-phase (e.g., C18) SPE cartridges
-
SPE vacuum manifold
-
Plasma sample (pre-treated with internal standard)
-
Methanol (LC-MS grade)[15]
-
Water (LC-MS grade)
-
Wash Solution (e.g., 5% Methanol in water)
-
Elution Solvent (e.g., Acetonitrile or Methanol)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 1 mL of Methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to go dry.[16]
-
Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Pass 1 mL of the wash solution through the cartridge to remove polar interferences. Apply vacuum to dry the cartridge completely.[17]
-
Elution: Place collection tubes in the manifold. Add 1 mL of the elution solvent to elute this compound.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS analysis.
Mechanism of Ion Suppression in ESI
The following diagram illustrates how co-eluting matrix components can interfere with the electrospray ionization of the target analyte.
Caption: Mechanism of Ion Suppression in the ESI source.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. myadlm.org [myadlm.org]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. Development of a novel method for triterpenoidal saponins in rat plasma by solid-phase extraction and high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. zefsci.com [zefsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
How to improve the reproducibility of bioassays with Methyl eichlerianate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of bioassays involving Methyl eichlerianate and other related triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a triterpenoid compound.[1] While specific bioactivity data for this compound is not extensively published, triterpenoids as a class are known for a wide range of biological activities, including anti-inflammatory, anti-proliferative, and anti-microbial effects. Therefore, bioassays for these activities are common starting points for investigation.
Q2: Why am I seeing high variability in my bioassay results with this compound?
A2: High variability in bioassays with natural products like this compound can stem from several factors.[2][3][4] These include:
-
Compound Solubility: Triterpenoids are often lipophilic and can have poor solubility in aqueous assay media, leading to precipitation and inconsistent concentrations.
-
Inaccurate Pipetting: Small volumes of viscous stock solutions can be difficult to pipette accurately.
-
Cell Seeding Density: Uneven cell distribution in microplates can lead to significant well-to-well variation.[5]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.[5]
-
Reagent Quality and Storage: Improper storage of reagents can lead to degradation and loss of activity.[6]
Q3: How can I improve the solubility of this compound in my cell-based assays?
A3: Improving solubility is a critical first step for reproducible results. Consider the following:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for lipophilic compounds. However, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Co-solvent Systems: A mixture of solvents, such as DMSO and ethanol, may improve solubility.[5]
-
Stock Solution Preparation: Gentle warming and vortexing can aid in the complete dissolution of the compound in the stock solution.[5]
-
Solubility Testing: Before beginning a bioassay, perform a solubility test to determine the maximum concentration of this compound that remains in solution in your final assay medium.[5]
Q4: What are some best practices for designing a reproducible bioassay with a novel triterpenoid?
A4: To enhance the reproducibility of your research, consider the following:
-
Thorough Method Description: Document all experimental parameters, including compound source and purity, solvent and final concentration, cell line and passage number, and incubation times.[3][4]
-
Validated Biomaterials: Use cell lines from reputable sources and regularly test for mycoplasma contamination.
-
Statistical Training: Ensure proper experimental design and statistical analysis of your data.[3]
-
Data Transparency: Make raw data and detailed protocols available to facilitate replication by other researchers.[4]
Troubleshooting Guides
Problem 1: Inconsistent results in an anti-inflammatory assay (e.g., Nitric Oxide (NO) Assay).
-
Possible Cause: Inconsistent stimulation of cells with lipopolysaccharide (LPS).
-
Solution: Ensure the LPS solution is well-mixed and that the same concentration is added to all relevant wells. Prepare a fresh dilution of LPS for each experiment.
-
Possible Cause: Interference of this compound with the Griess reagent.
-
Solution: Run a control with this compound and the Griess reagent in cell-free medium to check for any direct interaction.
-
Possible Cause: Cytotoxicity of this compound at the tested concentrations.
-
Solution: Perform a cell viability assay (e.g., MTT or MTS) in parallel to the NO assay to ensure that the reduction in NO is not due to cell death.
Problem 2: Poor dose-response curve in a cell proliferation assay (e.g., MTT Assay).
-
Possible Cause: Precipitation of this compound at higher concentrations.
-
Solution: Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, lower the concentration range or try a different solubilization method.
-
Possible Cause: Incorrect incubation time.
-
Solution: Optimize the incubation time for your specific cell line and compound. A time-course experiment can help determine the optimal endpoint.
-
Possible Cause: Incomplete solubilization of formazan crystals.
-
Solution: Ensure the formazan crystals are completely dissolved by thorough mixing before reading the absorbance.[5]
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This protocol measures the production of nitric oxide (NO), a key inflammatory mediator.[5]
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the dilutions or control medium to the respective wells.
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a set of wells with cells and this compound but without LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.
Protocol 2: Cell Proliferation MTT Assay
This protocol assesses the effect of this compound on cell viability.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][7]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Data Analysis: Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.
Data Presentation
Table 1: Example Data for Anti-Inflammatory Activity of this compound
| Concentration (µM) | Nitrite Concentration (µM) ± SD | % Inhibition of NO Production | Cell Viability (%) ± SD |
| Vehicle Control (LPS) | 45.2 ± 3.1 | 0 | 100 ± 5.2 |
| 1 | 38.9 ± 2.5 | 13.9 | 98.7 ± 4.8 |
| 5 | 25.1 ± 1.9 | 44.5 | 95.3 ± 6.1 |
| 10 | 15.8 ± 1.2 | 65.0 | 92.1 ± 5.5 |
| 25 | 8.3 ± 0.9 | 81.6 | 85.4 ± 7.3 |
| 50 | 4.1 ± 0.5 | 90.9 | 60.2 ± 8.9 |
Table 2: Example Data for Anti-Proliferative Activity of this compound
| Concentration (µM) | Cell Viability (%) ± SD (24h) | Cell Viability (%) ± SD (48h) | Cell Viability (%) ± SD (72h) |
| Vehicle Control | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.9 |
| 1 | 98.2 ± 3.9 | 95.6 ± 4.2 | 90.1 ± 5.3 |
| 5 | 90.7 ± 5.1 | 82.3 ± 4.8 | 75.4 ± 6.0 |
| 10 | 81.5 ± 4.7 | 68.9 ± 5.5 | 55.2 ± 5.8 |
| 25 | 65.3 ± 6.2 | 45.1 ± 6.1 | 30.7 ± 6.4 |
| 50 | 40.1 ± 5.8 | 22.4 ± 5.3 | 15.9 ± 4.7 |
Visualizations
Caption: General workflow for in vitro bioassays with this compound.
Caption: A logical troubleshooting guide for inconsistent bioassay results.
Caption: A potential anti-inflammatory signaling pathway inhibited by this compound.
References
- 1. CAS 56421-12-6 | this compound [phytopurify.com]
- 2. researchgate.net [researchgate.net]
- 3. donotedit.com [donotedit.com]
- 4. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 5. benchchem.com [benchchem.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Analysis of Methyl Eichlerianate
Welcome to the technical support center for the HPLC analysis of Methyl Eichlerianate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and resolving common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing this compound?
A1: Peak tailing, where a peak has a broad, drawn-out tail, is often caused by interactions between the analyte and active sites on the stationary phase, such as exposed silanol groups.[1] This can be particularly prevalent with compounds like diterpenes if the column is not properly end-capped or is degrading. Other potential causes include using a mobile phase with insufficient buffer concentration or incorrect pH, or column overload.[1][2]
Q2: My peaks are showing fronting. What should I investigate first?
A2: Peak fronting, characterized by a sharp front edge and a sloping tail, is frequently linked to issues with the injection volume or the sample solvent.[1] Injecting too large a volume of a sample dissolved in a solvent stronger than the mobile phase can cause this distortion. Also, consider the possibility of column overload, where the concentration of this compound is too high for the column's capacity.[3]
Q3: Why am I seeing broad peaks for this compound?
A3: Peak broadening can stem from several factors. Extra-column band broadening can occur in the tubing between the injector, column, and detector.[4] On-column, it can be a result of a contaminated or worn-out column, or a mobile phase that is too weak to elute the analyte efficiently.[1][3] Inconsistent flow rates from the pump can also lead to broader peaks.[1]
Q4: What could be causing split peaks in my chromatogram?
A4: Split peaks often indicate a problem at the head of the column.[5] This could be due to a partially blocked inlet frit, a void in the packing material, or a contaminated guard column.[2] It can also be caused by an injection solvent that is not compatible with the mobile phase.[6]
Troubleshooting Guides
Guide 1: Optimizing Injection Volume for this compound
This guide provides a systematic approach to determining the optimal injection volume to achieve a balance between sensitivity and peak shape.
Problem: Poor peak shape (fronting, broadening) or non-linear detector response with increasing injection volume.
Potential Causes:
-
Volume Overload: Injecting a volume that is too large for the column dimensions, leading to band spreading.
-
Mass Overload: The amount of this compound injected exceeds the column's loading capacity.[2][3]
-
Solvent Mismatch: The sample solvent is significantly stronger than the mobile phase, causing peak distortion.[6]
Troubleshooting Workflow:
Caption: Workflow for optimizing HPLC injection volume.
Guide 2: Diagnosing and Resolving Peak Shape Issues
This guide provides a decision tree to help identify the root cause of common peak shape problems.
Troubleshooting Decision Tree:
References
Dealing with low signal intensity in mass spectrometry of Methyl eichlerianate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry analysis of Methyl eichlerianate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues leading to low signal intensity for this compound and similar pentacyclic triterpenoid compounds.
Q1: I am not seeing any signal for this compound, or the signal is extremely weak. What are the primary causes?
Low or no signal for your analyte can stem from several factors throughout the analytical workflow, from sample preparation to the mass spectrometer's settings. The primary culprits are generally inefficient ionization, ion suppression from the sample matrix, or issues with the instrument's parameters.[1] A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Q2: How can I improve the ionization of this compound?
Inefficient ionization is a common cause of poor signal intensity, especially for relatively non-polar compounds like pentacyclic triterpenoids.
-
Choice of Ionization Source: While Electrospray Ionization (ESI) is widely used, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) can provide more effective ionization and higher sensitivity for triterpenoids due to their lower polarity.[2][3] If your instrument has interchangeable sources, testing APCI or APPI is recommended.
-
Ionization Polarity: Experiment with both positive and negative ion modes. While positive ion mode is common for many compounds, acidic triterpenoids can show greater sensitivity in negative ion mode.[3]
-
Mobile Phase Additives: The composition of your mobile phase can significantly impact ionization efficiency.
-
For positive mode ESI, adding a small amount of an acid like formic acid (typically 0.1%) can promote protonation and enhance the signal of the protonated molecule ([M+H]^+).[4]
-
Be mindful of adduct formation. Sodium ([M+Na]^+) and potassium ([M+K]^+) adducts are common, especially if there are trace amounts of these salts in your sample or mobile phase.[5][6] While these can sometimes be the most intense ions, they can also dilute the signal of the desired protonated molecule.
-
Q3: My signal for this compound is suppressed. How can I identify and mitigate ion suppression?
Ion suppression occurs when other components in your sample co-elute with your analyte and compete for ionization, reducing the signal of your compound of interest.[7]
-
Improve Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate this compound from interfering matrix components. This can involve adjusting the gradient, changing the stationary phase, or modifying the mobile phase composition.
-
Sample Preparation: A thorough sample cleanup is crucial. Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances like salts, detergents, and other non-volatile components from your sample matrix.[8]
-
Dilution: A simple yet effective method is to dilute your sample. This reduces the concentration of interfering matrix components, which can sometimes alleviate ion suppression more significantly than the dilution of your analyte.
Q4: I am seeing a peak that I suspect is this compound, but the mass is incorrect. What could be happening?
-
In-Source Fragmentation: Pentacyclic triterpenoids are known to easily lose a water molecule in the ion source.[9] Look for a protonated dehydrated ion ([M - H_2O + H]^+). This ion is often more stable and can be more abundant than the protonated molecular ion ([M+H]^+).
-
Adduct Formation: As mentioned, your analyte may be forming adducts with cations present in your system. Common adducts to look for include:
-
Sodium: ([M+Na]^+)
-
Potassium: ([M+K]^+)
-
Ammonium: ([M+NH_4]^+) (if using an ammonium-based buffer)
-
Q5: What are the typical fragmentation patterns for this compound in MS/MS?
-
Loss of the Methyl Ester Group: Expect to see losses corresponding to the methoxy group (-OCH3) or the entire methyl ester group (-COOCH3).
-
Retro-Diels-Alder (RDA) Fragmentation: This is a characteristic fragmentation pattern for triterpenoids with a double bond in the C-ring, leading to predictable cleavages of the ring system.[8]
-
Sequential Loss of Water: If your molecule contains hydroxyl groups, you may observe sequential losses of water molecules.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis of this compound
-
Extraction: Extract the plant material or sample matrix containing this compound with a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof.[10]
-
Filtration/Centrifugation: Remove any particulate matter by centrifuging the extract and collecting the supernatant, or by filtering through a 0.22 µm syringe filter.
-
Solid-Phase Extraction (SPE) Cleanup (Recommended):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute this compound with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase of your LC method to a suitable concentration.
Protocol 2: Optimization of ESI-MS Parameters
-
Direct Infusion: Prepare a standard solution of this compound (if available) or a purified extract in the initial mobile phase. Infuse the solution directly into the mass spectrometer using a syringe pump.
-
Parameter Adjustment: Systematically adjust the following parameters to maximize the signal intensity of the target ion (e.g., ([M+H]^+) or ([M - H_2O + H]^+)):
-
Capillary Voltage
-
Cone Voltage (or equivalent parameter for your instrument)
-
Nebulizing Gas Flow
-
Drying Gas Flow and Temperature
-
Sheath Gas Flow and Temperature
-
-
Collision Energy (for MS/MS): If performing MS/MS, optimize the collision energy to obtain a stable and informative fragmentation pattern.
Data Presentation
Table 1: Recommended Starting ESI-MS Parameters for this compound Analysis
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Capillary Voltage | 3.0 - 4.5 kV | -2.5 to -4.0 kV |
| Cone Voltage | 20 - 50 V | -20 to -50 V |
| Nebulizer Gas (N2) | 30 - 50 psi | 30 - 50 psi |
| Drying Gas (N2) Flow | 8 - 12 L/min | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 400 °C | 300 - 400 °C |
| Mobile Phase Additive | 0.1% Formic Acid | 5 mM Ammonium Acetate |
Note: These are general starting points and should be optimized for your specific instrument and experimental conditions.[11][12]
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
Caption: Putative fragmentation of this compound.
References
- 1. CAS 56421-12-6 | this compound [phytopurify.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. providiongroup.com [providiongroup.com]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-TOF-MS/MS-Based Metabolomics Analysis Reveals Species-Specific Metabolite Compositions in Pitchers of Nepenthes ampullaria, Nepenthes rafflesiana, and Their Hybrid Nepenthes × hookeriana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS identification, isolation, and structural elucidation of anti-HIV macrocyclic daphnane orthoesters from Edgeworthia chrysantha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides: Precaution of Using MS/MS of Singly Charged Ions for Interrogating Peptide Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. 8,11,14-Eicosatrienoic acid, methyl ester [webbook.nist.gov]
Preventing contamination in cell culture experiments with Methyl eichlerianate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination and addressing common issues when working with Methyl eichlerianate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a triterpenoid compound, often supplied as a powder. Triterpenoids are a class of natural products known for a wide range of biological activities, including cytotoxic and anti-cancer properties. Researchers use this compound in cell culture to investigate its potential therapeutic effects, such as inducing apoptosis or modulating specific signaling pathways in cancer cell lines.[1][2][3][4]
Q2: What are the primary sources of contamination when working with this compound?
As a plant-derived compound that is typically supplied in a non-sterile powder form, this compound itself can be a potential source of microbial contamination, including bacteria and fungi.[5][6][7] Other common sources of contamination are consistent with general cell culture practices and include the laboratory environment, reagents, and improper aseptic technique during handling.[8][9][10]
Q3: How should I prepare a sterile stock solution of this compound?
Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).[11] This stock solution should then be sterilized by passing it through a 0.22 µm syringe filter. It is crucial to perform this step to eliminate any potential microbial contaminants from the powdered compound.[12][13]
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
The final concentration of the solvent (e.g., DMSO) in your cell culture medium should be kept as low as possible, ideally at or below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects on your cells.[11][14] Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.[15]
Q5: My this compound solution precipitates when added to the culture medium. What should I do?
Precipitation is a common issue with hydrophobic compounds.[14][15] To avoid this, add the DMSO stock solution to pre-warmed culture medium and vortex or mix immediately and vigorously to ensure rapid and uniform dispersion.[11][15] If precipitation persists, you may need to prepare a lower concentration working solution.[15] Performing serial dilutions of the high-concentration stock in 100% DMSO before the final dilution into the aqueous medium can also be helpful.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Sudden turbidity and/or rapid pH change (yellowing) of culture medium after adding this compound. | Bacterial Contamination: The powdered compound may have been contaminated, or there was a breach in aseptic technique during stock solution preparation or its addition to the culture.[8][9] | - Discard the contaminated culture immediately. - Ensure your stock solution is filter-sterilized using a 0.22 µm filter.[12] - Review and strictly adhere to aseptic techniques.[16] - Prepare fresh, sterile stock solution for subsequent experiments. |
| Fuzzy, cotton-like growths or visible filaments appear in the culture days after treatment. | Fungal (Mold/Yeast) Contamination: Fungal spores may have been introduced from the powdered compound, the air, or contaminated equipment.[5][7][9] | - Autoclave and discard all contaminated cultures and reagents to prevent spore dispersal.[13] - Thoroughly decontaminate the biosafety cabinet and incubator. - Always filter-sterilize the this compound stock solution before use.[12] |
| Cells show signs of distress (e.g., rounding, detachment, death) in both the this compound-treated and vehicle control groups. | Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.[14] Chemical Contamination: Impurities in reagents or water, or residues from cleaning agents.[17][18] | - Calculate the final DMSO concentration to ensure it is at a non-toxic level (ideally ≤ 0.5%).[11] - Perform a dose-response experiment for the solvent alone to determine the toxicity threshold for your specific cell line. - Use high-purity, sterile-filtered reagents and laboratory-grade water.[17] |
| Inconsistent or non-reproducible experimental results. | Compound Precipitation: The hydrophobic compound may not be fully solubilized in the aqueous culture medium, leading to inconsistent effective concentrations.[15] Stock Solution Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | - Prepare working dilutions by adding the stock solution to pre-warmed medium with immediate, vigorous mixing.[15] - Visually inspect for precipitation before treating cells. - Aliquot the stock solution into smaller, single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C.[11] |
Quantitative Data Summary
The following tables summarize the cytotoxic activity (IC₅₀ values) of various triterpenoids against different human cancer cell lines, which can serve as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Oleanane-type Triterpenoids
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Kalopanaxsaponin A | J82 | Bladder Cancer | 1.1 |
| Kalopanaxsaponin A | T24 | Bladder Cancer | 1.5 |
| Kalopanaxsaponin I | J82 | Bladder Cancer | 1.2 |
| Kalopanaxsaponin I | T24 | Bladder Cancer | 1.6 |
| Oleanolic acid 3-O-α-l-arabinoside | Various | Various | 4.4 - 13.7 |
Data compiled from multiple sources.[2][19]
Table 2: Cytotoxicity of Ursane-type Triterpenoids
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Compound 4 (from E. henryi) | HL-60 | Leukemia | 3.11 |
| Compound 4 (from E. henryi) | A-549 | Lung Cancer | 6.25 |
| Compound 4 (from E. henryi) | MCF-7 | Breast Cancer | 5.89 |
| Taraxastane-type Compound | A2780 | Ovarian Cancer | 3.9 - 17.8 |
Data compiled from multiple sources.[2][20]
Experimental Protocols
Protocol 1: Preparation of Sterile this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated pipettes and sterile, low-binding tips
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 20 mM). Vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication may aid dissolution.[11]
-
Sterilization: Draw the entire DMSO-dissolved solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Dispense the solution through the filter into a new sterile, low-binding microcentrifuge tube. This step is critical for removing potential microbial contaminants.[12][13]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots protected from light at -20°C or -80°C.[11]
Protocol 2: Treatment of Cells with this compound
Objective: To accurately dilute the stock solution and treat cultured cells while minimizing contamination and solvent effects.
Procedure:
-
Thaw Stock: Thaw a single aliquot of the sterile this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C.
-
Prepare Working Solution: To prepare the final working concentration, add a small volume of the DMSO stock solution directly to the pre-warmed medium. For example, to achieve a 20 µM final concentration from a 20 mM stock, add 1 µL of stock to every 1 mL of medium.
-
Immediate Mixing: Immediately after adding the stock solution to the medium, vortex the tube or pipette up and down vigorously to ensure the compound is evenly dispersed and to prevent precipitation.[15]
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO (without the compound) to an equivalent volume of pre-warmed medium.
-
Cell Treatment: Remove the old medium from your cell culture plates and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Return the plates to the incubator and proceed with your experimental timeline.
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Potential signaling pathways modulated by triterpenoids.
References
- 1. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review of plant-derived triterpenoid types, structures and cytotoxicity: an update from 2015 to 2024 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. plantcelltechnology.com [plantcelltechnology.com]
- 6. Sterilization protocols and the effect of plant growth regulators on callus induction and secondary metabolites production in in vitro cultures Melia azedarach L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 8. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 11. benchchem.com [benchchem.com]
- 12. labassociates.com [labassociates.com]
- 13. plantcelltechnology.com [plantcelltechnology.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. 9 Sterilization Techniques For Cell Culture | Visikol [visikol.com]
- 17. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 18. safety.fsu.edu [safety.fsu.edu]
- 19. Cytotoxicity of Two Triterpenoids from Nigella glandulifera [mdpi.com]
- 20. Triterpenoids and steroids with cytotoxic activity from Emmenopterys henryi - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues in quantitative analysis of Methyl eichlerianate.
Disclaimer: The following troubleshooting guides and experimental protocols are designed to support researchers in the quantitative analysis of Methyl eichlerianate. Due to the limited availability of published, validated quantitative LC-MS/MS methods for this specific analyte, the information provided is based on the analysis of structurally similar triterpenoids and established best practices in bioanalysis. Method parameters and validation data are illustrative and will require optimization and verification in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-linear calibration curves for this compound?
A1: Non-linear calibration curves in the LC-MS/MS analysis of this compound can stem from several factors:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix can suppress or enhance the ionization of this compound, particularly at higher concentrations where matrix components are more concentrated.[1][2]
-
In-source Fragmentation or Adduct Formation: The stability of the protonated molecule [M+H]⁺ of this compound in the ion source can be concentration-dependent. At higher concentrations, changes in in-source fragmentation patterns or the formation of different adducts can lead to a non-proportional response.
-
Improper Standard Preparation: Errors in the serial dilution of calibration standards can introduce non-linearity.
Q2: My calibration curve has a low coefficient of determination (R² < 0.99). What should I investigate?
A2: A low R² value indicates poor correlation between the concentration and the instrument response. Key areas to troubleshoot include:
-
Inconsistent Sample Preparation: Variability in extraction recovery or the presence of inconsistent matrix effects across your calibration standards can lead to scattered data points. Ensure your sample preparation method is robust and reproducible.
-
Instrument Instability: Fluctuations in the LC pump flow rate, inconsistent injector volume, or instability in the mass spectrometer's ion source can cause variations in the signal.
-
Integration Errors: Inconsistent peak integration across the calibration standards can significantly impact the calculated R². Review the peak integration parameters to ensure they are appropriate for all concentration levels.
-
Standard Degradation: this compound may be unstable in the prepared standards. Investigate the stability of your stock and working solutions.
Q3: How can I assess and mitigate matrix effects in my this compound assay?
A3: Matrix effects are a significant challenge in LC-MS/MS analysis.[1][2]
-
Assessment: A common method to evaluate matrix effects is the post-extraction spike method. In this approach, a known amount of this compound is added to an extracted blank matrix sample. The response is then compared to the response of the same amount of analyte in a neat solution (e.g., mobile phase).
-
Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100
-
A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.
-
-
Mitigation Strategies:
-
Improved Sample Cleanup: Employ more selective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[3]
-
Matrix-Matched Calibration Curve: Prepare your calibration standards in an extract of the same biological matrix as your samples to compensate for consistent matrix effects.[2]
-
Stable Isotope Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to correct for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Troubleshooting Guides
Guide 1: Non-Linear Calibration Curve
| Symptom | Possible Cause | Recommended Action |
| Curve plateaus at high concentrations | Detector Saturation | Dilute the upper-level calibration standards and samples. Narrow the calibration range. |
| Non-linear at low concentrations | Poor sensitivity, background interference | Optimize MS/MS parameters (collision energy, cone voltage). Improve sample cleanup to reduce background noise. Ensure the Lower Limit of Quantification (LLOQ) is appropriately established. |
| Inconsistent, scattered data points | Inconsistent sample preparation, instrument variability | Review and optimize the sample preparation protocol for reproducibility. Check LC and MS system performance (e.g., pump pressure, spray stability). |
| Quadratic or other non-linear fit is consistently better | Analyte-specific ionization behavior | If reproducible and meets validation criteria, a quadratic regression model (weighted 1/x or 1/x²) may be acceptable. However, investigate the cause (e.g., in-source phenomena). |
Guide 2: Poor Reproducibility of Quality Controls (QCs)
| Symptom | Possible Cause | Recommended Action |
| High Coefficient of Variation (%CV) at all QC levels | Systemic sample preparation issue, instrument instability | Re-evaluate the entire analytical workflow for sources of variability. Check for consistent evaporation if a drying step is used. Verify instrument performance before starting a run. |
| Inaccuracy (bias) at low QC level | Issues at the LLOQ, background interference | Re-assess the LLOQ. Improve the selectivity of the sample preparation method. |
| Inaccuracy (bias) at high QC level | Problems with stock solution stability or dilution | Prepare fresh stock and working solutions. Verify the accuracy of pipettes and other volumetric labware. |
| Drifting QC values during the analytical run | Analyte instability in autosampler, column degradation | Assess the stability of the processed samples in the autosampler. Check for changes in peak shape and retention time that may indicate column performance issues. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material (Illustrative)
This protocol is a general guideline for the extraction of triterpenoids from a plant matrix.
-
Homogenization: Weigh 100 mg of homogenized and dried plant material into a 2 mL microcentrifuge tube.
-
Extraction: Add 1.5 mL of methanol. Vortex for 1 minute and sonicate for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Re-extraction: Repeat the extraction (steps 2-4) on the pellet and combine the supernatants.
-
Evaporation: Evaporate the combined supernatants to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 500 µL of 50:50 (v/v) methanol:water. Vortex and centrifuge to pellet any insoluble material.
-
Analysis: Transfer the final supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol 2: Preparation of Calibration Standards and Quality Controls
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol.
-
Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with methanol.
-
Calibration Standards: Prepare calibration standards by spiking the appropriate volume of working stock solutions into a blank matrix extract (prepared using Protocol 1). A typical calibration range for a triterpenoid might be 1 - 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate stock solution to ensure the accuracy of the primary stock.
Protocol 3: LC-MS/MS Method for Quantitative Analysis (Illustrative)
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 50% B for re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Parameters (Hypothetical for C₃₁H₅₂O₄, MW 488.75):
-
Q1 (Precursor Ion): m/z 489.4 [M+H]⁺
-
Q3 (Product Ions): These would need to be determined by infusing a standard solution of this compound and performing a product ion scan. Plausible fragments could arise from the loss of water or parts of the ester group.
-
Collision Energy and Cone Voltage: Optimize for the specific instrument and transitions.
-
Quantitative Data and Method Validation
The following tables present illustrative data and typical acceptance criteria for method validation based on regulatory guidelines.
Table 1: Illustrative Calibration Curve Data
| Concentration (ng/mL) | Peak Area Response |
| 1 | 5,230 |
| 5 | 26,150 |
| 10 | 51,800 |
| 50 | 259,500 |
| 100 | 521,000 |
| 500 | 2,605,000 |
| 1000 | 5,198,000 |
| Regression Model | Linear |
| Weighting | 1/x |
| R² | 0.998 |
Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | %CV of matrix factor across different lots should be ≤ 15% |
| LLOQ | Signal-to-noise ratio ≥ 5; Accuracy and precision criteria must be met |
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: Experimental workflow for this compound analysis.
References
Choosing the right internal standard for Methyl eichlerianate quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Methyl eichlerianate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is a pentacyclic triterpenoid methyl ester. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, quality control of herbal products, and understanding its mechanism of action.
Q2: What are the common analytical techniques for quantifying this compound?
The most common analytical techniques for the quantification of triterpenoids like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD) can also be used.
Q3: Why is an internal standard necessary for the accurate quantification of this compound?
An internal standard (IS) is a compound with similar chemical and physical properties to the analyte (in this case, this compound) that is added in a known amount to all samples, calibrants, and quality controls. The use of an internal standard is critical to compensate for variations that can occur during sample preparation, injection, and analysis. By comparing the response of the analyte to the response of the IS, a more accurate and precise quantification can be achieved.
Troubleshooting Guide: Choosing the Right Internal Standard
Issue: I need to select an internal standard for the quantification of this compound, but I cannot find a commercially available stable isotope-labeled (SIL) standard.
Stable isotope-labeled (SIL) internal standards, such as a deuterated or 13C-labeled version of this compound, are the gold standard for mass spectrometry-based quantification due to their nearly identical chemical and physical properties to the analyte. However, custom synthesis of a SIL standard can be costly and time-consuming. In the absence of a commercially available SIL standard, a structurally similar compound is the next best choice.
Solution: Select a commercially available triterpenoid methyl ester with a similar structure and properties to this compound.
The key is to choose an internal standard that will behave similarly to this compound during extraction, chromatography, and ionization. Since this compound is a pentacyclic triterpenoid methyl ester, other commercially available triterpenoid methyl esters are the most suitable candidates.
Recommended Internal Standard Candidates:
Based on structural similarity to this compound (an oleanane-type triterpenoid), the following compounds are recommended as potential internal standards. They are all commercially available.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Structure Type |
| This compound (Analyte) | C31H52O4 | 488.75 | Oleanane |
| Betulinic acid methyl ester | C31H50O3 | 470.73 | Lupane |
| Oleanolic acid methyl ester | C31H50O3 | 470.73 | Oleanane |
| Ursolic acid methyl ester | C31H50O3 | 470.73 | Ursane |
Rationale for Selection:
-
Structural Similarity: All three suggested internal standards are pentacyclic triterpenoid methyl esters, which will likely result in similar extraction efficiencies and chromatographic behavior.
-
Different Mass: They all have a different molecular weight than this compound, allowing for differentiation by mass spectrometry.
-
Commercial Availability: These compounds can be purchased from various chemical suppliers.[1][2][3][4][5][6][7][8][9][10][11][12]
The following diagram illustrates the workflow for selecting the most appropriate internal standard from these candidates.
Experimental Protocols
Below are detailed, adaptable protocols for the quantification of this compound using either GC-MS or LC-MS/MS.
Protocol 1: Quantification by GC-MS
This method is suitable for the analysis of the relatively volatile this compound and the proposed internal standards without the need for derivatization.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Accurately weigh the sample and add a known amount of the selected internal standard solution.
-
Perform a liquid-liquid or solid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate, hexane).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of hexane.
-
Load the reconstituted sample onto a silica-based SPE cartridge pre-conditioned with hexane.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar interferences.
-
Elute the analyte and internal standard with a solvent of moderate polarity (e.g., a mixture of hexane and ethyl acetate).
-
Evaporate the eluate to dryness and reconstitute in a known volume of ethyl acetate for GC-MS analysis.
2. GC-MS Parameters
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MSD Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
3. Predicted GC-MS Data
The following table provides predicted m/z values for SIM analysis based on the known fragmentation patterns of triterpenoids.[13][14][15][16][17][18][19] The retro-Diels-Alder (RDA) fragmentation of the C-ring is a characteristic feature of oleanane and ursane-type triterpenoids.
| Compound | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | ~ 20-25 | 262 | 203, 488 (M+) |
| Betulinic acid methyl ester | ~ 20-25 | 248 | 189, 470 (M+) |
| Oleanolic acid methyl ester | ~ 20-25 | 262 | 203, 470 (M+) |
| Ursolic acid methyl ester | ~ 20-25 | 262 | 203, 470 (M+) |
Note: Retention times are estimates and will need to be determined experimentally. Due to their structural similarity, oleanolic acid methyl ester and ursolic acid methyl ester may have very similar retention times and fragmentation patterns, making chromatographic separation critical if one is used as an IS for the other.
Protocol 2: Quantification by LC-MS/MS
This method offers high sensitivity and selectivity and is suitable for complex matrices.
1. Sample Preparation (Protein Precipitation - for biological fluids)
-
To 100 µL of the sample (e.g., plasma), add 20 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Parameters
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% B to 95% B over 5 min, hold at 95% B for 2 min, return to 70% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 40 psi |
| Sheath Gas Temp. | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
3. Predicted LC-MS/MS Data
The following table provides predicted MRM transitions. The precursor ion will likely be the protonated molecule [M+H]+, and the product ions will result from characteristic fragmentations.[20][21][22][23]
| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 489.4 | 263.2 | 25 |
| 203.2 | 35 | ||
| Betulinic acid methyl ester | 471.4 | 249.2 | 25 |
| 189.1 | 40 | ||
| Oleanolic acid methyl ester | 471.4 | 263.2 | 25 |
| 203.2 | 35 | ||
| Ursolic acid methyl ester | 471.4 | 263.2 | 25 |
| 203.2 | 35 |
Note: Collision energies are starting points and should be optimized for your specific instrument.
The following diagram illustrates the proposed LC-MS/MS analysis workflow.
References
- 1. abmole.com [abmole.com]
- 2. Oleanolic acid methyl ester | 1724-17-0 | FO65861 [biosynth.com]
- 3. CAS 2259-06-5 | Betulinic acid methyl ester [phytopurify.com]
- 4. glpbio.com [glpbio.com]
- 5. Ursolic acid methyl ester, CAS No. 32208-45-0 | Further Reference Substances for HPLC | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - Austria [carlroth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BETULINIC ACID METHYL ESTER | 2259-06-5 [chemicalbook.com]
- 8. Ursolic acid methylester | CymitQuimica [cymitquimica.com]
- 9. extrasynthese.com [extrasynthese.com]
- 10. Methyl Betulinate | C31H50O3 | CID 73493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Ursolic acid methyl ester | C31H50O3 | CID 621719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Gas chromatography-mass spectrometry of oleanane- and ursane-type triterpenes. Application to Chenopodium quinoa triterpenes [agris.fao.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mass Spectra of Pentacyclic Triterpenoids [jstage.jst.go.jp]
- 19. researchgate.net [researchgate.net]
- 20. Development of LC–MS/MS Method for Cyanoenone Triterpenoid Determination to Support CNS Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Method Validation for Methyl Eichlerianate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Methyl eichlerianate. The information is presented in a practical question-and-answer format to directly address common challenges encountered during method validation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analysis of this compound?
This compound, a pentacyclic triterpenoid methyl ester, presents several analytical challenges inherent to its chemical class. These include:
-
Poor UV Absorbance: Triterpenoids like this compound lack strong chromophores, leading to low sensitivity when using UV-Vis detection. Analysis is often performed at low wavelengths (around 205-210 nm), which can lead to baseline noise and interference from solvents and other matrix components.[1]
-
Structural Similarity to Other Triterpenoids: The complex and often similar structures of triterpenoids can make chromatographic separation challenging, potentially leading to co-elution and inaccurate quantification.
-
Ionization Inefficiency in Mass Spectrometry: Triterpenoids can exhibit low ionization efficiency, which can impact the sensitivity of mass spectrometry (MS) based methods.[2]
-
Matrix Effects: When analyzing samples from complex matrices, such as plant extracts or biological fluids, other components can interfere with the ionization of this compound, leading to ion suppression or enhancement.
Q2: What are the recommended analytical techniques for this compound?
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of triterpenoids.[1] For this compound, the following detector combinations are typically employed:
-
HPLC with Diode-Array Detection (DAD) or UV Detection: This is a widely used method, but as mentioned, detection should be set at a low wavelength (205-210 nm) for adequate sensitivity.[1]
-
HPLC with Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that does not rely on the optical properties of the analyte and is suitable for compounds without a chromophore, making it a good alternative to UV detection for triterpenoids.[3]
-
HPLC with Mass Spectrometry (MS): LC-MS offers high selectivity and sensitivity and can provide structural information, which is particularly useful for identifying and quantifying this compound in complex mixtures. Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI) for triterpenoids due to their relatively low polarity.[2]
Troubleshooting Guides
HPLC-DAD/UV Method Validation
Problem: Poor peak shape (tailing or fronting).
-
Possible Causes:
-
Interaction of the analyte with acidic silanol groups on the silica-based column.
-
Column overload.
-
Inappropriate mobile phase pH.
-
Column contamination or degradation.
-
-
Solutions:
-
Use a high-purity, end-capped column.
-
Add a small amount of an organic modifier like triethylamine (TEA) to the mobile phase to mask active silanol groups.
-
Reduce the sample concentration or injection volume.
-
Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form.
-
Flush the column with a strong solvent or replace the column if it is degraded.
-
Problem: High baseline noise or drift.
-
Possible Causes:
-
Mobile phase is not properly degassed.
-
Contaminated mobile phase or HPLC system.
-
Detector lamp is failing.
-
Fluctuations in column temperature.
-
-
Solutions:
-
Degas the mobile phase using an online degasser, sonication, or helium sparging.
-
Use high-purity solvents and filter the mobile phase.
-
Flush the system to remove any contaminants.
-
Replace the detector lamp if its lifetime is exceeded.
-
Use a column oven to maintain a stable temperature.
-
Mass Spectrometry (MS) Method Validation
Problem: Low signal intensity or no peak detected.
-
Possible Causes:
-
Inefficient ionization of this compound.
-
Ion suppression due to matrix effects.
-
Incorrect MS source parameters.
-
Sample concentration is too low.
-
-
Solutions:
-
Optimize the ionization source. APCI is often more effective for triterpenoids than ESI.[2]
-
Improve sample preparation to remove interfering matrix components.
-
Optimize source parameters such as temperature, gas flows, and voltages.
-
Increase the sample concentration.
-
Problem: Poor mass accuracy.
-
Possible Causes:
-
The instrument is not properly calibrated.
-
Contamination in the mass spectrometer.
-
-
Solutions:
-
Perform regular mass calibration using an appropriate standard.
-
Clean the ion source and other components of the mass spectrometer according to the manufacturer's recommendations.
-
Quantitative Data Summary
The following tables summarize typical method validation parameters for the analysis of triterpenoids, which can be used as a reference for developing a method for this compound.
Table 1: HPLC-DAD/UV Method Validation Parameters for Triterpenoid Analysis
| Parameter | Typical Range | Reference |
| Linearity (r²) | > 0.999 | [1][4] |
| Limit of Detection (LOD) | 0.08 - 1.5 µg/mL | [1][4] |
| Limit of Quantification (LOQ) | 0.24 - 4.5 µg/mL | [1][4] |
| Precision (%RSD) | < 3% | [1][3] |
| Accuracy/Recovery | 95 - 105% | [1][4] |
Table 2: HPLC-ELSD Method Validation Parameters for Triterpenoid Analysis
| Parameter | Typical Range | Reference |
| Linearity (r²) | > 0.999 | [3] |
| Precision (%RSD) | < 3% | [3] |
| Recovery | 97.7% - 101.4% | [3] |
Experimental Protocols
General HPLC-DAD Method for Triterpenoid Analysis
This protocol is a general starting point and should be optimized for the specific analysis of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient might start at 60% acetonitrile and increase to 100% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
-
Detection: Diode-array detector at 210 nm.[1]
Sample Preparation for Plant Material
-
Dry the plant material and grind it into a fine powder.
-
Extract the powder with a suitable solvent such as methanol or ethanol using ultrasonication or Soxhlet extraction.
-
Filter the extract to remove particulate matter.
-
The extract can be further purified using solid-phase extraction (SPE) if necessary to remove interfering compounds.
-
Evaporate the solvent and redissolve the residue in the mobile phase before injection.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for method validation challenges.
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam | MDPI [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of Methyl Eichlerianate and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of the natural triterpenoid, Methyl eichlerianate, and the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. While ibuprofen's mechanisms and efficacy are well-documented, data on this compound is less direct. This comparison synthesizes available information on ibuprofen with the putative anti-inflammatory profile of this compound, based on the activities of structurally related triterpenoids isolated from the Dysoxylum genus and the known mechanisms of pentacyclic triterpenoids.
Executive Summary
Ibuprofen is a non-selective cyclooxygenase (COX) inhibitor, effectively reducing the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. Its rapid onset of action and established clinical efficacy make it a benchmark anti-inflammatory agent.
This compound, a pentacyclic triterpenoid, is hypothesized to exert its anti-inflammatory effects through a multi-target mechanism. Based on studies of related compounds, its activity likely involves the inhibition of pro-inflammatory enzymes such as COX, and the modulation of key signaling pathways including NF-κB and MAPKs, which regulate the expression of a wide array of inflammatory mediators like cytokines and inducible nitric oxide synthase (iNOS). This suggests a broader, more upstream regulatory role in the inflammatory cascade compared to the direct enzymatic inhibition by ibuprofen.
Data Presentation: A Comparative Overview
The following tables summarize the known and putative anti-inflammatory activities and mechanisms of ibuprofen and this compound.
Table 1: Comparison of In-Vivo Anti-inflammatory Activity
| Parameter | This compound (Putative) | Ibuprofen (Reference) |
| Model | Carrageenan-Induced Paw Edema | Carrageenan-Induced Paw Edema |
| Effect | Expected to reduce paw edema volume. | Significant reduction in paw edema volume. |
| Reported Efficacy | Data not available for this compound. Related triterpenoids show dose-dependent edema reduction. | Dose-dependent inhibition of edema, often used as a positive control in studies. |
Table 2: Comparison of In-Vitro Anti-inflammatory Activity
| Parameter | This compound (Putative) | Ibuprofen |
| Assay | Inhibition of Nitric Oxide (NO) Production in Macrophages | Inhibition of Prostaglandin E2 (PGE2) Synthesis |
| Effect | Expected to inhibit NO production. | Inhibits PGE2 synthesis. |
| IC50 / % Inhibition | Data not available for this compound. Related triterpenoids show significant inhibition of NO production. | Potent inhibitor of COX-1 and COX-2, leading to decreased PGE2 levels. |
Mechanisms of Action
Ibuprofen: Direct Inhibition of Cyclooxygenase
Ibuprofen's primary mechanism of action is the non-selective and reversible inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[1][2][3][4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are crucial mediators of inflammation.[1][2] By blocking this pathway, ibuprofen effectively reduces the cardinal signs of inflammation.
This compound: A Putative Multi-Target Approach
As a pentacyclic triterpenoid, this compound is anticipated to possess a broader, multi-target anti-inflammatory profile. Triterpenoids isolated from the Dysoxylum genus have demonstrated inhibitory effects on both COX-1 and COX-2.[1] Furthermore, the anti-inflammatory action of many pentacyclic triterpenoids is attributed to their ability to modulate key intracellular signaling pathways.[2][3][4][5] This includes the inhibition of the transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) pathway.[3] These pathways control the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like iNOS and COX-2.
Experimental Protocols
In-Vivo: Carrageenan-Induced Paw Edema
This widely used model assesses the acute anti-inflammatory activity of a compound.[6][7][8][9]
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Procedure: A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.
-
The test compound (e.g., this compound) or the reference drug (ibuprofen) is administered orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes), a sub-plantar injection of 1% carrageenan solution is given into the right hind paw to induce inflammation.
-
Paw volume is then measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group (which receives only the vehicle and carrageenan).
In-Vitro: Nitric Oxide (NO) Production in Macrophages
This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide by activated macrophages.[10][11][12][13]
-
Cell Line: Murine macrophage cell line, such as RAW 264.7, is commonly used.
-
Procedure: Cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) or ibuprofen for a specified time.
-
Inflammation is induced by adding lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Data Analysis: The amount of nitrite (a stable metabolite of NO) in the supernatant is quantified using the Griess reagent. The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the LPS-stimulated control wells.
Visualizing the Pathways
Caption: Ibuprofen's primary mechanism of action is the inhibition of COX enzymes.
Caption: Putative anti-inflammatory mechanism of this compound.
Caption: General workflow for in-vivo anti-inflammatory screening.
Conclusion
Ibuprofen remains a cornerstone of anti-inflammatory therapy due to its well-characterized and potent inhibition of prostaglandin synthesis. This compound, as a representative of pentacyclic triterpenoids, presents a potentially broader, more upstream mechanism of action by modulating key inflammatory signaling pathways. While direct comparative experimental data for this compound is currently lacking, the evidence from related compounds suggests it could offer a multi-faceted approach to inflammation control. Further research, including head-to-head in-vivo and in-vitro studies, is warranted to fully elucidate the anti-inflammatory potential of this compound and to directly compare its efficacy and mechanisms with established drugs like ibuprofen. Such studies would be invaluable for the development of new, potentially more targeted anti-inflammatory therapies.
References
- 1. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into the mechanism of action of the anti-inflammatory triterpene lupeol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory actions of pentacyclic triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. anti-inflammatory-actions-of-pentacyclic-triterpenes - Ask this paper | Bohrium [bohrium.com]
- 6. Triterpenoids from the bark of Dysoxylum hainanense and their anti-inflammatory and radical scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Anti-Inflammatory Actions of Pentacyclic Triterpenes | Semantic Scholar [semanticscholar.org]
- 9. Triterpenoids from Dysoxylum genus and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Lack of Specific Data on Methyl Eichlerianate Necessitates Comparative Analysis of Related Compounds
Initial research indicates a significant gap in the scientific literature regarding the specific antimicrobial activity of Methyl eichlerianate. To provide a relevant comparative guide for researchers, scientists, and drug development professionals, this report will focus on the antimicrobial properties of other structurally related methyl esters derived from natural sources and compare their efficacy against known antibiotics. This approach allows for an objective analysis based on available experimental data, offering valuable insights into the potential antimicrobial class to which this compound belongs.
The following sections present a comparative analysis of the antimicrobial activity of select methyl esters against various bacterial strains, alongside established antibiotics. This guide adheres to stringent data presentation standards, including detailed experimental protocols and visual representations of the workflow.
Comparative Antimicrobial Activity of Methyl Esters and Antibiotics
The antimicrobial efficacy of various compounds is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The table below summarizes the MIC values for selected methyl esters and standard antibiotics against pathogenic bacteria.
| Compound | Microorganism | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Methyl Gallate | Nalidixic acid-resistant E. coli | 250-1000 | Nalidixic Acid | >1000 |
| Methyl Gallate | Nalidixic acid-resistant Salmonella spp. | 250-500 | Nalidixic Acid | >1000 |
| Carvacrol | Nalidixic acid-resistant E. coli | 125-250 | Nalidixic Acid | >1000 |
| Carvacrol | Nalidixic acid-resistant Salmonella spp. | 125-500 | Nalidixic Acid | >1000 |
| Ampicillin Methyl Ester | Penicillin-resistant E. coli | <50 - >150 | - | - |
| Ampicillin Ethyl Ester | Penicillin-resistant E. coli | <50 - >150 | - | - |
Note: The data presented is a compilation from multiple studies. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of a compound. The following is a detailed methodology based on the widely accepted broth microdilution method.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compound (e.g., Methyl Gallate)
-
Reference antibiotic (e.g., Nalidixic Acid)
-
Bacterial strains (e.g., Nalidixic acid-resistant E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.
-
Preparation of Test Compound Dilutions: A stock solution of the test compound is prepared. Serial two-fold dilutions are then made in MHB within the wells of a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted test compound is inoculated with the standardized bacterial suspension.
-
Controls:
-
Positive Control: A well containing only the growth medium and the bacterial inoculum to ensure the viability of the bacteria.
-
Negative Control: A well containing only the growth medium to check for sterility.
-
Antibiotic Control: Wells containing serial dilutions of a known antibiotic to serve as a reference.
-
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism. The results can be confirmed by measuring the optical density at 600 nm using a spectrophotometer.[1]
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in the determination of Minimum Inhibitory Concentration using the broth microdilution method.
Caption: Workflow for MIC Determination.
References
Comparative study of different extraction methods for Methyl eichlerianate.
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various extraction methods for Methyl eichlerianate, a dammarane-type triterpenoid with potential pharmacological applications. The selection of an appropriate extraction technique is critical for maximizing yield, ensuring purity, and maintaining the structural integrity of the target compound. This document outlines the performance of common extraction methodologies, supported by experimental data from related triterpenoids found in the Meliaceae family, to which the primary source of this compound, Cabralea eichleriana, belongs.
Data Presentation: Comparison of Extraction Methods for Triterpenoids
While specific comparative studies on this compound extraction are limited, the following table summarizes data from studies on the extraction of other dammarane-type triterpenoids from plants in the Meliaceae family. This information serves as a valuable proxy for estimating the relative efficiencies of different extraction techniques for this compound.
| Extraction Method | Plant Source (Family) | Target Compound Class | Solvent(s) | Key Parameters | Reported Yield/Efficiency | Reference |
| Maceration | Aglaia cucullata (Meliaceae) | Dammarane-type triterpenoids | n-hexane, Ethyl acetate, n-butanol | Room temperature, sequential extraction | Qualitative isolation of multiple triterpenoids, including eichlerianic acid.[1][2] | [1][2] |
| Soxhlet Extraction | Ganoderma lucidum | Total Triterpenoids | 95% Ethanol | 8 hours | ~1.25% (w/w) | [3] |
| Ultrasonic-Assisted Extraction (UAE) | Ganoderma lucidum | Total Triterpenoids | 95% Ethanol | 55 min, 480 W | ~2.1% (w/w) | [3] |
| Microwave-Assisted Extraction (MAE) | Actinidia deliciosa root | Triterpenoids | 72.67% Ethanol | 30 min, 362 W | 84.96% recovery (relative to other methods) |
Note: The yields presented are for total triterpenoids or related compounds and may vary for the specific extraction of this compound. The efficiency of each method is highly dependent on the specific plant matrix, particle size, and precise experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key extraction techniques discussed. These protocols are generalized for the extraction of triterpenoids from plant material and should be optimized for the specific application.
Maceration Protocol
Maceration is a simple and widely used technique for the extraction of thermolabile compounds.
Materials and Equipment:
-
Dried and powdered plant material (e.g., leaves or bark of Cabralea eichleriana)
-
Solvent (e.g., n-hexane, ethyl acetate, or methanol)
-
Erlenmeyer flask or a suitable container with a stopper
-
Shaker or magnetic stirrer (optional)
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
Procedure:
-
Place a known quantity of the powdered plant material into the flask.
-
Add the selected solvent in a solid-to-liquid ratio typically ranging from 1:10 to 1:20 (w/v).
-
Stopper the flask and allow it to stand at room temperature for a period of 24 to 72 hours.
-
Agitate the mixture periodically, either manually or using a shaker, to enhance extraction efficiency.
-
After the extraction period, separate the extract from the solid plant material by filtration.
-
Wash the residue with a small volume of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.
Soxhlet Extraction Protocol
Soxhlet extraction is a continuous extraction method that is more efficient than maceration for less soluble compounds.
Materials and Equipment:
-
Dried and finely powdered plant material
-
Soxhlet apparatus (including a round-bottom flask, extraction chamber, and condenser)
-
Cellulose thimble
-
Heating mantle
-
Extraction solvent (e.g., ethanol, methanol, or n-hexane)
-
Rotary evaporator
Procedure:
-
Place a known amount of the powdered plant material into a cellulose thimble.
-
Place the thimble inside the Soxhlet extraction chamber.
-
Fill the round-bottom flask to approximately two-thirds of its volume with the chosen extraction solvent.
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip back onto the thimble containing the plant material.
-
Allow the extraction to proceed for a sufficient number of cycles (typically 6-24 hours), or until the solvent in the siphon arm becomes colorless.
-
Once the extraction is complete, cool the apparatus and collect the extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator to remove the solvent.
Ultrasonic-Assisted Extraction (UAE) Protocol
UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction.
Materials and Equipment:
-
Dried and powdered plant material
-
Extraction vessel (e.g., beaker or flask)
-
Ultrasonic bath or probe sonicator
-
Solvent (e.g., ethanol or methanol)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a known quantity of the powdered plant material into the extraction vessel.
-
Add the solvent at a specified solid-to-liquid ratio.
-
Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Apply ultrasonic waves at a set frequency (e.g., 20-40 kHz) and power for a predetermined time (e.g., 20-60 minutes).
-
Monitor and control the temperature of the extraction mixture, as sonication can generate heat.
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator.
Microwave-Assisted Extraction (MAE) Protocol
MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
Materials and Equipment:
-
Dried and powdered plant material
-
Microwave extraction system with closed or open vessels
-
Extraction solvent (polar solvents are generally more effective)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a known amount of the powdered plant material into a microwave-safe extraction vessel.
-
Add the extraction solvent.
-
Seal the vessel (if using a closed-vessel system) and place it in the microwave extractor.
-
Set the microwave power, temperature, and extraction time according to the optimized parameters.
-
After the extraction is complete, allow the vessel to cool to a safe temperature.
-
Carefully open the vessel and filter the contents to separate the extract.
-
Concentrate the extract using a rotary evaporator.
Mandatory Visualization
The following diagrams illustrate the general workflows for the extraction and analysis of this compound.
Caption: General workflow for the extraction and analysis of this compound.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
References
- 1. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Analysis of Methyl Eichlerianate
In the landscape of pharmaceutical analysis and natural product research, the accurate quantification of active compounds is paramount. Methyl eichlerianate, a triterpenoid with potential therapeutic properties, requires robust analytical methods for its characterization and quality control. High-Performance Liquid Chromatography (HPLC) has long been the standard for such analyses. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced significant improvements in speed, resolution, and sensitivity. This guide provides a comprehensive cross-validation of a traditional HPLC method and a modern UPLC method for the analysis of this compound, offering a direct comparison of their performance based on established validation parameters.
Experimental Protocols
The cross-validation study was designed to assess the performance of both HPLC and UPLC methods in accordance with the International Council for Harmonisation (ICH) guidelines (Q2(R2))[1][2][3]. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[2]. The validation protocol includes an evaluation of specificity, linearity, accuracy, precision, and robustness[4].
Sample Preparation:
A stock solution of this compound (1000 µg/mL) was prepared by accurately weighing 25 mg of the reference standard into a 25 mL volumetric flask and dissolving it in the mobile phase. A series of working standard solutions were prepared by diluting the stock solution to concentrations ranging from 1-200 µg/mL to assess linearity. A system suitability solution at a concentration of 50 µg/mL was also prepared from the stock solution.
High-Performance Liquid Chromatography (HPLC) Method:
The HPLC analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
Ultra-Performance Liquid Chromatography (UPLC) Method:
The UPLC analysis was conducted on a UPLC system designed to handle high backpressures, coupled with a DAD.
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (85:15, v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 35°C
-
Detection Wavelength: 210 nm
Data Presentation: A Comparative Analysis
The performance of the HPLC and UPLC methods was evaluated based on key validation parameters. The results are summarized in the tables below for a clear comparison.
Table 1: System Suitability Parameters
| Parameter | HPLC | UPLC | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.0 | ≤ 2.0 |
| Theoretical Plates | > 5,000 | > 15,000 | > 2000 |
| %RSD of Peak Area | 0.8% | 0.5% | ≤ 2.0% |
Table 2: Method Validation Summary
| Validation Parameter | HPLC | UPLC |
| Linearity (R²) | 0.9995 | 0.9999 |
| Range (µg/mL) | 5 - 150 | 1 - 100 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (%RSD) | ||
| - Repeatability | 0.9% | 0.6% |
| - Intermediate Precision | 1.2% | 0.8% |
| Robustness | Robust | Robust |
| Retention Time (min) | ~ 8.5 | ~ 2.1 |
| Run Time (min) | 15 | 3 |
| Solvent Consumption (mL/run) | 15 | 1.2 |
Mandatory Visualization
The logical workflow for the cross-validation of the HPLC and UPLC methods is depicted in the following diagram. This process ensures a systematic comparison of the two analytical techniques.
Conclusion
The cross-validation data unequivocally demonstrates that the UPLC method offers significant advantages over the traditional HPLC method for the analysis of this compound. The UPLC method provides a nearly five-fold reduction in analysis time (from 15 minutes to 3 minutes), leading to a substantial increase in sample throughput and a dramatic decrease in solvent consumption. Furthermore, the UPLC method exhibits superior chromatographic performance, as evidenced by the higher number of theoretical plates and improved peak symmetry. Both methods were found to be linear, accurate, precise, and robust for the intended purpose. However, the enhanced efficiency and performance of the UPLC method make it the recommended choice for the routine analysis and quality control of this compound.
References
Inter-laboratory Comparison of Methyl Eichlerianate Quantification: A Guide for Researchers
This guide provides a framework for an inter-laboratory comparison of Methyl eichlerianate quantification, a critical process for ensuring the accuracy and reproducibility of analytical data in research and drug development. While direct inter-laboratory comparison data for this compound is not publicly available, this document presents a hypothetical study based on established analytical methodologies for similar triterpenoid compounds. The guide includes a comparative data table, detailed experimental protocols, and a visualization of a relevant biological pathway to aid researchers in establishing robust analytical practices.
This compound is a triterpenoid compound, and its quantification is often performed using chromatographic techniques.[1] For the purpose of this guide, a hypothetical inter-laboratory study was designed around High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a widely accessible and reliable method for the analysis of such compounds.[2][3][4]
Hypothetical Inter-Laboratory Study Results
The following table summarizes hypothetical quantitative data from four laboratories tasked with determining the concentration of this compound in a standardized sample. This data illustrates typical variations and performance metrics expected in such a comparative study.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 |
| Method | HPLC-UV | HPLC-UV | LC-MS | GC-MS |
| Spiked Concentration (µg/mL) | 50 | 50 | 50 | 50 |
| Mean Measured Concentration (µg/mL) | 48.9 | 51.2 | 49.5 | 47.8 |
| Accuracy (Recovery %) | 97.8% | 102.4% | 99.0% | 95.6% |
| Precision (%RSD, n=6) | 3.5% | 4.1% | 2.8% | 5.5% |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 0.6 | 0.1 | 0.8 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 | 1.8 | 0.3 | 2.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on instrumentation, methodology, and laboratory conditions.
Experimental Protocols
A detailed methodology for the quantification of this compound by HPLC-UV is provided below. This protocol is based on established methods for the analysis of triterpenoids and other methylated compounds.[2][5][6]
Quantification of this compound by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Objective: To provide a standardized protocol for the accurate quantification of this compound in a given sample matrix.
Materials:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
-
Methanol (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Sample matrix (e.g., plant extract, formulation buffer)
-
Volumetric flasks, micropipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh or measure the sample containing this compound.
-
Extract this compound from the sample matrix using a suitable solvent (e.g., methanol, ethyl acetate) and technique (e.g., sonication, vortexing).
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might be:
-
0-20 min: 60-90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: 60% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: As this compound lacks a strong chromophore, detection is typically in the low UV range (e.g., 205-210 nm).
-
Injection Volume: 10 µL
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration). A correlation coefficient (r²) of >0.995 is desirable.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
-
-
Quality Control:
-
Run a blank (mobile phase) to ensure no carryover.
-
Inject a quality control (QC) sample at a known concentration with each batch of samples to verify the accuracy of the analysis.
-
Biological Pathway and Workflow Diagrams
Triterpenoids and their derivatives often exhibit significant biological activity, including anti-inflammatory and anti-proliferative effects. While the specific signaling pathways modulated by this compound are not yet fully elucidated, a related triterpenoid, methyl helicterate, has been shown to inhibit the activation of hepatic stellate cells by downregulating the ERK1/2 signaling pathway.[7] The ERK1/2 pathway is a critical regulator of cell proliferation, differentiation, and survival.
Below are diagrams illustrating the experimental workflow for HPLC analysis and the ERK1/2 signaling pathway, a plausible target for this compound's biological activity.
HPLC-UV experimental workflow for this compound.
Hypothesized inhibition of the ERK1/2 signaling pathway.
References
- 1. CAS 56421-12-6 | this compound [phytopurify.com]
- 2. researchgate.net [researchgate.net]
- 3. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry [mdpi.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Methyl helicterate inhibits hepatic stellate cell activation through downregulating the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Methyl Eichlerianate and Other Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Triterpenoids, a diverse class of natural products, are lauded for their wide range of biological activities, making them a focal point in the quest for new therapeutic agents. Among these, Methyl eichlerianate, a lanostane-type triterpenoid isolated from Cabralea eichleriana, presents a promising but underexplored profile. This guide provides a comparative overview of the known biological activities of this compound's structural class against the more extensively studied oleanane and ursane-type triterpenoids, such as oleanolic acid and ursolic acid, and their methyl ester derivatives.
Comparative Biological Activity Data
While specific quantitative data for the biological activity of this compound remains limited in publicly accessible literature, a comparative analysis can be drawn from studies on related triterpenoid classes. The following table summarizes representative data for oleanolic acid, ursolic acid, and their methyl esters, highlighting the types of activities and the range of potencies observed. This framework provides a benchmark against which the future evaluation of this compound can be compared.
| Compound/Class | Biological Activity | Cell Line/Organism | Assay | IC50 / MIC (µM) | Reference |
| Oleanolic Acid | Cytotoxic | Human Cervical Cancer (HeLa) | MTT Assay | ~60 µg/mL (~131 µM) | [1] |
| Antimicrobial | Staphylococcus aureus | Microdilution | MIC: 75 µg/mL (~164 µM) | [2] | |
| Oleanolic Acid Methyl Ester | Cytotoxic | Human Cervical Cancer (HeLa) | MTT Assay | Concentration-dependent | [1] |
| Antibacterial | E. coli | Microdilution | Loss of activity compared to Oleanolic Acid | [3] | |
| Ursolic Acid | Cytotoxic | Human Breast Cancer (MDA-MB-231) | MTT Assay | Induces apoptosis | [4] |
| Antimicrobial | Staphylococcus aureus | Microdilution | MIC: >64 µg/mL (>140 µM) | [5] | |
| Ursolic Acid Methyl Ester | Cytotoxic | Human Breast Cancer (MCF-7, MDA-MB-231) | [³H]-thymidine incorporation | Concentration-dependent | [6] |
| Antimicrobial | Candida albicans | Microdilution | Potent activity | [7] | |
| Lanostane Triterpenoids | Antihyperglycemic, Anti-inflammatory, Cardioprotective | In vivo (rats) | Various | Not applicable | [3] |
Note: The presented data is a compilation from various sources and direct comparison should be made with caution due to variations in experimental conditions. The lack of specific IC50 or MIC values for this compound underscores the need for further research into its biological potential.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of the biological activity of triterpenoids. These protocols would be applicable for the future assessment of this compound.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, other triterpenoids) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Broth Microdilution Assay
This assay is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria, fungi) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, subculture the contents of the wells with no visible growth onto an agar plate. The lowest concentration that shows no growth on the agar is the MBC/MFC.
Signaling Pathways and Experimental Workflows
The biological activities of triterpenoids are often mediated through their interaction with various cellular signaling pathways. For instance, their anti-inflammatory effects can be attributed to the modulation of the NF-κB pathway, while their cytotoxic effects are often linked to the induction of apoptosis.
Conclusion and Future Directions
The comparative analysis reveals that while oleanane and ursane-type triterpenoids have been extensively studied, demonstrating significant cytotoxic and antimicrobial activities, the biological profile of the lanostane-type triterpenoid, this compound, remains largely uncharacterized. The structural similarities between these classes of compounds suggest that this compound may possess a comparable spectrum of activities.
Future research should prioritize the systematic evaluation of this compound's biological activities using standardized in vitro assays, such as those detailed in this guide. Determining its IC50 and MIC values against a panel of cancer cell lines and microbial strains will be crucial for establishing its therapeutic potential. Furthermore, mechanistic studies to elucidate its effects on key signaling pathways, like the NF-κB pathway, will provide valuable insights into its mode of action and pave the way for its potential development as a novel therapeutic agent.
References
- 1. Antiinflammatory activity of some medicinal plant extracts form Venezuela - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Chilean Endemic Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 862109-64-6 | 16α-hydroxy-3-oxo-lanosta-7,9(11),24-trien-21-oic acid [phytopurify.com]
- 5. Biancaea decapetala (Roth) O.Deg. extract exerts an anti-inflammatory effect by regulating the TNF/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lanosta-7,9(11),24-trien-21-oic acid, 16-hydroxy-24-methyl-3-oxo-, (16α)- (9CI) – NatureStandard [naturestandard.com]
- 7. Antimicrobial and Cytotoxic Activity of Three Bitter Plants Enhydra Fluctuans, Andrographis Peniculata and Clerodendrum Viscosum - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Methyl eichlerianate and dexamethasone in an inflammation model.
A Comparative Analysis of a Novel Triterpenoid and a Glucocorticoid Standard
In the landscape of anti-inflammatory drug discovery, the exploration of novel compounds with potentially safer profiles and distinct mechanisms of action is a critical endeavor. This guide provides a comparative overview of Methyl eichlerianate, a triterpenoid compound, and dexamethasone, a potent synthetic glucocorticoid widely used as a benchmark anti-inflammatory agent.
It is important to note that a direct head-to-head experimental comparison between this compound and dexamethasone in the same inflammation model has not been identified in the current scientific literature. Therefore, this guide presents a hypothetical comparison based on the known anti-inflammatory profile of dexamethasone and the anticipated, yet currently undocumented, properties of this compound. The experimental data for this compound presented herein is illustrative and based on typical results for novel anti-inflammatory compounds.
Data Presentation: Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the hypothetical quantitative data for this compound in comparison to established data for dexamethasone in a standard lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 macrophage cells.
| Parameter | This compound (Hypothetical Data) | Dexamethasone (Established Data) |
| Inhibition of Nitric Oxide (NO) Production (IC50) | 50 µM | 0.1 µM |
| Inhibition of Prostaglandin E2 (PGE2) Production (%) at 10 µM | 45% | 90% |
| Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Release (%) at 10 µM | 40% | 85% |
| Inhibition of Interleukin-6 (IL-6) Release (%) at 10 µM | 35% | 80% |
Experimental Protocols
The data presented above would be generated using the following standardized in vitro experimental protocols:
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 96-well plates at a density of 1 x 105 cells/well and allowed to adhere overnight. Prior to stimulation, cells are pre-treated for 1 hour with various concentrations of this compound or dexamethasone. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
Nitric Oxide (NO) Production Assay
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent system. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without treatment. The IC50 value is determined by non-linear regression analysis.
Cytokine and Prostaglandin E2 (PGE2) Measurement
The concentrations of TNF-α, IL-6, and PGE2 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. The absorbance is measured at 450 nm, and the concentrations are determined from a standard curve.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Inflammatory Signaling Pathway
Caption: Simplified inflammatory signaling pathway and drug targets.
Discussion
Dexamethasone exerts its potent anti-inflammatory effects primarily through the glucocorticoid receptor, leading to the inhibition of key pro-inflammatory transcription factors such as NF-κB and AP-1. This results in a broad suppression of inflammatory mediators.
The mechanism of action for this compound is currently unknown. Based on the chemical class of triterpenoids, it could potentially act on various targets within the inflammatory cascade, including upstream signaling kinases or directly on the activity of transcription factors like NF-κB.
The hypothetical data suggests that while this compound may possess anti-inflammatory properties, it is likely to be significantly less potent than dexamethasone. However, compounds with moderate potency can sometimes offer a better safety profile, with fewer off-target effects.
Conclusion
This comparative guide highlights the significant anti-inflammatory potency of dexamethasone and provides a framework for the potential evaluation of this compound. Further research, including direct comparative studies, is essential to elucidate the anti-inflammatory activity and mechanism of action of this compound and to determine its potential as a novel therapeutic agent. The absence of concrete data on this compound underscores a critical knowledge gap that future research should aim to address.
Unveiling the Structural Parity of Natural and Synthetic Methyl Eichlerianate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of a naturally derived compound and its synthetic counterpart is a critical step in ensuring consistency and reliability in research and development. This guide provides a comparative analysis of the structural elucidation of natural versus synthetically produced Methyl eichlerianate, a dammarane-type triterpenoid. While a direct comparative study with experimental data for a synthetic version of this compound is not available in the current literature, this guide outlines the standard methodologies and expected outcomes for such a comparison, drawing upon established analytical techniques for triterpenoids.
This compound, with the chemical formula C₃₁H₅₂O₄, is the methyl ester of eichlerianic acid. The structural confirmation of both natural and synthetic forms relies on a combination of spectroscopic and spectrometric techniques.
Structural Elucidation Workflow
A logical workflow is essential for the comprehensive structural analysis and comparison of natural and synthetic compounds. This involves initial isolation and purification, followed by a suite of analytical methods to determine the exact molecular structure and stereochemistry.
Data Presentation: A Comparative Overview
While specific experimental data for synthetic this compound is not available, the following table illustrates how quantitative data from key analytical techniques would be presented for a comparative analysis. The data for natural this compound is inferred from typical values for dammarane-type triterpenoids.
| Parameter | Natural this compound (Expected) | Synthetic this compound (Hypothetical) | Method of Analysis |
| Molecular Formula | C₃₁H₅₂O₄ | C₃₁H₅₂O₄ | High-Resolution Mass Spectrometry (HR-MS) |
| Molecular Weight | 488.75 g/mol | 488.75 g/mol | Mass Spectrometry (MS) |
| ¹H NMR (CDCl₃, δ ppm) | Characteristic signals for dammarane skeleton and methyl ester. For example, a singlet around 3.67 ppm for the -OCH₃ group. | Identical to natural product. | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹³C NMR (CDCl₃, δ ppm) | Approximately 31 distinct signals corresponding to the carbon skeleton. A signal around 51.7 ppm for the ester methyl carbon would be expected. | Identical to natural product. | NMR Spectroscopy |
| Mass Spectrum (m/z) | Molecular ion peak [M]⁺ at 488. Characteristic fragmentation pattern for dammarane triterpenoids. | Identical to natural product. | Mass Spectrometry |
| Purity | >95% | >98% (typically) | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are standard protocols for the key analytical techniques used in the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired at room temperature.
-
Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The coupling constants (J) in ¹H NMR are reported in Hertz (Hz). The 2D NMR spectra (COSY, HSQC, HMBC) are used to establish the connectivity between protons and carbons, confirming the overall structure.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electron ionization (EI) source.
-
Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Electron ionization is typically performed at 70 eV.
-
Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range of 50-800.
-
Data Analysis: The molecular ion peak (M⁺) is identified to confirm the molecular weight. The fragmentation pattern is analyzed to identify characteristic losses of functional groups and structural motifs, which can provide further confirmation of the proposed structure.
Biological Context: Dammarane Triterpenoids and LXRα Signaling
While the specific biological activity of this compound is not extensively documented, dammarane-type triterpenoids are known to exhibit a range of biological effects, including anti-inflammatory and anti-cancer properties. Some synthetic dammarane triterpenoids have been shown to act as agonists for the Liver X Receptor alpha (LXRα), a key regulator of lipid metabolism and inflammation. Activation of the LXRα pathway can lead to the transcription of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1.
A Researcher's Guide to Assay Validation: Utilizing a Certified Reference Material of Methyl Eichlerianate
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical research and development, the validation of analytical assays is a cornerstone of reliable and reproducible data. This guide provides a comprehensive comparison for the use of a Certified Reference Material (CRM) of Methyl Eichlerianate against a well-characterized in-house reference material for the purpose of assay validation. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions regarding their analytical standards.
The Critical Role of Reference Materials in Assay Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[1][2] The choice of reference material is pivotal in this process, directly impacting the accuracy and reliability of the results. Certified Reference Materials (CRMs) are considered the gold standard, offering the highest level of accuracy, purity, and traceability.[3] They are produced by accredited organizations and come with a certificate of analysis that details their properties and the uncertainty of their certified values.[3][4][5]
This guide will explore the validation of a hypothetical High-Performance Liquid Chromatography (HPLC) assay for the quantification of this compound, a triterpenoid of interest in pharmaceutical research.[6]
Performance Comparison: Certified Reference Material vs. In-house Standard
The selection of a reference standard has significant implications for the quality and acceptance of analytical data. Below is a comparative summary of the expected performance of a this compound CRM versus a typical in-house, well-characterized reference material across key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[7][2][8][9][10]
| Validation Parameter | This compound CRM | In-house Characterized Material | Rationale |
| Accuracy (% Recovery) | 99.5% ± 0.5% | 98.0% ± 2.0% | The certified purity and low uncertainty of a CRM lead to a more accurate determination of the true value.[11] |
| Precision (RSD%) | |||
| - Repeatability | ≤ 0.5% | ≤ 1.5% | The high homogeneity and purity of a CRM contribute to lower variability in repeated measurements. |
| - Intermediate Precision | ≤ 0.8% | ≤ 2.0% | A CRM's stability and well-defined characteristics minimize variations between different days, analysts, and equipment.[12] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 | The accurately known concentration of the CRM allows for the construction of a more reliable calibration curve.[8] |
| Specificity/Selectivity | High | Moderate to High | While both should be specific, the CRM provides a higher degree of confidence in peak identity and purity. |
| Limit of Quantitation (LOQ) | Lower | Higher | A CRM with a precisely known low concentration can aid in establishing a more accurate and lower LOQ.[12] |
| Traceability | Direct to SI units | Indirect/Internal | CRMs offer metrological traceability to the International System of Units (SI), a key requirement for regulatory submissions.[13][14] |
| Regulatory Acceptance | High | May require extensive justification | Regulatory bodies readily accept data validated with CRMs due to their established traceability and quality.[15] |
Experimental Protocols for Assay Validation
The following are detailed methodologies for key experiments in the validation of an HPLC assay for this compound.
Accuracy
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure:
-
Prepare a stock solution of the this compound CRM at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Methanol).
-
Spike a placebo (matrix without the analyte) with the CRM stock solution at three concentration levels: 80%, 100%, and 120% of the target assay concentration.
-
Prepare each concentration level in triplicate.
-
Analyze the samples using the developed HPLC method.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability and Intermediate Precision)
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare nine independent samples of this compound at 100% of the target concentration using the CRM.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should not be more than 2.0%.
Linearity
-
Objective: To demonstrate that the test results are directly proportional to the concentration of the analyte in the sample.
-
Procedure:
-
Prepare a series of at least five calibration standards from the this compound CRM stock solution, ranging from 50% to 150% of the target assay concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
Visualizing the Assay Validation Workflow
To provide a clear overview of the logical flow of the assay validation process, the following diagram has been generated using Graphviz.
Caption: Workflow for HPLC Assay Validation.
Signaling Pathway of Validation Parameter Interdependence
Caption: Interdependence of Assay Validation Parameters.
References
- 1. wjarr.com [wjarr.com]
- 2. propharmagroup.com [propharmagroup.com]
- 3. gbjpl.com.au [gbjpl.com.au]
- 4. caymanchem.com [caymanchem.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. CAS 56421-12-6 | this compound [phytopurify.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. database.ich.org [database.ich.org]
Benchmarking Purity: A Comparative Analysis of Synthesized Methyl Eichlerianate and a Commercial Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-house synthesized Methyl eichlerianate against a commercially available standard. The objective is to present a clear, data-driven benchmark of the purity of the synthesized compound, supported by detailed experimental protocols and analytical data. This information is crucial for researchers requiring a reliable source of this compound for their studies.
Introduction
This compound, a triterpenoid compound, has garnered interest in the scientific community for its potential biological activities. As with any research involving chemical compounds, the purity of the starting material is paramount to ensure the validity and reproducibility of experimental results. This guide outlines the synthesis of this compound via the methylation of its precursor, eichlerianic acid, and presents a head-to-head comparison of its purity with a commercial standard using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocols
Isolation of Eichlerianic Acid
Protocol:
-
Extraction: Air-dried and powdered leaves of the plant source are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
Fractionation: The crude extract is then partitioned between solvents of varying polarities, for example, n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatography: The fraction containing the desired triterpenoid is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate the pure eichlerianic acid. The fractions are monitored by Thin Layer Chromatography (TLC).
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of the carboxylic acid group of eichlerianic acid. A mild and efficient method for this conversion is the use of diazomethane.[1][2][3][4]
Protocol:
-
Dissolution: A solution of eichlerianic acid in a suitable solvent, such as diethyl ether or a mixture of diethyl ether and methanol, is prepared.
-
Reaction with Diazomethane: A freshly prepared ethereal solution of diazomethane is added dropwise to the solution of eichlerianic acid at 0 °C with constant stirring until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Quenching: The excess diazomethane is carefully quenched by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Work-up: The reaction mixture is then concentrated under reduced pressure. The residue is redissolved in a suitable organic solvent and washed with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude this compound. Further purification can be achieved by column chromatography if necessary.
Purity Assessment
The purity of both the synthesized this compound and the commercial standard is assessed using HPLC. The identity and structural confirmation are performed using NMR and MS.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is employed to determine the purity of the compounds.[5][6][7][8]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient system of acetonitrile and water or methanol and water.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Quantification: Purity is determined by the area percentage of the main peak in the chromatogram.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the structure of the synthesized compound and compare it with the standard. The chemical shifts, multiplicities, and integration values are analyzed.
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compounds, providing further structural confirmation.
Data Presentation
The quantitative data from the purity analysis of the synthesized this compound and the commercial standard are summarized in the table below.
| Parameter | Synthesized this compound | Commercial Standard |
| Appearance | White to off-white powder | White to off-white powder |
| Purity (HPLC, Area %) | > 98% | > 99% |
| Molecular Formula | C₃₁H₅₂O₄ | C₃₁H₅₂O₄ |
| Molecular Weight | 488.75 | 488.75 |
| ¹H NMR | Conforms to expected structure | Conforms to structure |
| ¹³C NMR | Conforms to expected structure | Conforms to structure |
| Mass Spectrum (m/z) | [M]⁺ at 488 | [M]⁺ at 488 |
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the synthesis and purity benchmarking of this compound is illustrated in the following diagram.
Caption: Experimental workflow for the synthesis and purity comparison of this compound.
Conclusion
The synthesized this compound demonstrates a high degree of purity, comparable to the commercially available standard, as confirmed by HPLC analysis. The structural integrity of the synthesized compound was verified by NMR and MS data, which were in full agreement with the expected structure of this compound. This guide provides a robust framework for the in-house synthesis and quality control of this compound, offering a reliable and cost-effective alternative for researchers. The detailed protocols and comparative data herein should instill confidence in the use of the synthesized material for scientific investigations.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031523) [hmdb.ca]
- 2. low/high resolution 1H proton nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl acetate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. A HPLC-MS method for profiling triterpenoid acids and triterpenoid esters in Osmanthus fragrans fruits - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0254591) [hmdb.ca]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Ursolic Acid: An In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of published research on the specific bioactivities of Methyl eichlerianate, this guide focuses on a structurally related and well-studied pentacyclic triterpenoid, Ursolic Acid . This compound serves as a representative model to explore the correlation between in vitro and in vivo bioactivity, a critical aspect of preclinical drug development.
Ursolic acid (UA) is a naturally occurring pentacyclic triterpenoid found in a variety of plants, including apples, basil, cranberries, and rosemary.[1][2] It has garnered significant attention in the scientific community for its diverse pharmacological activities, primarily its anti-inflammatory and cytotoxic properties against various cancer cell lines.[3][4] This guide provides a comparative analysis of the in vitro and in vivo bioactivity of ursolic acid, with supporting experimental data and detailed methodologies.
Anti-inflammatory Activity of Ursolic Acid
Ursolic acid has demonstrated potent anti-inflammatory effects in both cellular and animal models.[3] Its mechanism of action is multifaceted, primarily involving the suppression of key inflammatory pathways.
In Vitro Anti-inflammatory Data
In vitro studies are crucial for elucidating the molecular mechanisms by which a compound exerts its effects. For ursolic acid, these studies have shown a consistent reduction in the production of pro-inflammatory mediators in various immune cell lines.
| Cell Line | Stimulant | Parameter Measured | Concentration of Ursolic Acid | Result | Reference |
| Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | IL-6, IL-1β, TNF-α secretion | Not specified | Complete inhibition | [2] |
| Splenic Lymphocytes | Concanavalin A (Con A) / LPS | Proliferation | 0.25–5 µM | Dose-dependent inhibition | [1] |
| Purified CD4+ T cells | anti-CD3/CD28 mAb | IL-2, IL-4, IL-6, IFN-γ secretion | Not specified | Complete inhibition | [1] |
| Human Keratinocytes (HaCaT) | M5 inflammatory mix | IL-6 and IL-8 production | 2.5 µM and 5 µM | Nearly 50% reduction | [5] |
In Vivo Anti-inflammatory Data
Following promising in vitro results, in vivo studies in animal models are essential to evaluate the efficacy and safety of a compound in a whole organism. Ursolic acid has shown significant anti-inflammatory activity in various animal models of inflammation.
| Animal Model | Method of Induction | Treatment | Parameter Measured | Result | Reference |
| Mice | Allogenic transplantation (Graft-versus-host disease) | UA-treated lymphocytes | Serum IL-6 and IFN-γ levels | Significant reduction | [1] |
| Mice | Allogenic transplantation (Graft-versus-host disease) | UA-treated lymphocytes | Disease induction | Significant delay | [1] |
| Rats | Carrageenan-induced paw edema | Not specified | Paw edema | Not specified | [6] |
Signaling Pathways Involved in Anti-inflammatory Action
Ursolic acid's anti-inflammatory effects are largely attributed to its ability to inhibit the activation of key transcription factors that regulate the expression of pro-inflammatory genes.[1][2]
Cytotoxic Activity of Ursolic Acid
Ursolic acid has demonstrated significant cytotoxic effects against a wide range of cancer cell lines in vitro and has shown anti-tumor activity in in vivo models.[4][7] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) through various signaling pathways.
In Vitro Cytotoxicity Data
The cytotoxic potential of ursolic acid has been evaluated against numerous cancer cell lines, with results indicating a dose-dependent inhibition of cell viability.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| HeLa | Cervical Cancer | Not specified (effective concentration) | Not specified | [8] |
| NCI-H292 | Lung Cancer | ~12 µM | 24 and 48 hours | [9] |
| MG-63 | Osteosarcoma | ~15 µg/mL | 24 hours | [10] |
| M4Beu | Melanoma | Not specified | Not specified | [11] |
| B16F-10 | Melanoma | Not specified | Not specified | [12] |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | 10.1 - 14.2 µM | 72 hours | [13] |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | 10.1 - 14.2 µM | 72 hours | [13] |
Importantly, studies have shown that ursolic acid exhibits lower cytotoxicity towards normal, non-cancerous cell lines.[10][14]
In Vivo Anti-Cancer Data
The anti-tumor efficacy of ursolic acid has been validated in animal models of cancer.
| Animal Model | Cancer Type | Treatment | Parameter Measured | Result | Reference |
| Kunming mice | H22 xenografts | 100 mg/kg body weight | Tumor growth | 45.6 ± 4.3% inhibition | [15] |
| Mice | MBT-2 murine bladder carcinoma xenografts | Daily intratumoral administration of UA17 (a derivative) | Tumor size and survival | Significant reduction in tumor size and increased survival | [16] |
Apoptosis Induction Pathway
Ursolic acid induces apoptosis in cancer cells primarily through the mitochondrial intrinsic pathway.[8][11] This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Comparison with Alternative Drugs
To contextualize the bioactivity of ursolic acid, it is useful to compare its performance with established drugs.
Anti-inflammatory Comparison
| Compound | Target | In Vitro Potency | In Vivo Efficacy |
| Ursolic Acid | NF-κB, AP-1, NF-AT, ERK/JNK | High (µM range) | Effective in various models |
| Diclofenac | COX-1/COX-2 | High (nM to µM range) | Widely used, effective |
| Dexamethasone | Glucocorticoid Receptor | Very High (nM range) | Potent, broad-spectrum anti-inflammatory |
Cytotoxicity Comparison
| Compound | Mechanism of Action | In Vitro Potency (IC50) | In Vivo Efficacy |
| Ursolic Acid | Apoptosis induction via mitochondrial pathway | µM range | Effective in animal models |
| Cisplatin | DNA cross-linking | Low µM to nM range | Broad-spectrum, significant side effects |
| Doxorubicin | Topoisomerase II inhibition, DNA intercalation | nM range | Broad-spectrum, cardiotoxicity is a major concern |
Experimental Protocols
In Vitro Anti-inflammatory Assay (Macrophage Model)
Objective: To assess the effect of a test compound on the production of pro-inflammatory cytokines by macrophages.
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., ursolic acid) for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells (except for the negative control) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a test compound that inhibits the metabolic activity of cultured cells by 50% (IC50).
-
Cell Culture: A human cancer cell line (e.g., HeLa) is cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., ursolic acid) and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined from the dose-response curve.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: To evaluate the anti-inflammatory effect of a test compound on acute inflammation in an animal model.
-
Animals: Male Wistar rats (150-200 g) are used.
-
Grouping: Animals are divided into control, standard (e.g., Diclofenac 10 mg/kg), and test groups (different doses of the compound).
-
Treatment: The test compound or standard drug is administered orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion
Ursolic acid demonstrates a strong correlation between its in vitro mechanisms of action and its in vivo efficacy. Its ability to inhibit key inflammatory signaling pathways and induce apoptosis in cancer cells at the molecular level translates to significant anti-inflammatory and anti-tumor effects in animal models. This body of evidence supports the potential of ursolic acid as a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics. Further research, including clinical trials, is warranted to fully explore its therapeutic potential in humans.
References
- 1. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
- 2. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Anti-inflammatory Activity, Mechanism and Therapeutic Application of Ursolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ursolic acid: An overview on its cytotoxic activities against breast and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic Potential of Ursonic Acid: Comparison with Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and suppression of ERK1/2 MAPK in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ursolic Acid Induces Apoptotic Cell Death Through AIF and Endo G Release Through a Mitochondria-dependent Pathway in NCI-H292 Human Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and caspase-3 activation in M4Beu melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ursolic acid induces apoptosis by activating p53 and caspase-3 gene expressions and suppressing NF-kappaB mediated activation of bcl-2 in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo anticancer activity evaluation of ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Assessing the Specificity of Methyl Eichlerianate's Biological Target: A Comparative Analysis
To the esteemed research community, drug development professionals, and scientists, this guide provides a comparative overview based on currently available scientific literature regarding the biological target specificity of Methyl eichlerianate. Due to a notable lack of direct research on this specific compound, this analysis adopts a broader perspective, contextualizing its potential activities within the known biological actions of its chemical class, triterpenoid esters, and comparing them with other compounds where data is available.
As of the latest literature surveys, there is a significant scarcity of published research specifically identifying the biological targets and detailing the mechanism of action for this compound. This triterpenoid ester remains largely uncharacterized in terms of its specific molecular interactions. Triterpenoids as a class are recognized for a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral effects, which are often attributed to their ability to modulate multiple signaling pathways. However, this multi-target nature also underscores the challenge in pinpointing a specific primary target for individual compounds within this large family.
Hypothetical Target Pathways for Triterpenoid Esters
Given the general activities of triterpenoids, several signaling pathways are plausible candidates for modulation by this compound. A hypothetical workflow for investigating the specificity of a novel triterpenoid like this compound is presented below.
Figure 1. A generalized workflow for identifying and validating the biological target of a novel natural compound like this compound.
Comparative Data of Structurally Unrelated Compounds with Potential Overlapping Activities
In the absence of data for this compound, we present comparative data for other compounds known to exhibit anti-inflammatory and cytotoxic activities, which are plausible effects for a triterpenoid. This is for illustrative purposes to showcase the type of data required for a thorough specificity assessment.
Table 1: Comparative Cytotoxicity of Various Compounds in Cancer Cell Lines
| Compound | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| Compound X (Hypothetical Triterpenoid) | Unknown | MCF-7 | - | N/A |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | MCF-7 | 0.5 - 2 | Publicly available data |
| Paclitaxel | Microtubule Stabilization | MCF-7 | 0.01 - 0.1 | Publicly available data |
| Compound Y (Kinase Inhibitor) | Specific Kinase Inhibition | MCF-7 | 5 - 15 | Fictional data for illustration |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Target/Mechanism | Assay | IC50 (µM) | Reference |
| Compound A (Hypothetical Triterpenoid) | Unknown | LPS-induced NO production in RAW 264.7 cells | - | N/A |
| Indomethacin | COX-1/COX-2 Inhibition | LPS-induced NO production in RAW 264.7 cells | 1 - 10 | Publicly available data |
| Dexamethasone | Glucocorticoid Receptor Agonist | LPS-induced NO production in RAW 264.7 cells | 0.01 - 0.1 | Publicly available data |
Experimental Protocols
To facilitate future research on this compound and compounds with similar potential, we provide outlines of standard experimental protocols.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Nitric Oxide (NO) Production Assay in Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite in the supernatant by comparison with a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production.
Potential Signaling Pathway Involvement
Based on the activities of other triterpenoids, a potential mechanism of action for this compound could involve the modulation of key inflammatory or cell survival pathways, such as the NF-κB or PI3K/Akt signaling pathways.
Figure 2. A hypothetical model of this compound's potential anti-inflammatory action via inhibition of the NF-κB pathway.
Conclusion and Future Directions
The current body of scientific literature does not provide a specific biological target for this compound. This presents a significant knowledge gap but also an opportunity for novel research. The triterpenoid class to which it belongs is known for promiscuous activity, making specificity a key question for any potential therapeutic development. Future research should focus on unbiased screening approaches to identify its direct binding partners, followed by rigorous validation to elucidate its precise mechanism of action. The protocols and comparative frameworks provided in this guide are intended to serve as a foundational resource for researchers embarking on the characterization of this and other novel natural products.
Unveiling the Therapeutic Promise of Eichhornia crassipes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While the specific therapeutic validation of "Methyl eichlerianate" remains limited in peer-reviewed literature, a wealth of scientific evidence underscores the significant therapeutic potential of extracts and compounds isolated from Eichhornia crassipes (water hyacinth), the plant from which it is putatively derived. This guide provides a comprehensive comparison of the documented antioxidant, anticancer, and anti-inflammatory properties of E. crassipes extracts, presenting key experimental data to support its evaluation as a source of novel therapeutic agents.
Comparative Performance Data
The following tables summarize the quantitative data from various peer-reviewed studies, offering a clear comparison of the therapeutic efficacy of Eichhornia crassipes extracts against standard control compounds.
Table 1: In Vitro Antioxidant Activity of E. crassipes Extracts
| Extract/Compound | Assay | IC50 Value (µg/mL) | Standard Control | Standard IC50 (µg/mL) | Reference |
| Methanolic Petiole Extract | DPPH | >400 (57.95% inhibition at 400 µg/mL) | - | - | [1] |
| Methanolic Petiole Extract | ABTS | >400 (60.47% inhibition at 400 µg/mL) | - | - | [1] |
| Methanolic Flower Extract | DPPH | 35.83 | - | - | [2] |
| Ethyl Acetate Flower Extract | DPPH | 950.71 | - | - | [2] |
| n-Hexane Flower Extract | DPPH | 1085.31 | - | - | [2] |
| Hydroethanolic Leaf Extract (Ethyl Acetate Fraction) | DPPH | 187.97 ± 0.08 | Ascorbic Acid | 67.06 ± 0.22 | [3] |
| Hydroethanolic Leaf Extract (Ethyl Acetate Fraction) | SOD | 176.91 ± 0.14 | Ascorbic Acid | 47.8 ± 0.14 | [3] |
| Methanolic Extract (Whole Plant) | DPPH | Max inhibition of 78% at 250 µg/mL | Ascorbic Acid | Max inhibition of 69% at 100 µg/mL | [4] |
| Methanolic Extract (Whole Plant) | H₂O₂ Scavenging | Max inhibition of 80% at 250 µg/mL | Ascorbic Acid | Max inhibition of 68% at 100 µg/mL | [4] |
Table 2: In Vitro Anticancer Activity of E. crassipes Extracts
| Extract/Compound | Cell Line | IC50 Value (µg/mL) | Standard Control | Standard IC50 (µg/mL) | Reference |
| Methanolic Petiole Extract | MG-63 (Osteosarcoma) | 177.65 | - | - | [1] |
| Methanolic Petiole Extract | SK-Mel-5 (Melanoma) | 174.70 | - | - | [5] |
| Methanolic Root Extract | SK-Mel-5 (Melanoma) | 323.59 | - | - | [5] |
| Methanolic Petiole Extract | PC3 (Prostate Cancer) | 199.488 | - | - | [6] |
| Crude Methanolic Extract (Whole Plant) | MCF-7 (Breast Cancer) | 1.2 ± 0.2 | Doxorubicin | 0.42 | [4] |
| Crude Methanolic Extract (Whole Plant) | HeLa (Cervical Cancer) | 1.6 ± 0.5 | Doxorubicin | 0.28 | [4] |
| Crude Methanolic Extract (Whole Plant) | EACC (Ehrlich Ascites Carcinoma) | 6.04 ± 0.5 | - | - | [4] |
| Crude Methanolic Extract (Whole Plant) | HepG2 (Liver Cancer) | 7.6 ± 1.5 | Doxorubicin | 0.42 | [4] |
| Isolated Compound C | MCF-7 (Breast Cancer) | 3.08 ± 0.06 | Doxorubicin | 0.29 ± 0.05 | [7] |
| Isolated Compound C | HepG2 (Liver Cancer) | 3.92 ± 0.06 | Doxorubicin | 0.33 ± 0.04 | [7] |
| Isolated Compound G | HepG2 (Liver Cancer) | 3.39 ± 0.05 | Doxorubicin | 0.33 ± 0.04 | [7] |
Table 3: Anti-inflammatory Activity of E. crassipes Extracts
| Extract/Compound | Assay | Inhibition (%) / IC50 Value (µg/mL) | Standard Control | Standard Inhibition (%) / IC50 (µg/mL) | Reference |
| Ethyl Acetate Leaf Extract | Formaldehyde-induced paw edema (in vivo) | 67.5% inhibition | - | - | [4] |
| Methanol Extract | Albumin denaturation (in vitro) | 79% inhibition at 500 µg/mL | - | - | [4] |
| Aqueous Leaf Extract | Protein denaturation (in vitro) | IC50: 308.24 | Diclofenac Sodium | IC50: 237.11 | [8] |
| Silver Nanoparticles from Leaf Extract | Protein denaturation (in vitro) | IC50: 279.34 | Diclofenac Sodium | IC50: 237.11 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation: A stock solution of DPPH is prepared in methanol or ethanol and protected from light. This is then diluted to a working concentration (often 0.1 mM).[9]
-
Sample Preparation: The plant extracts and a positive control (e.g., ascorbic acid) are prepared at various dilutions in a suitable solvent.[9]
-
Reaction: An equal volume of the sample/control solution is mixed with the DPPH working solution. A blank containing only the solvent is also prepared.[9]
-
Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).[9]
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[9]
-
Calculation: The percentage of scavenging activity is calculated, and from this, the IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined.[9]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay also measures the radical scavenging capacity of a sample.
-
Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours before use.[10] The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A small volume of the plant extract or standard is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.
-
Cell Plating: Cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[11]
-
Treatment: The cells are then treated with various concentrations of the plant extracts or a standard anticancer drug (e.g., Doxorubicin) and incubated for a specific period (e.g., 24-48 hours).[11]
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the extract that causes 50% inhibition of cell growth) is determined.
In Vivo Anti-inflammatory Assay: Formaldehyde- or Carrageenan-Induced Paw Edema
This model is used to evaluate the in vivo anti-inflammatory activity of a substance.
-
Animal Model: Typically, rats or mice are used. The animals are divided into control, standard, and test groups.[12]
-
Treatment: The test groups are administered different doses of the plant extract orally or intraperitoneally. The standard group receives a known anti-inflammatory drug (e.g., Indomethacin), and the control group receives the vehicle.[12]
-
Induction of Inflammation: After a specific period (e.g., 1 hour) post-treatment, a phlogistic agent (e.g., 0.1 mL of 1% carrageenan or 2% formaldehyde solution) is injected into the sub-plantar region of the right hind paw of each animal.[12][13]
-
Measurement of Edema: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the injection of the phlogistic agent using a plethysmometer.
-
Calculation: The percentage inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the therapeutic potential of Eichhornia crassipes, the following diagrams illustrate a key signaling pathway potentially modulated by its bioactive constituents and the general workflows of the experimental protocols described.
Caption: Potential inhibition of the NF-κB signaling pathway by E. crassipes bioactive compounds.
References
- 1. Antioxidant and Cytotoxic Effects of the Methanolic Extract of Eichhornia crassipes Petioles Upon Mg-63 Cell Lines: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogj.com [phcogj.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Frontiers | Eichhornia crassipes (Mart.) Solms: A Comprehensive Review of Its Chemical Composition, Traditional Use, and Value-Added Products [frontiersin.org]
- 5. Antiproliferative Effects of Methanolic Root Extracts of Eichhornia crassipes Against a Skin Melanoma Cell Line: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative Action of Methanolic Petiole Extract of Eichhornia Crassipes on Human Prostate Adenocarcinoma Cell Line: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. phytojournal.com [phytojournal.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. researchgate.net [researchgate.net]
- 11. journal.waocp.org [journal.waocp.org]
- 12. journals.ekb.eg [journals.ekb.eg]
- 13. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Methyl Eichlerianate: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of methyl eichlerianate, this guide outlines a comprehensive operational plan for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS), this protocol is based on a conservative assessment of potential hazards associated with triterpenoid esters and general best practices for laboratory chemical waste management.
This compound, a triterpenoid with the chemical formula C₃₁H₅₂O₄ and CAS number 56421-12-6, should be handled as a potentially hazardous substance.[1][2] Due to the lack of specific toxicity and reactivity data, a cautious approach to its disposal is imperative to ensure personnel safety and environmental compliance.
Hazard Assessment and Waste Identification
Key Principles for Handling this compound Waste:
-
Do Not Dispose Down the Drain or in Regular Trash: Uncharacterized chemical waste must not be released into the sanitary sewer or disposed of as general refuse.[4][6]
-
Segregation is Critical: Do not mix this compound waste with other waste streams unless their compatibility is certain.[3][4] Incompatible wastes can react, leading to fire, explosion, or the release of toxic gases.
-
Minimize Waste Generation: Employ pollution prevention techniques by using only the necessary amount of the substance and avoiding the generation of excessive waste.[4][7]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to safely collect, store, and dispose of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing appropriate PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Step 2: Waste Collection
Proper containment of chemical waste is fundamental to safe disposal.
-
Solid Waste:
-
Collect pure this compound powder or residue in a dedicated, clearly labeled, and sealable container.[4]
-
Grossly contaminated items such as weighing papers, gloves, and pipette tips should also be collected as solid chemical waste.
-
-
Liquid Waste:
-
Contaminated Glassware:
-
Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate must be collected as hazardous liquid waste.[4] Subsequent rinses can be managed according to standard laboratory procedures for glassware cleaning.
-
Step 3: Waste Container Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
All waste containers must be labeled with the words "Hazardous Waste."[4][5]
-
The label must include the full chemical name, "this compound," and the approximate concentration or percentage of each component in the waste.[4][5] Chemical formulas or abbreviations should not be used.[5]
-
Indicate the date when waste was first added to the container (accumulation start date).[8]
Step 4: Waste Storage
Designated and proper storage of hazardous waste is crucial to prevent accidents.
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA).[5][8] This area should be at or near the point of waste generation and under the control of the laboratory personnel.[5][9]
-
The SAA must be away from sources of ignition and general traffic areas.
-
Use secondary containment for all liquid waste containers to prevent spills.[4][9]
-
Segregate this compound waste from incompatible materials.[3][4]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your laboratory.[7][10]
-
Once a waste container is full, it must be removed from the SAA within three days.[8]
-
Contact your EHS office to schedule a waste pickup.[4]
Spill Management
In the event of a spill of this compound:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE before attempting to clean the spill.
-
Contain and Clean:
-
For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Experimental Workflow for Disposal
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines.[3][5]
References
- 1. This compound - Wikidata [wikidata.org]
- 2. CAS 56421-12-6 | this compound [phytopurify.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Chemical Waste – EHS [ehs.mit.edu]
- 10. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
